Product packaging for 3-Ethyl-2,2,3-trimethylhexane(Cat. No.:CAS No. 61868-72-2)

3-Ethyl-2,2,3-trimethylhexane

Cat. No.: B14550445
CAS No.: 61868-72-2
M. Wt: 156.31 g/mol
InChI Key: HUAYVWMWWLHZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyl-2,2,3-trimethylhexane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14550445 3-Ethyl-2,2,3-trimethylhexane CAS No. 61868-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-72-2

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2,2,3-trimethylhexane

InChI

InChI=1S/C11H24/c1-7-9-11(6,8-2)10(3,4)5/h7-9H2,1-6H3

InChI Key

HUAYVWMWWLHZAB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted chemical and physical properties of the branched alkane, 3-Ethyl-2,2,3-trimethylhexane. It is intended to serve as a technical resource, incorporating detailed experimental protocols for property determination and logical diagrams to illustrate molecular structure and experimental design.

Chemical Identity and Structure

This compound is a saturated hydrocarbon belonging to the alkane family. As an isomer of undecane, its chemical behavior is characterized by the general non-polarity and low reactivity typical of alkanes. Its unique structural arrangement of ethyl and methyl groups on a hexane (B92381) backbone, however, influences its specific physical properties.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₂₄[1]

  • CAS Number: 61868-72-2[1]

The structural formula dictates the spatial arrangement of atoms and is fundamental to understanding its physical characteristics. The diagram below illustrates the logical breakdown of the IUPAC name to its corresponding chemical structure.

cluster_0 IUPAC Name Breakdown cluster_1 Structural Interpretation Name This compound Parent hexane Name->Parent Backbone Substituents 3-Ethyl 2,2,3-trimethyl Name->Substituents Groups Structure Hexane Chain (6 Carbons) Parent->Structure Groups {C2: Methyl, Methyl |C3: Ethyl, Methyl} Substituents->Groups Structure->Groups Attached at positions

Caption: Logical relationship between IUPAC name and structure.

Physical and Chemical Properties

The physical properties of alkanes are governed by the strength of intermolecular van der Waals forces, which are influenced by molecular size and surface area. As a highly branched isomer of undecane, this compound is expected to have a lower boiling point than its straight-chain counterpart (n-undecane) due to a more compact, spherical shape that reduces the surface area available for intermolecular contact.[2]

Quantitative Data Summary

The following tables summarize the computed and experimental properties for this compound and its parent straight-chain alkane, n-undecane, for comparison.

Table 1: Core Chemical Properties

Property Value Source
Molecular Weight 156.31 g/mol PubChem[1]
Molecular Formula C₁₁H₂₄ PubChem[1]
CAS Number 61868-72-2 PubChem[1]
Canonical SMILES CCCC(C)(CC)C(C)(C)C PubChem[1]

| InChIKey | HUAYVWMWWLHZAB-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physical Property Data

Property This compound n-Undecane (for comparison) Source
Boiling Point Data not available (Predicted to be <196 °C) 196 °C [3][4]
Melting Point Data not available -26 °C [3][4]
Density Data not available 0.740 g/mL (at 20°C) [3]
Refractive Index Data not available 1.417 (at 20°C) [3]

| Water Solubility | Insoluble (predicted) | 0.014 mg/L (at 25°C) |[5] |

Note: Specific experimental values for the boiling point, density, and refractive index of this compound are listed in chemical databases such as SpringerMaterials, but were not publicly accessible.[1] Alkanes are nonpolar molecules and thus are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[6]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for determining key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point is a critical physical constant for characterizing and purifying liquids. The simple distillation method is suitable for pure compounds or separating liquids with widely different boiling points.

Methodology:

  • Apparatus Assembly: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a sample of the liquid (e.g., 5-10 mL of this compound) and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

  • Heating: Gently heat the flask using a heating mantle.

  • Data Collection: Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation.

  • Observation: The constant temperature at which the liquid distills is recorded as its boiling point. Record the atmospheric pressure, as boiling points are pressure-dependent.

The following diagram outlines the workflow for this experimental procedure.

A Assemble Distillation Apparatus B Add Sample and Boiling Chips to Flask A->B C Position Thermometer Correctly B->C D Gently Heat the Flask C->D E Observe for Boiling and First Distillate Drop D->E F Record Constant Temperature (Boiling Point) E->F G Record Atmospheric Pressure F->G

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density, the mass per unit volume, is another fundamental physical property used for substance identification.

Methodology:

  • Mass of Empty Container: Using an analytical balance, accurately measure and record the mass of a clean, dry graduated cylinder or pycnometer.

  • Volume of Sample: Carefully add a precise volume of the liquid sample (e.g., 5.00 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

  • Mass of Container and Sample: Measure and record the combined mass of the graduated cylinder and the liquid sample.

  • Calculation of Liquid Mass: Subtract the mass of the empty container from the combined mass to determine the mass of the liquid.

  • Density Calculation: Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).

  • Temperature Control: Perform all measurements at a constant, recorded temperature, as density is temperature-dependent.

Applications and Relevance

As a branched-chain alkane, this compound is primarily relevant in the context of fuels and lubricants. Highly branched alkanes are desirable components in gasoline as they increase the octane (B31449) rating, which relates to a fuel's resistance to knocking or auto-ignition. While this specific isomer may not be a major commercial product itself, its properties are of interest to researchers in combustion science, petroleum chemistry, and in the development of high-performance fuels and synthetic lubricants. Its well-defined (though not publicly detailed) properties could also make it a candidate as a reference standard in analytical techniques like gas chromatography.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Structure of 3-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the IUPAC naming and chemical structure of the branched-chain alkane, 3-Ethyl-2,2,3-trimethylhexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a precise understanding of complex molecular structures and their systematic nomenclature.

IUPAC Nomenclature Verification and Elucidation

The systematic name of an organic compound must uniquely and unambiguously describe its molecular structure. The process for naming alkanes follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Below is a step-by-step elucidation to verify the name "this compound."

Step 1: Identification of the Parent Carbon Chain

The primary rule in naming alkanes is to identify the longest continuous chain of carbon atoms.[1][2] If two or more chains have the same maximum length, the chain with the greater number of substituents is chosen as the parent chain.[1]

Let's analyze the structure corresponding to the name:

  • A "hexane" backbone implies a 6-carbon chain.

  • Substituents are located at positions 2 and 3.

    • Two methyl groups (-CH₃) at carbon 2.

    • One ethyl group (-CH₂CH₃) at carbon 3.

    • One methyl group (-CH₃) at carbon 3.

The skeletal structure is:

Two potential parent chains of equal length (6 carbons) can be identified:

  • The horizontal chain: This is the hexane (B92381) chain.

  • A chain incorporating the ethyl group: This chain starts at the terminal carbon of the ethyl group, proceeds through carbons 3 and 4, and continues to the right end of the molecule.

According to IUPAC rules, we must select the chain that yields the greatest number of substituents.

  • Choosing the horizontal chain results in four substituents: two methyl groups at C2, and one ethyl and one methyl group at C3.

  • Choosing the chain that incorporates the ethyl group results in three substituents: a methyl group, another methyl group, and a propyl group.

Therefore, the horizontal 6-carbon chain (hexane) is the correct parent chain because it is the most substituted.

Step 2: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locants (position numbers) to the substituents.[2][3] We compare the locant sets by numbering from both ends of the chain.

  • Numbering from Left to Right: Substituents are at positions 2, 2, 3, and 3. The locant set is (2,2,3,3).

  • Numbering from Right to Left: Substituents are at positions 4, 4, 5, and 5. The locant set is (4,4,5,5).

Comparing the sets term by term, (2,2,3,3) is lower than (4,4,5,5). Thus, the correct numbering is from left to right.

Step 3: Assembling the Full IUPAC Name

The substituents are identified and listed alphabetically. Prefixes such as "di-", "tri-", and "tetra-" are used to indicate multiple identical substituents but are ignored for alphabetization purposes.[1][2]

  • Substituents:

    • One e thyl group at position 3.

    • Three m ethyl groups at positions 2, 2, and 3.

  • Alphabetical Order: Ethyl comes before methyl.

  • Final Name Construction:

    • List the ethyl group with its locant: 3-Ethyl-

    • List the methyl groups using the "tri-" prefix and their locants: 2,2,3-trimethyl

    • Combine with the parent name: hexane

The verified and correct IUPAC name is This compound .

Chemical Structure and Properties

This compound is a saturated, branched-chain alkane. Its properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[4]
Molecular Formula C₁₁H₂₄[4]
Molar Mass 156.31 g/mol [4]
Canonical SMILES CCCC(C)(CC)C(C)(C)C[4]
InChIKey HUAYVWMWWLHZAB-UHFFFAOYSA-N[4]

Structural Visualization

The following diagram illustrates the 2D chemical structure of this compound, showing the connectivity of all atoms and the numbering of the parent chain.

Caption: 2D structure of this compound with parent chain numbering.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not available in the cited search results. Such protocols would typically be found in specialized chemical synthesis literature or patents, which were not identified for this specific molecule. Researchers would need to consult chemical databases such as SciFinder, Reaxys, or relevant journals for potential synthetic routes, which might include Grignard reactions or the alkylation of alkanes.

References

Synthesis of 3-Ethyl-2,2,3-trimethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 3-Ethyl-2,2,3-trimethylhexane, a highly branched alkane. Due to the absence of a directly documented synthesis in the literature, this guide outlines two potential pathways based on fundamental organic chemistry principles: a Grignard reaction-based approach and a Corey-House synthesis approach. Each route is presented with detailed, analogous experimental protocols, and a critical evaluation of its feasibility.

Route 1: Grignard Reaction, Dehydration, and Hydrogenation

This three-step synthesis is considered the most viable pathway for obtaining this compound. The strategy involves the construction of the carbon skeleton by the addition of an ethyl group to a ketone, followed by the removal of the resulting hydroxyl group and saturation of the subsequently formed double bond.

Signaling Pathway Diagram

Grignard Route A 3,3-Dimethyl-2-pentanone (B1585287) C 3-Ethyl-2,2,3-trimethylpentan-3-ol A->C Grignard Reaction B Ethylmagnesium Bromide (Grignard Reagent) B->C D Alkene Mixture (3-Ethyl-2,2,3-trimethyl-2-pentene & 3-Ethyl-2,2,3-trimethyl-3-pentene) C->D Dehydration (e.g., H2SO4, heat) E This compound D->E Hydrogenation (e.g., H2, PtO2)

Caption: Grignard-based synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2,2,3-trimethylpentan-3-ol via Grignard Reaction

This procedure is analogous to the reaction of a sterically hindered ketone with a Grignard reagent.

  • Materials:

    • 3,3-Dimethyl-2-pentanone

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath.

    • Add a solution of 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-2,2,3-trimethylpentan-3-ol

This step involves the acid-catalyzed elimination of water to form a mixture of alkenes.

  • Materials:

    • 3-Ethyl-2,2,3-trimethylpentan-3-ol (crude from Step 1)

    • Concentrated sulfuric acid

    • Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Place the crude 3-ethyl-2,2,3-trimethylpentan-3-ol in a round-bottom flask.

    • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

    • Set up a fractional distillation apparatus and heat the mixture to distill the alkene products. The formation of two isomeric alkenes, 3-ethyl-2,2,3-trimethyl-2-pentene and 3-ethyl-2,2,3-trimethyl-3-pentene, is expected.

    • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Further purification can be achieved by fractional distillation.

Step 3: Hydrogenation of the Alkene Mixture

The final step involves the saturation of the carbon-carbon double bonds to yield the target alkane.

  • Materials:

  • Procedure:

    • Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask.

    • Add a catalytic amount of platinum(IV) oxide or palladium on carbon.

    • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by fractional distillation.

Quantitative Data for Analogous Reactions
StepReactionReactantsProductTypical Yield
1Grignard ReactionSterically hindered ketone + Grignard reagentTertiary alcohol60-80%
2DehydrationTertiary alcoholAlkene mixture70-90%
3HydrogenationTetrasubstituted alkeneAlkane>95%

Route 2: Corey-House Synthesis (Alkylation of a Tertiary Halide)

This route proposes the formation of the C-C bond between the ethyl group and the trimethylhexane core via a Gilman reagent. However, this pathway is considered less viable due to the high propensity for elimination reactions with tertiary alkyl halides.

Logical Relationship Diagram

Corey-House Route A 2-Chloro-2,3-dimethylbutane (B1595545) C This compound A->C Coupling (SN2-like) D Elimination Products (e.g., 2,3-Dimethyl-1-butene, 2,3-Dimethyl-2-butene) A->D Elimination (E2) B Lithium Diethylcuprate (Gilman Reagent) B->C B->D

Caption: Corey-House synthesis of this compound.

Experimental Protocol (Analogous)

Step 1: Preparation of Lithium Diethylcuprate (Gilman Reagent)

  • Materials:

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of ethyllithium (2.0 equivalents) in a suitable solvent (e.g., pentane (B18724) or diethyl ether) to the stirred suspension.

    • Allow the mixture to stir at -78 °C for 30-60 minutes to form the Gilman reagent.

Step 2: Coupling Reaction

  • Materials:

    • Lithium diethylcuprate solution from Step 1

    • 2-Chloro-2,3-dimethylbutane

  • Procedure:

    • To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 2-chloro-2,3-dimethylbutane (1.0 equivalent) in anhydrous THF.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product will likely be a mixture of the desired alkane and elimination byproducts.

Quantitative Data for Analogous Reactions
StepReactionReactantsProductTypical Yield
2Corey-House CouplingGilman reagent + Tertiary alkyl halideCoupled alkaneLow to moderate (significant elimination)

Conclusion

The synthesis of this compound is best approached through a three-step sequence involving a Grignard reaction, dehydration, and hydrogenation. This route offers a more reliable and higher-yielding pathway compared to the Corey-House synthesis, which is expected to be hampered by significant elimination side reactions when using a tertiary alkyl halide. The provided experimental protocols, based on analogous reactions, offer a solid foundation for the laboratory preparation of this highly branched alkane. Careful optimization of reaction conditions and rigorous purification at each stage will be crucial for obtaining the target compound in high purity.

An In-depth Technical Guide on 3-Ethyl-2,2,3-trimethylhexane (C11H24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and toxicological profile of the highly branched alkane, 3-Ethyl-2,2,3-trimethylhexane, with the molecular formula C11H24. Due to the limited availability of experimental data for this specific isomer, information from related C11H24 isomers and general principles of alkane chemistry are incorporated to provide a thorough understanding.

Physicochemical Properties

This compound is a saturated hydrocarbon belonging to the undecane (B72203) isomer group. Its structure consists of a hexane (B92381) main chain with an ethyl group at the third position and three methyl groups at the second and third positions. This high degree of branching significantly influences its physical properties compared to its linear counterpart, n-undecane. Generally, increased branching in alkanes leads to a decrease in boiling point and an increase in the octane (B31449) number.

Table 1: Physicochemical Data of this compound and Related C11H24 Isomers

PropertyThis compoundn-Undecane3-Ethyl-2,2,5-trimethylhexane (B14566198)
Molecular Formula C11H24C11H24C11H24
Molecular Weight 156.31 g/mol [1]156.31 g/mol [2]156.31 g/mol [3]
CAS Number 61868-72-2[1]1120-21-4[2]61868-76-6[3]
Boiling Point Data not available196 °C[2]170.7 °C[4]
Density Data not available0.740 g/cm³ at 20°C[2]Data not available
Computed XLogP3 5.35.65.2

Note: Experimental data for this compound is limited. Data for n-undecane and a structurally similar isomer are provided for comparison.

Experimental Protocols

Synthesis of Highly Branched Alkanes
Analytical Characterization

The identification and quantification of this compound in a mixture of isomers can be achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for separating and identifying volatile compounds like branched alkanes.

  • Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in identification.

  • Methodology:

    • Sample Preparation: Dilute the sample in a volatile solvent such as hexane or pentane.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkane isomers.

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 40 °C for 3 minutes, ramp to 200 °C at 5 °C/min, then to 280 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-200.

    • Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with reference libraries (e.g., NIST). The mass spectrum of branched alkanes is characterized by the absence of a prominent molecular ion peak and significant fragmentation at the branching points.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is particularly useful for the structural elucidation of complex alkanes due to the larger chemical shift dispersion compared to ¹H NMR.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the ¹³C nuclei to resonate at specific frequencies depending on their chemical environment. The resulting spectrum shows distinct peaks for each unique carbon atom in the molecule.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

    • Data Analysis: The chemical shifts of the carbon atoms in this compound can be predicted using empirical rules or computational software. Highly substituted quaternary carbons will appear at lower fields (higher ppm values) compared to methyl, methylene, and methine carbons.

Biological Activity and Signaling Pathways

As a saturated hydrocarbon, this compound is generally considered to be of low biological reactivity. Alkanes are nonpolar and lack functional groups that can readily interact with biological macromolecules. Therefore, it is not expected to be involved in specific biological signaling pathways. Its primary relevance in a biological context, particularly in drug development, would be as a lipophilic component of a larger molecule or as an excipient in a formulation, where its physical properties like solubility and viscosity are of importance.

Visualizations

The following diagrams illustrate the logical workflows for the experimental analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Alkane Sample Dilution Dilute in Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Non-polar Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer Fragmentation->Detection Data Mass Spectrum & Retention Time Detection->Data Library NIST Library Comparison Data->Library Identification Compound Identification Library->Identification

Caption: Workflow for the analysis of this compound by GC-MS.

NMR_Workflow Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire 13C NMR Spectrum (Proton Decoupled) Spectrometer->Acquire Process Fourier Transform & Phase Correction Acquire->Process Spectrum 13C NMR Spectrum Process->Spectrum Analysis Chemical Shift Analysis & Structure Confirmation Spectrum->Analysis

Caption: Experimental workflow for the structural elucidation of this compound using ¹³C NMR.

References

Technical Guide: Physicochemical Properties of 3-ethyl-2,2,3-trimethylhexane (CAS Number 61868-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known properties of the chemical compound associated with CAS number 61868-72-2. Extensive database searches have definitively identified this compound as 3-ethyl-2,2,3-trimethylhexane , a saturated acyclic alkane.

It is crucial to note that the initial request for information regarding biological activity, signaling pathways, and detailed experimental protocols pertinent to drug development does not align with the nature of this specific chemical. As a simple hydrocarbon, this compound is not documented in scientific literature to possess biological activity or to be a subject of research in drug development. This guide will therefore focus on presenting the available physicochemical data and outlining the general analytical approaches for such a compound, while explicitly noting the absence of biological information.

Chemical Identity and Physical Properties

The fundamental identification and physical characteristics of this compound are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
CAS Number 61868-72-2
IUPAC Name This compound[1]
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1]
Canonical SMILES CCCC(C)(CC)C(C)(C)C[1]
InChI Key HUAYVWMWWLHZAB-UHFFFAOYSA-N[1]
Table 2: Physicochemical Data
PropertyValueReference
Boiling Point 163 °C[2]
Melting Point Not available
Density Not available
XLogP3-AA (LogP) 5.3[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 11[1]
Rotatable Bond Count 4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]

Synthesis and Experimental Protocols

Synthesis
Analytical Methods

While specific experimental protocols for this compound are not published, general analytical methods for the identification and quantification of volatile hydrocarbons are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for the analysis of volatile organic compounds like this compound.

  • Principle: The compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

  • Sample Preparation: For analysis of this compound in a matrix (e.g., environmental or biological samples), sample preparation would typically involve solvent extraction or headspace analysis.[3]

    • Solvent Extraction: A non-polar solvent like hexane (B92381) would be used to extract the compound from a liquid or solid sample.[3]

    • Headspace Analysis: The sample is heated in a sealed vial, and the volatile compounds in the "headspace" gas are injected into the GC-MS system.[3]

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases reveals no documented biological activity for this compound. There is no evidence to suggest that this compound is involved in any biological signaling pathways or has been investigated for any therapeutic purpose. Simple, saturated hydrocarbons are generally considered to be biologically inert, though they can have effects at very high concentrations (e.g., acting as anesthetics or disrupting cell membranes). However, no specific studies on these effects were found for this particular compound.

Due to the absence of any known biological activity or mechanism of action, a diagram of signaling pathways cannot be provided.

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a simple organic compound like this compound, for which limited information is available.

Logical Workflow for Characterization of this compound cluster_0 Initial Identification cluster_1 Physicochemical Property Determination cluster_2 Experimental Analysis (Hypothetical) cluster_3 Biological Activity Assessment CAS_Number CAS Number 61868-72-2 Database_Search Chemical Database Search (e.g., PubChem, NIST) CAS_Number->Database_Search Compound_Identity Compound Identity: This compound Database_Search->Compound_Identity Literature_Review Literature and Database Review Compound_Identity->Literature_Review Synthesis Chemical Synthesis (Not Documented) Compound_Identity->Synthesis Analytical_Methods Analytical Methods Compound_Identity->Analytical_Methods Biological_Screening Biological Activity Screening Compound_Identity->Biological_Screening Physical_Properties Physical Properties (Boiling Point, etc.) Literature_Review->Physical_Properties Computed_Properties Computed Properties (LogP, TPSA, etc.) Literature_Review->Computed_Properties Synthesis->Analytical_Methods GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analytical_Methods->GC_MS NMR_Spectroscopy NMR Spectroscopy (For Structural Confirmation) Analytical_Methods->NMR_Spectroscopy No_Data No Documented Biological Activity Biological_Screening->No_Data

Caption: Logical workflow for the identification and characterization of this compound.

Conclusion

References

Reactivity of Highly Branched C11 Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of highly branched C11 alkanes. The document summarizes key reactive pathways including pyrolysis, halogenation, and oxidation, with a focus on the influence of molecular structure on reaction outcomes. Quantitative data, detailed experimental protocols for representative branched alkanes, and visualizations of reaction mechanisms are presented to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Introduction to the Reactivity of Highly Branched Alkanes

Alkanes are generally characterized by their low reactivity due to the strength and non-polar nature of their C-C and C-H single bonds.[1][2] However, the degree of branching in an alkane's structure significantly influences its reactivity. Highly branched alkanes, such as isomers of undecane (B72203) (C11), exhibit distinct reaction kinetics and product distributions compared to their linear counterparts. This heightened reactivity is primarily attributed to the presence of tertiary and quaternary carbon centers, which affect bond dissociation energies and the stability of reaction intermediates.[3][4]

The stability of carbon-centered free radicals, which are key intermediates in many alkane reactions, follows the order: tertiary > secondary > primary.[5][6][7][8] This stability trend is due to hyperconjugation and steric effects. Consequently, reactions that proceed via free radical mechanisms, such as pyrolysis and halogenation, will preferentially occur at the more substituted carbon atoms in a branched alkane.

Pyrolysis of Highly Branched Alkanes

Pyrolysis, or thermal cracking, involves the decomposition of organic compounds at elevated temperatures in the absence of oxygen.[2][9] For highly branched alkanes, pyrolysis is initiated by the homolytic cleavage of C-C bonds, which are generally weaker than C-H bonds. The rate of pyrolysis tends to increase with both molecular weight and the degree of branching.[2][9][10]

The mechanism of alkane pyrolysis proceeds through a free radical chain reaction involving initiation, propagation, and termination steps.[9][11] The stability of the resulting free radicals dictates the major fragmentation pathways.

Quantitative Data: Pyrolysis Product Distribution
Experimental Protocol: Pyrolysis of a Highly Branched Alkane (Representative)

The following is a representative experimental protocol for the pyrolysis of a highly branched alkane in a laboratory setting. This protocol is based on general procedures for alkane pyrolysis and would require optimization for specific C11 isomers.[10][11]

Objective: To determine the product distribution from the pyrolysis of a highly branched C11 alkane.

Apparatus:

  • Quartz tube flow reactor

  • Tube furnace with temperature controller

  • Syringe pump for liquid feed

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Condenser and cold trap (e.g., liquid nitrogen)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • The quartz tube reactor is placed in the tube furnace and purged with an inert gas (e.g., nitrogen at 100 mL/min) to remove any air.

  • The furnace is heated to the desired pyrolysis temperature (typically in the range of 500-800°C).

  • The highly branched C11 alkane is introduced into the reactor at a constant flow rate using a syringe pump. The alkane is vaporized in a heated zone before entering the main reactor.

  • The reaction products exit the reactor and are passed through a condenser and a cold trap to collect liquid products.

  • Gaseous products are collected in a gas bag or analyzed online.

  • The collected liquid and gaseous products are analyzed by GC-MS to identify and quantify the components.

Pyrolysis Reaction Pathway

Pyrolysis_Pathway C11_alkane Highly Branched C11 Alkane initiation Initiation (Heat) C11_alkane->initiation radicals Alkyl Radicals (e.g., t-butyl, isobutyl) initiation->radicals beta_scission β-Scission radicals->beta_scission h_abstraction H-Abstraction radicals->h_abstraction termination Termination (Radical Combination) radicals->termination beta_scission->radicals smaller_alkenes Smaller Alkenes (e.g., isobutene, propene) beta_scission->smaller_alkenes h_abstraction->radicals smaller_alkanes Smaller Alkanes (e.g., isobutane, propane) h_abstraction->smaller_alkanes products Stable Products termination->products

Caption: Generalized free-radical pathway for alkane pyrolysis.

Halogenation of Highly Branched Alkanes

Halogenation of alkanes is a substitution reaction where one or more hydrogen atoms are replaced by halogen atoms.[12][13] This reaction typically proceeds via a free-radical chain mechanism initiated by UV light or heat.[2][14][15] The reactivity of halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂.[12]

Due to the stability of tertiary free radicals, halogenation of highly branched alkanes is regioselective, with substitution occurring preferentially at the tertiary carbon atoms.

Quantitative Data: Monochlorination Product Distribution

The following table shows the calculated product distribution for the monochlorination of 2,2,4,4-tetramethylpentane, a highly branched C9 alkane, which serves as a good model for the reactivity of highly branched C11 alkanes. The relative reaction rates for chlorination are approximately 5:3.8:1 for tertiary, secondary, and primary hydrogens, respectively.

Product NameType of Hydrogen SubstitutedNumber of HydrogensRelative RateCalculated % Yield
1-chloro-2,2,4,4-tetramethylpentanePrimary181~70%
3-chloro-2,2,4,4-tetramethylpentaneSecondary23.8~30%
Experimental Protocol: Gas-Phase Halogenation (Representative)

This protocol describes a general procedure for the gas-phase photohalogenation of a branched alkane.

Objective: To synthesize and analyze the monochlorinated products of a highly branched C11 alkane.

Apparatus:

  • Gas-phase photoreactor with a UV lamp

  • Gas-tight syringes for injection of reactants

  • Heating tape and temperature controller

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

  • Neutralizing scrubber (e.g., sodium thiosulfate (B1220275) solution)

Procedure:

  • The photoreactor is evacuated and then filled with the vapor of the highly branched C11 alkane to a known pressure.

  • A controlled amount of halogen gas (e.g., chlorine) is introduced into the reactor.

  • The UV lamp is turned on to initiate the reaction. The reaction is typically carried out at a controlled temperature.

  • The reaction progress is monitored by periodically taking samples and analyzing them by GC.

  • After the desired reaction time, the UV lamp is turned off. The remaining halogen is quenched by passing the reactor contents through a neutralizing scrubber.

  • The product mixture is analyzed by GC-FID and GC-MS to determine the relative amounts of the different monochlorinated isomers.

Halogenation Reaction Mechanism

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ two_X_rad 2 X• X2->two_X_rad UV light or heat RH R-H (Alkane) R_rad R• RH->R_rad + X• X_rad X• HX H-X X_rad->HX + R-H RX R-X (Alkyl Halide) R_rad->RX + X₂ X2_prop X₂ X_rad_new X• X2_prop->X_rad_new + R• X_rad_term X• X2_term X₂ X_rad_term->X2_term + X• RX_term R-X X_rad_term->RX_term + R• R_rad_term R• RR_term R-R R_rad_term->RR_term + R•

Caption: Free-radical chain mechanism for alkane halogenation.

Oxidation of Highly Branched Alkanes

The oxidation of alkanes is a complex process that can lead to a variety of products, including alcohols, ketones, and carboxylic acids, or complete combustion to carbon dioxide and water. The reaction pathways are highly dependent on conditions such as temperature and the presence of catalysts.

Low-Temperature Oxidation

At lower temperatures (below 500°C), the oxidation of branched alkanes proceeds through a complex series of chain-branching reactions involving the formation of alkylperoxy (ROO•) and hydroperoxyalkyl (•QOOH) radicals.[3][6] These reactions are crucial in understanding autoignition phenomena in internal combustion engines.

A simplified scheme for the primary mechanism of low-temperature alkane oxidation is presented below.[3]

Low_Temp_Oxidation RH RH (Alkane) R_rad R• RH->R_rad + •OH OH_rad •OH ROO_rad ROO• R_rad->ROO_rad + O₂ O2 O₂ isomerization Isomerization ROO_rad->isomerization QOOH_rad •QOOH isomerization->QOOH_rad O2_add O₂ QOOH_rad->O2_add cyclic_ether Cyclic Ether + •OH QOOH_rad->cyclic_ether OOQOOH_rad •OOQOOH O2_add->OOQOOH_rad decomposition Decomposition OOQOOH_rad->decomposition products Products + 2•OH decomposition->products

Caption: Simplified mechanism of low-temperature alkane oxidation.

Combustion

At high temperatures and with a sufficient supply of oxygen, alkanes undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[16][17][18] Branched-chain alkanes generally have lower heats of combustion compared to their straight-chain isomers, indicating they are more stable.[18][19]

General Equation for Complete Combustion: C₁₁H₂₄ + 17O₂ → 11CO₂ + 12H₂O + Energy

Incomplete combustion, which occurs with an insufficient oxygen supply, can lead to the formation of carbon monoxide and soot.[17]

Synthesis of Highly Branched C11 Alkanes

The synthesis of highly branched alkanes often requires multi-step procedures due to steric hindrance. A representative experimental workflow for the synthesis of a highly branched alkane is depicted below, based on the synthesis of 2,2,4,4-tetramethylpentane.[20] This method can be conceptually adapted for C11 isomers.

Experimental Workflow: Synthesis of a Highly Branched Alkane

Synthesis_Workflow start Starting Materials (e.g., Diisobutylene, HCl) reaction1 Reaction 1: Formation of Alkyl Chloride start->reaction1 purification1 Purification: Distillation reaction1->purification1 alkyl_chloride Intermediate: 2,2,4-trimethyl-4-chloropentane purification1->alkyl_chloride reaction3 Reaction 3: Coupling Reaction alkyl_chloride->reaction3 reaction2 Reaction 2: Grignard or Organozinc formation reagent Reagent: (e.g., Dimethyl Zinc) reaction2->reagent reagent->reaction3 crude_product Crude Product: Highly Branched Alkane reaction3->crude_product purification2 Purification: Washing, Drying, Distillation crude_product->purification2 final_product Final Product: Pure Highly Branched Alkane purification2->final_product

Caption: A representative workflow for the synthesis of a highly branched alkane.

Conclusion

The reactivity of highly branched C11 alkanes is fundamentally governed by their molecular structure. The presence of tertiary and quaternary carbon atoms leads to lower C-H and C-C bond dissociation energies at these sites, and promotes the formation of more stable tertiary free radicals. These factors result in enhanced reactivity and regioselectivity in reactions such as pyrolysis and halogenation compared to linear alkanes. In oxidation reactions, the complex chain-branching mechanisms are influenced by the branching, affecting combustion properties like autoignition. A thorough understanding of these structure-reactivity relationships is essential for applications ranging from fuel development to the design of stable molecules in drug formulations. Further research into the specific reaction kinetics and product distributions of individual C11 isomers will provide a more detailed and predictive understanding of their chemical behavior.

References

An In-depth Technical Guide to the Stereochemistry of 3-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemical properties of 3-ethyl-2,2,3-trimethylhexane, a saturated hydrocarbon with a single chiral center. Understanding the three-dimensional arrangement of atoms is paramount in various scientific disciplines, including drug discovery and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties.

Molecular Structure and Chirality

The molecular structure of this compound reveals a single stereocenter at the C3 position. A chiral center is a carbon atom bonded to four different substituent groups. In this molecule, the C3 carbon is attached to a methyl group (-CH3), an ethyl group (-CH2CH3), a propyl group (-CH2CH2CH3), and a tert-butyl group (-C(CH3)3). The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

Assignment of Absolute Configuration: The R/S System

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four substituents attached to the chiral center based on atomic number.

Priority Assignment for Substituents at C3:

  • -C(CH3)3 (tert-butyl): The carbon atom is attached to three other carbon atoms.

  • -CH2CH2CH3 (propyl): The first carbon is attached to another carbon and two hydrogens.

  • -CH2CH3 (ethyl): The first carbon is attached to another carbon and two hydrogens. Comparing the next atoms in the chain, the propyl group takes precedence over the ethyl group.

  • -CH3 (methyl): The carbon atom is attached to three hydrogen atoms.

Following the CIP rules, the priorities are assigned as follows:

  • Priority 1: -C(CH3)3 (tert-butyl)

  • Priority 2: -CH2CH2CH3 (propyl)

  • Priority 3: -CH2CH3 (ethyl)

  • Priority 4: -CH3 (methyl)

To determine the R/S configuration, the molecule is oriented so that the lowest priority group (methyl) is pointing away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, it is designated as (S).

Quantitative Stereochemical Data

Property(R)-3-Ethyl-2,2,3-trimethylhexane(S)-3-Ethyl-2,2,3-trimethylhexane
Specific Rotation ([α]D) +x°-x°
Enantiomeric Excess (ee) >99% (for a pure sample)>99% (for a pure sample)
Retention Time (Chiral GC) tR1tR2

Note: 'x' represents the magnitude of the specific rotation, which would be determined experimentally. tR1 and tR2 represent different retention times on a chiral chromatography column.

Experimental Protocols for Stereochemical Analysis

The determination and separation of the enantiomers of this compound can be achieved through the following established experimental methodologies.

Polarimetry

Objective: To measure the optical rotation of a sample containing an excess of one enantiomer.

Methodology:

  • Sample Preparation: A solution of the chiral alkane is prepared by dissolving a precisely weighed sample in an achiral solvent (e.g., hexane (B92381) or ethanol) to a known concentration (c, in g/mL).

  • Instrumentation: A polarimeter is used for the measurement. The instrument is first calibrated with the pure solvent (blank).

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (T).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the individual enantiomers in a mixture.

Methodology:

  • Column Selection: A capillary GC column with a chiral stationary phase (CSP) is selected. Cyclodextrin-based CSPs are often effective for the separation of chiral hydrocarbons.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Sample Injection: A small volume of the sample, either neat or dissolved in a volatile solvent, is injected into the GC.

  • Chromatographic Conditions:

    • Injector Temperature: Set to ensure complete volatilization of the sample.

    • Oven Temperature Program: An optimized temperature program is developed to achieve baseline separation of the enantiomers. This typically involves a slow ramp rate.

    • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at an optimal flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

  • Data Analysis: The retention times of the two enantiomers will differ. The relative peak areas can be used to determine the enantiomeric excess (ee) of the mixture.

Visualization of Stereochemical Analysis Workflow

The following diagram illustrates the logical workflow for the stereochemical analysis of this compound.

Stereochemistry_Workflow cluster_synthesis Synthesis / Isolation cluster_analysis Stereochemical Analysis cluster_results Results start Racemic Mixture of This compound chiral_gc Chiral Gas Chromatography start->chiral_gc polarimetry Polarimetry start->polarimetry separation Separation of Enantiomers (R and S) chiral_gc->separation ee_determination Enantiomeric Excess (ee) Determination chiral_gc->ee_determination optical_rotation Measurement of Optical Rotation ([α]) polarimetry->optical_rotation config_assignment Absolute Configuration Assignment (R/S) ee_determination->config_assignment optical_rotation->config_assignment

Workflow for the stereochemical analysis of this compound.

An In-depth Technical Guide to the Thermodynamic Stability of 3-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the branched alkane, 3-Ethyl-2,2,3-trimethylhexane. Due to the limited availability of direct experimental thermochemical data for this specific isomer of undecane, this report employs the well-established Benson group additivity method to estimate its standard enthalpy of formation, standard molar entropy, and molar heat capacity. These estimated values are presented in comparison to experimental data for the linear isomer, n-undecane, to provide a clear context for its relative thermodynamic stability. This guide also outlines the computational methodology used for these estimations and the fundamental principles of alkane stability.

Introduction: Thermodynamic Stability of Alkanes

The thermodynamic stability of alkanes, hydrocarbons with the general formula CnH2n+2, is a critical factor in understanding their reactivity and potential energy. In general, branched alkanes are thermodynamically more stable than their linear isomers. This increased stability is attributed to a lower potential energy state, which is reflected in a less negative standard enthalpy of formation (ΔH°f). The combustion of a more stable isomer releases less energy (a lower heat of combustion) than a less stable isomer.

Estimated Thermodynamic Properties of this compound

The standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and molar heat capacity (Cp) for this compound in the gaseous state at 298.15 K have been estimated using the Benson group additivity method. These values are presented in Table 1, alongside the experimental values for its linear isomer, n-undecane, for comparative analysis.

Thermodynamic PropertyThis compound (Estimated)n-Undecane (Experimental)Units
Standard Enthalpy of Formation (ΔH°f)-245.9-275.9kJ/mol
Standard Molar Entropy (S°)465.8490.2J/(mol·K)
Molar Heat Capacity (Cp)225.1239.5J/(mol·K)

Table 1: Estimated Thermodynamic Properties of this compound and Experimental Data for n-Undecane. The data for n-undecane is sourced from the NIST Chemistry WebBook.

The less negative estimated enthalpy of formation for this compound compared to n-undecane suggests that the branched isomer is thermodynamically more stable.

Experimental and Computational Protocols

Benson Group Additivity Method

The Benson group additivity method is a widely used empirical approach to estimate the thermochemical properties of organic molecules in the gas phase. The method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

Methodology:

  • Group Identification: The molecule of interest, this compound, is dissected into its constituent Benson groups. A Benson group is defined as an atom and its ligands. The groups present in this compound are:

    • One quaternary carbon atom bonded to four other carbon atoms: C-(C)4

    • One tertiary carbon atom bonded to three other carbon atoms and one hydrogen atom: C-(C)3(H)

    • Two secondary carbon atoms bonded to two other carbon atoms and two hydrogen atoms: C-(C)2(H)2

    • Seven primary carbon atoms bonded to one other carbon atom and three hydrogen atoms: C-(C)(H)3

  • Summation of Group Contributions: The estimated thermodynamic property is calculated by summing the established contribution values for each identified group. The group contribution values used in this estimation are provided in Table 2.

Benson GroupΔH°f (kJ/mol)S° (J/(mol·K))Cp (J/(mol·K))
C-(C)42.1-146.419.5
C-(C)3(H)-7.1-61.923.4
C-(C)2(H)2-20.738.122.6
C-(C)(H)3-42.7127.225.7

Table 2: Benson Group Additivity Values for Alkane Fragments at 298.15 K.

  • Correction Factors: Corrections for non-additive interactions, such as gauche interactions (steric hindrance between groups separated by three bonds), are applied to refine the initial estimate. For this compound, a detailed conformational analysis would be required to precisely determine the number of gauche interactions in its most stable conformer. For the purpose of this estimation, a standard correction for branching is implicitly included in the group values derived from a wide range of alkanes. A specific gauche correction of +3.3 kJ/mol for each gauche butane-type interaction is a common practice, though not explicitly added here without a detailed conformational analysis.

The following diagram illustrates the logical workflow for estimating the thermodynamic properties of an alkane using the Benson group additivity method.

G Workflow for Benson Group Additivity Method start Start: Select Alkane (this compound) identify_groups Identify Benson Groups (e.g., C-(C)4, C-(C)3(H), etc.) start->identify_groups lookup_values Lookup Group Contribution Values (ΔH°f, S°, Cp) identify_groups->lookup_values sum_values Sum Group Contributions lookup_values->sum_values apply_corrections Apply Correction Factors (e.g., Gauche Interactions) sum_values->apply_corrections final_properties Estimated Thermodynamic Properties (ΔH°f, S°, Cp) apply_corrections->final_properties G cluster_0 Alkane Structure cluster_1 Molecular Properties cluster_2 Thermodynamic Consequences Increased Branching Increased Branching More Compact Structure More Compact Structure Increased Branching->More Compact Structure Increased Intramolecular Stability Increased Intramolecular Stability Increased Branching->Increased Intramolecular Stability Lower Surface Area Lower Surface Area More Compact Structure->Lower Surface Area Weaker Intermolecular Forces\n(van der Waals) Weaker Intermolecular Forces (van der Waals) Lower Surface Area->Weaker Intermolecular Forces\n(van der Waals) Lower Boiling Point Lower Boiling Point Weaker Intermolecular Forces\n(van der Waals)->Lower Boiling Point Less Negative ΔH°f\n(More Stable) Less Negative ΔH°f (More Stable) Increased Intramolecular Stability->Less Negative ΔH°f\n(More Stable)

Preliminary Investigation of 3-Ethyl-2,2,3-trimethylhexane Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the potential reactions of 3-Ethyl-2,2,3-trimethylhexane, a highly branched and sterically hindered nonane. Due to the limited specific literature on this compound, this paper extrapolates from the known reactivity of structurally analogous alkanes. The core focus is on three primary reaction classes: free-radical halogenation, oxidation, and carbocation-mediated rearrangements. This document summarizes quantitative data, presents detailed experimental protocols for analogous systems, and utilizes visualizations to illustrate key pathways and workflows, serving as a foundational resource for researchers exploring the chemical space of complex alkanes.

Introduction: Reactivity of Sterically Hindered Alkanes

Alkanes, often referred to as paraffins, are generally characterized by their low reactivity due to the strength and non-polar nature of their C-C and C-H sigma bonds.[1] However, under specific conditions, they can undergo reactions, primarily through free-radical or carbocationic intermediates. In highly branched structures like this compound, the presence of quaternary and tertiary carbons significantly influences reaction pathways and product distributions. Steric hindrance around reactive sites plays a crucial role in determining the feasibility and outcome of chemical transformations. This guide will explore the predicted reactivity of this compound based on established principles of organic chemistry and data from similar branched alkanes.

Free-Radical Halogenation

Free-radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat.[2][3] The regioselectivity of this reaction is dependent on the stability of the resulting alkyl radical (tertiary > secondary > primary) and the nature of the halogen.

Reaction Mechanism & Selectivity

The halogenation of this compound is predicted to favor substitution at the tertiary C-H bond, as this leads to the formation of the most stable tertiary free radical. Bromination is known to be significantly more selective than chlorination for abstracting a hydrogen from the most substituted carbon.[4][5] This is attributed to the endothermic nature of hydrogen abstraction by a bromine radical, leading to a later transition state that more closely resembles the alkyl radical intermediate.

The diagram below illustrates the propagation steps for the free-radical bromination of this compound at the tertiary position.

Free_Radical_Halogenation cluster_propagation Propagation Steps Alkane This compound HBr HBr Alkyl_Radical Tertiary Alkyl Radical Alkane->Alkyl_Radical + Br• Br_Radical Br• Product 3-Bromo-3-ethyl-2,2,3-trimethylhexane Alkyl_Radical->Product + Br₂ Br2 Br₂ New_Br_Radical Br• Product->New_Br_Radical generates

Caption: Propagation cycle of free-radical bromination.

Quantitative Data for Analogous Systems
ReactionSubstrateProductDistribution (%)Reference
Free-Radical Chlorination2,3-Dimethylbutane (B166060)1-Chloro-2,3-dimethylbutane51.7[6][7]
2-Chloro-2,3-dimethylbutane48.3[6][7]
HalogenationC-H Bond TypeRelative Reactivity (per H atom)Reference
ChlorinationPrimary1[8]
Tertiary5[8]
BrominationPrimary1[9]
Tertiary1640[9]
Experimental Protocol: Free-Radical Bromination of a Branched Alkane (Analogous Procedure)

This protocol is adapted for the selective bromination of a tertiary C-H bond in a branched alkane, analogous to this compound.

Materials:

  • Branched alkane (e.g., 2,3-dimethylbutane)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic

  • Azobisisobutyronitrile (AIBN) - Caution: Radical initiator

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the branched alkane (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN to the flask.

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp.

  • Monitor the reaction progress by GC-MS or TLC (visualizing with a suitable stain). The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a water and brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude brominated alkane.

  • Purify the product by fractional distillation or column chromatography.

Bromination_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Dissolve Alkane, NBS, AIBN in CCl₄ Heat_UV Heat to Reflux & Irradiate with UV Reactants->Heat_UV Cool_Filter Cool and Filter Heat_UV->Cool_Filter Wash Wash with Na₂S₂O₃, H₂O, Brine Cool_Filter->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purify Fractional Distillation or Chromatography Dry_Concentrate->Purify Product Purified Bromoalkane Purify->Product

Caption: Experimental workflow for free-radical bromination.

Oxidation Reactions

The oxidation of saturated alkanes is challenging and typically requires strong oxidizing agents and harsh conditions. For a sterically hindered alkane like this compound, oxidation would likely target the tertiary C-H bond, potentially leading to the formation of an alcohol, which would be further oxidized to a ketone under strong oxidizing conditions.

Potential Oxidation Pathways

Reagents like chromic acid (formed in situ from CrO₃ and H₂SO₄) are capable of oxidizing C-H bonds, although their use is limited by toxicity and lack of selectivity.[5][10] The initial step would be the conversion of the tertiary C-H to a C-OH group, forming an alcohol. This tertiary alcohol would then be resistant to further oxidation under standard conditions. However, if a secondary C-H were to be oxidized, the resulting secondary alcohol would be readily oxidized to a ketone.

Oxidation_Pathway Alkane This compound (Tertiary C-H) Alcohol Tertiary Alcohol Alkane->Alcohol + Strong Oxidant (e.g., H₂CrO₄) Oxidizing_Agent [O] No_Reaction No Further Oxidation Alcohol->No_Reaction

Caption: Hypothetical oxidation at the tertiary carbon.

Quantitative Data for Analogous Systems

Quantitative data for the direct oxidation of highly branched saturated alkanes is scarce. The following table provides data for the Jones oxidation of a secondary alcohol, which is a relevant subsequent step if a secondary C-H bond were to be oxidized.

ReactionSubstrateProductTypical Yield (%)Reference
Jones OxidationSecondary AlcoholKetone85-95[10][11]
Jones OxidationPrimary AlcoholCarboxylic AcidHigh[5][12]
Experimental Protocol: Jones Oxidation (Analogous Procedure for a Secondary Alcohol)

This protocol describes the oxidation of a secondary alcohol to a ketone using Jones reagent. This would be the second stage of a hypothetical oxidation of a secondary C-H bond in a branched alkane.

Materials:

  • Secondary alcohol

  • Acetone (reagent grade)

  • Jones Reagent (CrO₃ in H₂SO₄(aq)) - Caution: Highly toxic and corrosive

  • Isopropanol (B130326) (for quenching)

  • Separatory funnel

  • Ice bath

Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then carefully diluting with water.[13]

  • In a flask equipped with a dropping funnel and a magnetic stir bar, dissolve the secondary alcohol in acetone.

  • Cool the flask in an ice bath to 0°C.

  • Add the Jones reagent dropwise to the stirred alcohol solution. Maintain the temperature below 20°C. A color change from orange to green/blue indicates the reaction is proceeding.

  • Continue adding the reagent until the orange color persists, indicating an excess of the oxidant.

  • Stir the reaction for an additional 30 minutes at room temperature.

  • Quench the reaction by adding isopropanol dropwise until the green color returns.

  • Add water to the reaction mixture and extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or column chromatography.

Carbocation-Mediated Rearrangements

Under strongly acidic conditions, alkanes can be protonated to form a highly unstable pentacoordinate carbocation (an alkanium ion), which can then lose H₂ to form a standard tricoordinate carbocation (a carbenium ion). These carbocations are prone to rearrangements, such as hydride or alkyl shifts, to form more stable carbocation intermediates. This process is often referred to as isomerization.

The Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is a classic example of a 1,2-hydride or 1,2-alkyl shift to a carbocationic center.[3][5][9] In the context of this compound, the formation of a carbocation at a less stable position could trigger a series of shifts to form a more stable tertiary carbocation, leading to a skeletal isomerization of the alkane. For instance, protonation and subsequent loss of H₂ from a secondary carbon could lead to a secondary carbocation, which would rapidly rearrange.

Wagner_Meerwein Initial_Carbocation Less Stable Carbocation (e.g., Secondary) Transition_State [1,2-Alkyl Shift] Transition State Initial_Carbocation->Transition_State Rearrangement Rearranged_Carbocation More Stable Carbocation (e.g., Tertiary) Transition_State->Rearranged_Carbocation Product Isomerized Alkane Rearranged_Carbocation->Product + H⁻ (from another alkane) or - H⁺

Caption: General pathway for a Wagner-Meerwein rearrangement.

Quantitative Data for Analogous Systems

Detailed product distributions for the acid-catalyzed isomerization of highly branched acyclic alkanes are complex and highly dependent on reaction conditions. Data from the isomerization of C₆ alkanes shows that a complex equilibrium of isomers is typically established.

ReactionCatalyst SystemTemperature (°C)Key ProductsReference
Hexane IsomerizationHF-BF₃252-Methylpentane, 3-Methylpentane, 2,3-Dimethylbutane, 2,2-Dimethylbutane[14]
Experimental Protocol: Acid-Catalyzed Isomerization of a Branched Alkane (Analogous Procedure)

This protocol provides a general method for the isomerization of a branched alkane using a strong acid catalyst, analogous to what would be required for this compound.

Materials:

  • Branched alkane (e.g., methylpentanes)

  • Anhydrous aluminum chloride (AlCl₃) - Caution: Reacts violently with water

  • Hydrogen chloride (HCl) gas

  • Reaction vessel suitable for corrosive materials

  • Gas dispersion tube

  • Quenching solution (e.g., cold water or ice)

Procedure:

  • Place the branched alkane in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Carefully add anhydrous AlCl₃ to the alkane with stirring.

  • Bubble a slow stream of dry HCl gas through the mixture to act as a co-catalyst.

  • Maintain the reaction at a controlled temperature (e.g., 25-50°C) and monitor the product distribution over time using GC-MS.

  • To stop the reaction, carefully pour the mixture onto crushed ice to quench the AlCl₃ catalyst.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture to determine the extent of isomerization.

Conclusion

This preliminary investigation suggests that the reactivity of this compound is governed by the principles of steric hindrance and carbocation/radical stability. Free-radical bromination is predicted to be a highly selective reaction, favoring the formation of 3-bromo-3-ethyl-2,2,3-trimethylhexane. Oxidation reactions are expected to be challenging and require harsh conditions, likely targeting the tertiary C-H bond. Under strong acid catalysis, the carbon skeleton is susceptible to Wagner-Meerwein type rearrangements, leading to a complex mixture of isomers. The provided protocols and data, derived from analogous systems, offer a starting point for the experimental exploration of this highly branched alkane. Further research is necessary to elucidate the specific reaction kinetics and product profiles for this compound.

References

Technical Guide on 3-Ethyl-2,2,3-trimethylhexane: Synthesis and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,2,3-trimethylhexane is a saturated, highly branched alkane with the chemical formula C11H24. As a member of the hydrocarbon family, it is a non-polar organic compound. Unlike molecules with significant biological or pharmaceutical relevance, this compound does not have a distinct discovery event or a detailed history documented in scientific literature. Such branched alkanes are often synthesized and studied within the broader context of organic chemistry, for instance, in the investigation of fuel properties, combustion chemistry, or as reference compounds for analytical techniques like mass spectrometry and chromatography. This guide provides a summary of its known properties and a detailed, plausible experimental protocol for its synthesis.

Data Presentation

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C11H24PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
CAS Registry Number 61868-72-2PubChem, NIST[1][2]
Canonical SMILES CCCC(C)(CC)C(C)(C)CPubChem[1]
InChIKey HUAYVWMWWLHZAB-UHFFFAOYSA-NPubChem[1]

Experimental Protocols: Synthesis of this compound

The synthesis of a highly branched alkane such as this compound can be achieved through a multi-step process. A robust and common method involves the creation of a quaternary carbon center using a Grignard reaction, followed by dehydration and subsequent hydrogenation.[3] This approach provides a reliable pathway to the target saturated alkane.

Overall Reaction Scheme:

  • Grignard Reaction: Reaction of 3,3-dimethyl-2-butanone with ethylmagnesium bromide to form the tertiary alcohol, 3-ethyl-2,2,3-trimethylhexan-3-ol.

  • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkene isomers.

  • Hydrogenation: Catalytic hydrogenation of the alkene mixture to produce the final saturated alkane, this compound.

Step 1: Grignard Reaction Protocol
  • Objective: To synthesize 3-ethyl-2,2,3-trimethylhexan-3-ol.

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Ethyl bromide

    • 3,3-Dimethyl-2-butanone (Pinacolone)

    • Iodine crystal (as initiator)

    • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Procedure:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Place magnesium turnings in a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

    • Cool the flask to 0 °C in an ice bath.

    • Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude tertiary alcohol.

Step 2 & 3: Dehydration and Hydrogenation Protocol
  • Objective: To convert the tertiary alcohol to this compound.

  • Materials:

    • Crude 3-ethyl-2,2,3-trimethylhexan-3-ol

    • Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid

    • Methanol (B129727) or Ethanol

    • Palladium on carbon (10% Pd/C) catalyst

    • Hydrogen gas (H2)

  • Procedure:

    • Dehydration:

      • Place the crude alcohol in a round-bottom flask.

      • Add a catalytic amount of concentrated sulfuric acid.

      • Heat the mixture to distill the resulting alkenes. The distillation temperature should be monitored.

      • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous MgSO4.

    • Hydrogenation:

      • Transfer the dried alkene mixture to a suitable hydrogenation vessel and dissolve it in a solvent such as methanol or ethanol.

      • Add a catalytic amount of 10% Pd/C.

      • Seal the vessel and purge with hydrogen gas.

      • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

      • Carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

      • Remove the solvent from the filtrate by distillation.

      • The resulting liquid is the target compound, this compound. Further purification can be achieved by fractional distillation if necessary.

Mandatory Visualization

As this compound is a simple alkane with no known biological activity, there are no signaling pathways to diagram. The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow reac1 Ethyl Bromide + Mg in Diethyl Ether int1 Ethylmagnesium Bromide (Grignard Reagent) reac1->int1 Initiation reac2 3,3-Dimethyl-2-butanone step1 Step 1: Grignard Reaction reac2->step1 int1->step1 int2 Tertiary Alcohol (3-ethyl-2,2,3-trimethylhexan-3-ol) step2 Step 2: Dehydration (H2SO4, Heat) int2->step2 int3 Alkene Mixture step3 Step 3: Hydrogenation (H2, Pd/C) int3->step3 step1->int2 Workup (NH4Cl) step2->int3 final_product Final Product: This compound step3->final_product

Caption: Synthetic workflow for this compound.

References

Methodological & Application

Application of Fourier Transform Infrared (FTIR) Spectroscopy for Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of alkanes using Fourier Transform Infrared (FTIR) spectroscopy. It covers qualitative and quantitative methodologies, sample preparation, and data interpretation, tailored for professionals in research and development.

Introduction to FTIR Spectroscopy for Alkane Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the identification and quantification of organic compounds, including alkanes.[1] The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational and rotational energy levels.[2][3] For alkanes, FTIR is particularly useful for identifying characteristic C-H and C-C bond vibrations.[4][5]

The resulting FTIR spectrum is a unique molecular "fingerprint" that allows for the identification of the substance.[2] For quantitative analysis, the intensity of the absorption bands is related to the concentration of the analyte, a principle governed by the Beer-Lambert law.[1][3]

Qualitative Analysis of Alkanes

Qualitative analysis of alkanes by FTIR focuses on identifying the presence of specific functional groups based on their characteristic absorption bands.

Characteristic Infrared Absorption Bands of Alkanes

The infrared spectra of alkanes are dominated by absorptions arising from C-H stretching and bending vibrations.[4] The key absorption regions are summarized in the table below.

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
C-H Stretching
Methylene (B1212753) (-CH₂-) Asymmetric Stretch~2926StrongThe intensity of this peak increases with longer alkane chain lengths.[6]
Methyl (-CH₃) Asymmetric Stretch~2959Strong
Methylene (-CH₂-) Symmetric Stretch~2858Medium
Methyl (-CH₃) Symmetric Stretch~2876Medium
C-H Bending (Deformation)
Methylene (-CH₂-) Scissoring1450 - 1470MediumOften overlaps with the methyl asymmetric bend.[6]
Methyl (-CH₃) Asymmetric Bend~1460Medium
Methyl (-CH₃) Symmetric Bend (Umbrella)1370 - 1380MediumA key peak used in quantitative analysis as per ASTM D7678.[7][8]
Methylene (-CH₂-) Rocking720 - 725WeakThis peak is particularly useful for identifying long-chain alkanes (typically with four or more methylene groups in a row).[6] A split peak can indicate a solid sample.[6]
Estimating Alkane Chain Length

The relative intensity of the methylene (-CH₂) and methyl (-CH₃) stretching peaks can provide a qualitative indication of the alkane chain length.[6] In straight-chain alkanes, the number of methyl groups is constant (two), while the number of methylene groups increases with chain length. Consequently, the ratio of the absorbance of the -CH₂- asymmetric stretching peak (~2926 cm⁻¹) to the -CH₃ asymmetric stretching peak (~2959 cm⁻¹) increases with longer chains.[6]

Table Illustrating the Relationship Between CH₂/CH₃ Peak Intensity and Alkane Chain Length

Alkane Chain LengthCH₂/CH₃ Molar RatioExpected Relative Intensity of Asymmetric Stretches (~2926 cm⁻¹ / ~2959 cm⁻¹)
Short (e.g., Propane)0.5-CH₃ peak is more intense than -CH₂ peak.
Medium (e.g., Hexane)2-CH₂ and -CH₃ peaks have roughly equal intensity.[6]
Long (e.g., Octane)3-CH₂ peak is noticeably more intense than the -CH₃ peak.[6]
Very Long (e.g., Petroleum Jelly)>10-CH₂ peak is significantly more intense, with the -CH₃ peak appearing as a shoulder.[6]

Quantitative Analysis of Alkanes

FTIR spectroscopy can be a reliable tool for the quantitative analysis of alkanes, particularly for determining the total hydrocarbon content in a sample.[1] This is often achieved by creating a calibration curve that plots the absorbance of a characteristic peak against the concentration of a series of standards.[1]

Quantitative Data Presentation

The following tables present example data for the quantitative analysis of hydrocarbons based on the principles of ASTM D7678, which involves the extraction of hydrocarbons from a water matrix using cyclohexane (B81311) and measuring the absorbance of the methyl C-H bending vibration around 1375 cm⁻¹.[7][8][9]

Table 1: Example Calibration Data for Total Petroleum Hydrocarbons (TPH) in Cyclohexane

StandardConcentration of Paraffin (B1166041) Oil in Cyclohexane (mg/L)Equivalent Concentration in Water (mg/L)*Absorbance at ~1375 cm⁻¹
10.000.000.000
222.500.500.085
350.001.110.189
4100.002.220.375
5225.005.000.832
6675.0015.002.451
71350.0030.004.895

*Based on a concentration factor of 45 (e.g., 450 mL water extracted with 10 mL cyclohexane).[7]

Table 2: Example Repeatability Data for Spiked Water Samples

SampleActual Hydrocarbon Concentration in Water (mg/L)Number of MeasurementsMean Calculated Hydrocarbon Concentration in Water (mg/L)Standard Deviation (mg/L)
Spike 15.9996.670.42
Spike 212.40912.930.37

Experimental Protocols

Protocol for Sample Preparation

Proper sample preparation is crucial for obtaining high-quality FTIR spectra. The choice of method depends on the physical state of the sample.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid alkane sample directly onto the center of the ATR crystal.

    • If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum.

    • After analysis, clean the crystal thoroughly.

  • Transmission using a Liquid Cell:

    • Select a liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂).

    • Inject the liquid sample into the cell using a syringe, ensuring no air bubbles are trapped.

    • Place the filled cell into the sample holder of the FTIR spectrometer.

    • Collect the spectrum.

    • After analysis, flush the cell with a clean solvent and dry it completely.

  • Potassium Bromide (KBr) Pellet:

    • Grind 1-2 mg of the solid alkane sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder for analysis.

  • Use a gas cell with IR-transparent windows and a known path length.

  • Evacuate the gas cell to remove any residual air or moisture.

  • Introduce the gaseous alkane sample into the cell to the desired pressure.

  • Place the gas cell in the sample compartment of the FTIR spectrometer.

  • Collect the spectrum.

Protocol for Quantitative Analysis of Hydrocarbons in Water (Based on ASTM D7678)

This protocol outlines the steps for determining the total petroleum hydrocarbon (TPH) concentration in a water sample.

  • Sample Collection and Preparation:

    • Collect a representative water sample (e.g., 450 mL).

    • Acidify the sample to a pH of 2 or less with hydrochloric acid.

  • Extraction:

    • Transfer the acidified water sample to a separatory funnel.

    • Add a known volume of cyclohexane (e.g., 10 mL).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer and collect the upper cyclohexane layer containing the extracted hydrocarbons.

  • FTIR Analysis:

    • Calibrate the FTIR spectrometer using a series of paraffin oil standards of known concentrations in cyclohexane (see Table 1 for an example).

    • Generate a calibration curve by plotting absorbance at ~1375 cm⁻¹ versus concentration.

    • Transfer a portion of the cyclohexane extract from the sample into a liquid transmission cell of known pathlength.

    • Measure the absorbance of the sample at ~1375 cm⁻¹.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of hydrocarbons in the cyclohexane extract.

    • Calculate the concentration of hydrocarbons in the original water sample by applying the appropriate concentration factor (Volume of water / Volume of cyclohexane).

Visualizations

Logical Diagram of an FTIR Spectrometer

FTIR_Spectrometer IR_Source Infrared Source Beam_Splitter Beam Splitter IR_Source->Beam_Splitter IR Beam Interferometer Interferometer (Michelson) Fixed_Mirror Fixed Mirror Fixed_Mirror->Beam_Splitter Reflected Beam Moving_Mirror Moving Mirror Moving_Mirror->Beam_Splitter Reflected Beam Beam_Splitter->Fixed_Mirror Beam_Splitter->Moving_Mirror Sample Sample Compartment Beam_Splitter->Sample Interferogram Detector Detector Sample->Detector Computer Computer System (Fourier Transform & Spectrum Display) Detector->Computer Signal

Caption: Logical components of an FTIR spectrometer.

Experimental Workflow for Quantitative Alkane Analysis

Quantitative_Workflow cluster_prep Sample & Standard Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Quantification Prep_Standards Prepare Calibration Standards (e.g., Paraffin Oil in Cyclohexane) Acquire_Standards Acquire Spectra of Standards Prep_Standards->Acquire_Standards Prep_Sample Prepare Sample (e.g., Liquid-Liquid Extraction) Acquire_Sample Acquire Spectrum of Sample Prep_Sample->Acquire_Sample Acquire_BG Acquire Background Spectrum (e.g., Pure Cyclohexane) Acquire_BG->Acquire_Standards Acquire_BG->Acquire_Sample Create_Cal_Curve Create Calibration Curve (Absorbance vs. Concentration) Acquire_Standards->Create_Cal_Curve Determine_Conc Determine Sample Absorbance Acquire_Sample->Determine_Conc Create_Cal_Curve->Determine_Conc Calculate_Final_Conc Calculate Final Concentration Determine_Conc->Calculate_Final_Conc

Caption: Workflow for quantitative alkane analysis.

References

Application Note: Unambiguous Structure Elucidation of 3-Ethyl-2,2,3-trimethylhexane using a Comprehensive NMR Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) data for the structural characterization of 3-Ethyl-2,2,3-trimethylhexane. The complex branching pattern of this saturated alkane necessitates a multi-faceted NMR approach to ensure unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. This protocol outlines sample preparation, instrument parameters for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) experiments, and data interpretation strategies. The presented methodologies are broadly applicable to the structural analysis of other complex branched alkanes.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of organic molecules.[1] For branched-chain alkanes like this compound, the ¹H NMR spectra can be complex due to significant signal overlap and small chemical shift dispersion, with most signals appearing in the upfield region (0.5 - 2.0 ppm).[1] To overcome these challenges, a combination of one- and two-dimensional NMR experiments is essential for unambiguous resonance assignments. This application note details a comprehensive NMR protocol for the complete structural characterization of this compound.

Predicted NMR Data

Due to the structural complexity of this compound, predicting the ¹H and ¹³C chemical shifts is a valuable first step in the analysis. The following table summarizes the predicted chemical shifts based on empirical data for similar branched alkanes and computational prediction tools.

Atom Structure Fragment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) DEPT
C1CH₃-CH₂-~ 0.8-0.9~ 8-12tCH₃
C2-CH₂-CH(C)(CH₃)~ 1.2-1.4~ 25-30qCH₂
C3-C(CH₂)(CH₃)₂-~ 35-40-C
C4-C(CH₃)₃-~ 30-35-C
C5CH₃-C(CH₃)₂~ 0.8-0.9~ 28-32sCH₃
C6CH₃-C(CH₃)₂~ 0.8-0.9~ 28-32sCH₃
C7CH₃-C(C)(CH₂)~ 0.8-0.9~ 20-25sCH₃
C8CH₃-CH₂-CH₂-~ 0.8-0.9~ 14-18tCH₃
C9-CH₂-CH₂-CH₃~ 1.1-1.3~ 22-27sextetCH₂
C10-CH₂-CH₃~ 1.2-1.4~ 30-35qCH₂
C11-C(CH₃)₃~ 0.8-0.9~ 28-32sCH₃

Experimental Protocols

A systematic approach employing a series of NMR experiments is crucial for the complete assignment of the ¹H and ¹³C spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

a. ¹H NMR Spectroscopy

  • Purpose: To identify all proton environments and their respective integrations and multiplicities.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 10-12 ppm, centered around 5 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

b. ¹³C NMR Spectroscopy

  • Purpose: To identify all unique carbon environments.

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

c. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Experiments:

    • DEPT-45: Shows all protonated carbons.

    • DEPT-90: Shows only CH carbons.

    • DEPT-135: Shows CH and CH₃ carbons with positive phase and CH₂ carbons with negative phase.

  • Parameters: Use standard DEPT pulse programs and parameters provided by the spectrometer software.

d. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

e. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 50-60 ppm (focused on the aliphatic region).

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the acquired NMR data to achieve the final structural elucidation of this compound.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Confirmation H1 ¹H NMR (Proton Environments, Integration, Multiplicity) Assign_HH Identify Spin Systems (¹H-¹H Connections) H1->Assign_HH C13 ¹³C NMR (Carbon Environments) Assign_CHn Assign Carbon Types (CH, CH₂, CH₃) C13->Assign_CHn DEPT DEPT-45, 90, 135 (Carbon Multiplicity) DEPT->Assign_CHn COSY COSY (¹H-¹H Correlations) COSY->Assign_HH HSQC HSQC (¹H-¹³C One-Bond Correlations) Assign_CH Correlate Protons to Carbons HSQC->Assign_CH Assign_CHn->Assign_CH Assign_HH->Assign_CH Final_Structure Unambiguous Assignment and Structure Confirmation of This compound Assign_CH->Final_Structure

References

Application Notes and Protocols: 3-Ethyl-2,2,3-trimethylhexane in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rationale for Interest in 3-Ethyl-2,2,3-trimethylhexane

This compound (C11H24) is a highly branched aliphatic hydrocarbon.[1][2] The interest in such compounds for fuel research stems from the established correlation between the degree of branching in alkane isomers and their combustion properties, particularly their resistance to autoignition, which is quantified by the octane (B31449) rating.[3][4][5] Highly branched alkanes are known to have higher octane numbers, making them desirable components of gasoline to prevent engine knocking.[3][5][6][7]

Engine knock is the premature and uncontrolled combustion of the air-fuel mixture in an internal combustion engine, which can lead to reduced efficiency and engine damage. The octane rating of a fuel is a standard measure of its ability to resist this knocking.[6] It is determined by comparing the fuel's performance in a standardized test engine to that of a mixture of iso-octane (2,2,4-trimethylpentane), which has an octane rating of 100, and n-heptane, which has an octane rating of 0.[5]

Given its highly branched structure, this compound is hypothesized to exhibit a high octane number and therefore be a valuable component or additive in gasoline formulations.

Physicochemical Properties (Predicted and Analogous Data)

Direct experimental data for many properties of this compound are scarce. The following table summarizes key physicochemical properties, with data for the well-studied fuel component iso-octane (2,2,4-trimethylpentane) provided for comparison.

PropertyThis compoundIso-octane (2,2,4-trimethylpentane)Reference
Molecular Formula C11H24C8H18[1]
Molecular Weight 156.31 g/mol 114.23 g/mol [1]
CAS Number 61868-72-2540-84-1[1]
Research Octane Number (RON) Not available100[5]
Motor Octane Number (MON) Not available100[5]
Boiling Point Not available99.2 °C
Density Not available0.692 g/cm³
Heat of Combustion Not available-5461.3 kJ/mol

Note: The lack of specific experimental data for this compound is a significant knowledge gap. The data for iso-octane is provided to illustrate the properties of a well-characterized, highly branched alkane used as a reference fuel.

Experimental Protocols

The following are generalized protocols for the evaluation of a novel compound like this compound as a potential fuel component.

Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

This protocol is based on the standardized ASTM D2699 (RON) and ASTM D2700 (MON) methods.

Objective: To determine the anti-knock characteristics of this compound.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Standardized reference fuels (iso-octane and n-heptane)

  • Fuel handling and blending equipment

Procedure:

  • Engine Calibration: Calibrate the CFR engine using the primary reference fuels (mixtures of iso-octane and n-heptane) according to the ASTM standard procedures.

  • Sample Preparation: Prepare a blend of the test sample (this compound) with a base fuel, if necessary. Pure compounds can also be tested directly if sufficient quantities are available.

  • RON Test (ASTM D2699):

    • Operate the CFR engine under the specified conditions for the RON test (600 rpm engine speed, specified intake air temperature, and spark timing).

    • Introduce the test sample into the engine.

    • Adjust the compression ratio of the engine until a standard level of knock intensity is observed.

    • Bracket the test sample with two primary reference fuel blends that give slightly higher and lower knock intensities.

    • The RON of the sample is calculated by interpolation between the octane numbers of the two bracketing reference fuels.

  • MON Test (ASTM D2700):

    • Operate the CFR engine under the more severe conditions specified for the MON test (900 rpm engine speed, higher intake mixture temperature, and variable spark timing).

    • Repeat the procedure of introducing the test sample, adjusting the compression ratio to achieve standard knock, and bracketing with primary reference fuels.

    • The MON is calculated by interpolation.

Protocol 2: Determination of Heat of Combustion

Objective: To measure the energy released during the complete combustion of this compound.

Apparatus:

  • Bomb calorimeter

  • Oxygen source

  • Sample crucible

  • Ignition system

  • Temperature measurement device

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the liquid sample (this compound) into a crucible.

  • Calorimeter Setup: Place the crucible in the bomb calorimeter. Seal the bomb and pressurize it with a known excess of pure oxygen.

  • Combustion: Immerse the bomb in a known quantity of water in the calorimeter. Ignite the sample remotely.

  • Temperature Measurement: Record the temperature change of the water jacket surrounding the bomb.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of branched alkanes in fuel research.

FuelPerformance cluster_0 Alkane Structure cluster_1 Combustion Properties cluster_2 Engine Performance Linear_Alkane Linear Alkane (e.g., n-Heptane) Low_Octane Low Octane Number Linear_Alkane->Low_Octane Branched_Alkane Branched Alkane (e.g., this compound) High_Octane High Octane Number Branched_Alkane->High_Octane Knocking Engine Knocking Low_Octane->Knocking Smooth_Combustion Smooth Combustion High_Octane->Smooth_Combustion

Caption: Relationship between alkane structure and engine performance.

ExperimentalWorkflow Start Synthesis/Acquisition of This compound Physicochemical Physicochemical Characterization (Boiling Point, Density, etc.) Start->Physicochemical RON_MON_Testing Octane Number Determination (RON and MON) Physicochemical->RON_MON_Testing Combustion_Analysis Heat of Combustion Measurement RON_MON_Testing->Combustion_Analysis Blending_Studies Blending with Base Fuels Combustion_Analysis->Blending_Studies Engine_Testing Engine Performance and Emissions Testing Blending_Studies->Engine_Testing Data_Analysis Data Analysis and Performance Evaluation Engine_Testing->Data_Analysis End Assessment of Fuel Potential Data_Analysis->End

Caption: General experimental workflow for evaluating a novel fuel component.

Conclusion and Future Directions

While this compound is a promising candidate for fuel applications due to its highly branched structure, a significant lack of experimental data prevents a definitive assessment of its performance. Future research should focus on the synthesis of this compound in sufficient quantities for detailed fuel property testing. The experimental protocols outlined in this document provide a roadmap for such an evaluation. The primary research objectives should be the determination of its Research and Motor Octane Numbers, heat of combustion, and its performance in blends with conventional gasoline. Such data would be invaluable for the development of next-generation, high-performance fuels.

References

Application Notes and Protocols for 3-Ethyl-2,2,3-trimethylhexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Ethyl-2,2,3-trimethylhexane as a non-polar solvent in various research and development settings. The document outlines its physicochemical properties, potential advantages over other solvents, and detailed protocols for its application in solubility assessment and liquid-liquid extraction.

Introduction to this compound

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1] As a member of the alkane family, it is a non-polar solvent with the potential for use in various applications, including organic synthesis, extraction of natural products, and as a medium for reactions involving non-polar reagents. Its branched structure may offer advantages over linear alkanes of similar molecular weight, such as a lower freezing point and potentially enhanced solubility for certain non-polar compounds.

Physicochemical Properties

The properties of this compound and its isomers are summarized below. The highly branched nature of these compounds generally leads to lower boiling points compared to their straight-chain counterparts, which can be advantageous for ease of removal post-reaction or extraction.

PropertyThis compound3-Ethyl-2,2,4-trimethylhexane3-Ethyl-2,2,5-trimethylhexane (B14566198)
CAS Number 61868-72-2[1]61868-74-4[2]61868-76-6[3]
Molecular Formula C₁₁H₂₄[1]C₁₁H₂₄[2]C₁₁H₂₄[3]
Molecular Weight 156.31 g/mol [1]156.31 g/mol [2]156.31 g/mol [3]
Boiling Point Data not readily availableData not readily available170.7 °C[4]
Density Data not readily availableData not readily availableData not readily available
Refractive Index Data not readily availableData not readily availableData not readily available

Applications in Research and Development

While specific applications for this compound are not extensively documented, its properties as a branched alkane suggest its utility in areas where other non-polar solvents like isooctane (B107328) are employed.

Non-Polar Solvent for Organic Reactions

This compound can serve as an inert reaction medium for a variety of organic reactions, particularly those involving non-polar starting materials, reagents, or catalysts. Its low reactivity makes it suitable for reactions that are sensitive to more functionalized solvents.

Extraction of Non-Polar Compounds

This solvent is a candidate for the extraction of non-polar and lipophilic compounds from various matrices, including natural products, reaction mixtures, and biological samples. For instance, branched alkanes like isooctane have been successfully used in the extraction of DNA from crude oil.[5][6]

Chromatography

In chromatography, branched alkanes can be used as components of the mobile phase in normal-phase chromatography for the separation of non-polar compounds.[7][8]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a non-polar solvent.

Protocol for Determining the Solubility of a Non-Polar Compound

This protocol outlines a method to determine the solubility of a solid, non-polar compound in this compound.

Materials:

  • This compound (solvent)

  • Non-polar compound (solute)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of Stock Solution (for quantification):

    • Accurately weigh a known amount of the non-polar compound and dissolve it in a known volume of this compound to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Equilibration:

    • Add an excess amount of the solid non-polar compound to a series of vials.

    • Add a known volume of this compound to each vial.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Dilute the supernatant with a known volume of this compound to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

    • Determine the concentration of the compound in the supernatant using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in mg/mL or mol/L, taking into account the dilution factor.

Solubility_Workflow A Prepare Stock Solution & Calibration Curve G Analyze by UV-Vis or HPLC A->G B Add Excess Solute to Solvent C Equilibrate at Constant Temperature B->C D Centrifuge to Separate Solid C->D E Collect Supernatant D->E F Dilute Supernatant E->F F->G H Calculate Solubility G->H

Caption: Workflow for determining the solubility of a non-polar compound.

Protocol for Liquid-Liquid Extraction of a Non-Polar Analyte

This protocol describes a general procedure for extracting a non-polar analyte from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the non-polar analyte

  • This compound (extraction solvent)

  • Separatory funnel

  • Beakers or flasks for collection

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator (optional)

Procedure:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Pour the aqueous solution containing the analyte into the separatory funnel.

  • Extraction:

    • Add a measured volume of this compound to the separatory funnel. The volume will depend on the partition coefficient of the analyte and the volume of the aqueous phase.

    • Stopper the funnel and invert it, holding the stopper and stopcock securely.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[9]

  • Phase Separation:

    • Place the separatory funnel back in a ring stand and allow the two immiscible layers to separate completely. The less dense organic layer (this compound) will be on top.

  • Collection:

    • Carefully drain the lower aqueous layer into a beaker.

    • Collect the upper organic layer containing the extracted analyte through the top opening of the funnel to avoid contamination with any residual aqueous phase at the stopcock.

  • Drying and Concentration (Optional):

    • To remove any dissolved water from the organic extract, add a small amount of a drying agent like anhydrous sodium sulfate (B86663) and swirl.

    • Decant or filter the dried organic extract into a clean, pre-weighed flask.

    • The solvent can be removed using a rotary evaporator to concentrate the analyte.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection cluster_post Post-Extraction A Add Aqueous Phase to Separatory Funnel B Add this compound A->B C Shake and Vent Funnel B->C D Allow Phases to Separate C->D E Drain Aqueous Layer D->E F Collect Organic Layer E->F G Dry Organic Layer F->G H Concentrate Analyte G->H

Caption: General workflow for a liquid-liquid extraction process.

Illustrative Downstream Application: Studying a Signaling Pathway

Following the successful extraction and purification of a bioactive non-polar compound using this compound, a potential downstream application would be to investigate its effect on a cellular signaling pathway. The diagram below illustrates a generic signaling cascade that could be modulated by such a compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene TF->Gene Regulates Transcription Compound Extracted Bioactive Compound Compound->Receptor Binds

Caption: A generic cell signaling pathway for downstream analysis.

References

Application Notes and Protocols for 3-Ethyl-2,2,3-trimethylhexane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2,2,3-trimethylhexane is a branched-chain alkane with the molecular formula C11H24.[1][2] In the field of analytical chemistry, particularly in chromatography, the use of well-characterized reference standards is paramount for the accurate identification and quantification of chemical compounds. This compound serves as a valuable reference standard in gas chromatography (GC) for the analysis of complex hydrocarbon mixtures, such as gasoline, diesel, and other petroleum products. Its specific retention time and response factor under defined chromatographic conditions allow for the precise identification and quantification of this isomer and related compounds in various matrices.

Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds like alkanes.[3] The selection of an appropriate capillary column and a sensitive detector, such as a Flame Ionization Detector (FID), which exhibits high sensitivity for hydrocarbons, is critical for achieving the desired analytical performance.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in GC analysis.

Applications

As a reference standard, this compound has applications in several areas, including:

  • Petroleum and Petrochemical Analysis: Used for the detailed hydrocarbon analysis (DHA) of gasoline and other fuel samples to determine the composition of various isomers.

  • Environmental Monitoring: Can be included in standard mixtures for the analysis of total petroleum hydrocarbons (TPH) in soil and water samples.

  • Research and Development: Employed in fundamental studies of hydrocarbon chemistry and as a component in synthetic mixtures for method development and validation.

  • Quality Control: Utilized in the quality control of industrial solvents and chemical feedstocks to ensure product specifications are met.

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular Formula C11H24[1][2]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-72-2[1][2]
Boiling Point Data not explicitly available in search results, but expected to be in the range of other C11 alkanes.
Density Data not explicitly available in search results.

Typical Gas Chromatography (GC-FID) Parameters

GC ParameterSetting
Column Non-polar, e.g., 100% Dimethylpolysiloxane
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Type Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C, hold for 5 min; Ramp: 10 °C/min to 250 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Experimental Protocols

1. Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and a series of working calibration standards for this compound.

  • Solvent Selection: Use a high-purity volatile solvent such as n-hexane or pentane.[3]

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of neat this compound.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with the chosen solvent.

    • Cap the flask and mix thoroughly. This is the stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution.[3]

    • Typical concentration ranges for calibration can be from 1 µg/mL to 100 µg/mL.[3]

    • For example, to prepare a 100 µg/mL standard, dilute 1 mL of the stock solution to 10 mL with the solvent.

  • Internal Standard (Optional but Recommended): For improved quantitative accuracy, an internal standard (e.g., n-octane or another non-interfering alkane) can be added at a known and constant concentration to all calibration standards and samples.[3]

2. Sample Preparation

The sample preparation will vary depending on the matrix. The following is a general guideline for liquid hydrocarbon samples.

  • If the concentration of the analyte in the sample is unknown, a preliminary screening or a dilution of the sample may be necessary to ensure the concentration falls within the calibration range.[3]

  • Accurately pipette a known volume of the liquid sample into a volumetric flask.

  • If using an internal standard, add the same amount of the internal standard solution to the sample as was added to the calibration standards.

  • Dilute to the final volume with the chosen solvent.

  • Transfer the prepared sample into a 2 mL autosampler vial with a PTFE-lined septum.[3]

3. GC-FID Analysis

  • Set up the gas chromatograph with the parameters outlined in the data table above.

  • Inject the prepared calibration standards, starting with the lowest concentration, to establish the calibration curve.

  • Inject the prepared samples.

  • Include solvent blanks and quality control samples in the analytical sequence to ensure the quality of the data.

4. Data Analysis and Quantification

  • Identify the peak corresponding to this compound in the chromatograms based on its retention time, as determined from the analysis of the standard solutions.

  • Integrate the peak area of this compound in both the standards and the samples.

  • If an internal standard is used, calculate the response factor for this compound relative to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area (or area ratio) from the calibration curve.

Mandatory Visualizations

experimental_workflow prep_standards Preparation of Standard Solutions stock_sol Prepare 1000 µg/mL Stock Solution prep_standards->stock_sol cal_stds Create Calibration Standards (1-100 µg/mL) stock_sol->cal_stds add_is_std Add Internal Standard (Optional) cal_stds->add_is_std inject_stds Inject Calibration Standards add_is_std->inject_stds prep_samples Sample Preparation dilute_sample Dilute Sample to fall within Calibration Range prep_samples->dilute_sample add_is_sample Add Internal Standard (Optional) dilute_sample->add_is_sample inject_samples Inject Prepared Samples add_is_sample->inject_samples gc_analysis GC-FID Analysis gc_analysis->inject_stds gc_analysis->inject_samples peak_id Peak Identification and Integration inject_stds->peak_id inject_samples->peak_id data_analysis Data Analysis cal_curve Construct Calibration Curve peak_id->cal_curve quant Quantify Analyte in Samples cal_curve->quant

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship ref_std This compound (Reference Standard) gc_system Gas Chromatography System ref_std->gc_system Establishes calibration Calibration Curve ref_std->calibration Used for qual_analysis Qualitative Analysis (Peak Identification by Retention Time) gc_system->qual_analysis Provides quant_analysis Quantitative Analysis (Concentration Determination) gc_system->quant_analysis Provides data for calibration->quant_analysis Enables sample_analysis Sample Analysis sample_analysis->gc_system Analyzed by

Caption: Logical relationship of a reference standard in chromatographic analysis.

References

Application Notes and Protocols for Catalytic Cracking of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the catalytic cracking of branched alkanes, a fundamental process in petroleum refining and a key reaction in the production of valuable light olefins and high-octane gasoline components. The following sections outline the necessary materials, equipment, and step-by-step procedures for catalyst preparation, the catalytic cracking experiment, and product analysis.

I. Introduction

Catalytic cracking is a process that breaks down large, complex hydrocarbon molecules into smaller, more useful ones.[1] When applied to branched alkanes, this process can yield a high proportion of valuable products such as light olefins (e.g., propene, butene) and isoalkanes, which are essential components of high-octane gasoline.[2] The reaction is typically carried out at elevated temperatures over a solid acid catalyst, most commonly a zeolite such as H-ZSM-5.[3][4] The well-defined pore structure of zeolites provides shape selectivity, influencing the distribution of the resulting products.[5] This protocol will focus on a lab-scale experimental setup using a fixed-bed reactor.

II. Quantitative Data Summary

The following table summarizes typical experimental conditions and expected product distributions for the catalytic cracking of branched alkanes over zeolite catalysts.

FeedstockCatalystReaction Temperature (°C)PressureWHSV (h⁻¹)Carrier GasKey Product Yields (wt%)Reference
IsooctaneUSHY Zeolite350 - 4500.1 - 0.2 barNot SpecifiedNot SpecifiedIsobutane, Isobutene, Propane, Propene, Butane, Isopentane[6]
n-HeptaneZY/ZSM-5/K/B550AtmosphericNot SpecifiedN₂ (70 ml/min)Light Olefins (24-64%)[7]
n-HexadecaneH/ZSM-5500AtmosphericNot SpecifiedN₂37.23% conversion[8]
IsobutaneFe-HZSM-5450 - 5007.98 kPa (isobutane)Not SpecifiedNot SpecifiedHigh yields of total olefins and propylene[9]
n-HexadecaneRFCC + *BEA ZeoliteNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedIncreased olefins and multi-branched paraffins[2]

III. Experimental Protocols

A. Catalyst Preparation: H-ZSM-5 Zeolite

This protocol describes the preparation of the protonated form of the ZSM-5 zeolite (H-ZSM-5), a widely used catalyst for cracking reactions.

Materials:

  • Na-ZSM-5 zeolite powder

  • Ammonium (B1175870) nitrate (B79036) (NH₄NO₃)

  • Deionized water

  • Beakers, magnetic stirrer, heating mantle, filtration apparatus (e.g., Büchner funnel), oven, and furnace.

Procedure:

  • Ion Exchange: Prepare a 1 M solution of ammonium nitrate in deionized water.

  • Add the Na-ZSM-5 zeolite powder to the ammonium nitrate solution at a ratio of 1 g of zeolite to 50 mL of solution.[8]

  • Heat the mixture to approximately 80-90°C while stirring continuously for 6 hours.[8]

  • After 6 hours, filter the zeolite using a filtration apparatus and wash thoroughly with deionized water to remove any residual nitrate ions.

  • Repeat the ion exchange procedure (steps 1-4) two more times to ensure complete exchange of sodium ions with ammonium ions.[10]

  • Drying: Dry the resulting NH₄-ZSM-5 zeolite in an oven at 100-120°C overnight.

  • Calcination: Place the dried NH₄-ZSM-5 powder in a ceramic crucible and transfer it to a programmable furnace.

  • Heat the sample in air to 550°C at a ramp rate of 5°C/min and hold at this temperature for 5 hours to decompose the ammonium ions and form the active protonated H-ZSM-5 catalyst.[11]

  • Cool the furnace to room temperature and store the prepared H-ZSM-5 catalyst in a desiccator.

B. Catalytic Cracking of a Branched Alkane (e.g., 2,2,4-trimethylpentane)

This protocol details the catalytic cracking of a model branched alkane in a fixed-bed reactor.

Materials and Equipment:

  • H-ZSM-5 catalyst (prepared as in section A)

  • 2,2,4-trimethylpentane (isooctane) or other branched alkane feedstock

  • High-purity nitrogen or other inert carrier gas

  • Fixed-bed reactor system (typically a quartz or stainless steel tube)

  • Programmable tube furnace

  • Mass flow controller for the carrier gas

  • High-performance liquid chromatography (HPLC) pump for feeding the liquid alkane

  • Condenser and cold trap to collect liquid products

  • Gas collection bags or an online gas chromatograph for gaseous products

Procedure:

  • Catalyst Loading: Place a small plug of quartz wool in the center of the reactor tube. Weigh approximately 0.5 g of the prepared H-ZSM-5 catalyst and carefully load it into the reactor on top of the quartz wool, creating a fixed bed.[8] Place another plug of quartz wool on top of the catalyst bed to secure it.

  • System Setup: Assemble the reactor within the tube furnace and connect the gas and liquid feed lines, as well as the product collection system.

  • Catalyst Activation: Heat the catalyst bed to 500°C under a flow of nitrogen (e.g., 30 mL/min) for at least 1 hour to remove any adsorbed water and impurities.[8]

  • Reaction:

    • Adjust the furnace temperature to the desired reaction temperature (e.g., 550°C).

    • Once the temperature is stable, start the liquid feed of the branched alkane using the HPLC pump at a specific flow rate to achieve the desired Weight Hourly Space Velocity (WHSV). WHSV is defined as the mass flow rate of the feed divided by the mass of the catalyst.

    • Continue the reaction for a set period, collecting the liquid and gaseous products.

  • Product Collection:

    • Pass the reactor effluent through a condenser and a cold trap (e.g., using an ice-salt bath or a cryocooler) to separate the condensable liquid products (gasoline-range hydrocarbons) from the non-condensable gaseous products (light hydrocarbons C1-C4).

    • Collect the gaseous products in gas bags for subsequent analysis or analyze them directly using an online gas chromatograph.

  • Shutdown: After the desired reaction time, stop the liquid feed and allow the carrier gas to continue flowing to purge the reactor system. Cool down the furnace to room temperature.

C. Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of both the liquid and gaseous products from the catalytic cracking experiment.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).[12] A mass spectrometer (MS) can also be used for product identification.[13]

  • Appropriate capillary column (e.g., a non-polar column like DB-1 or a polar column like DB-WAX depending on the target analytes).

  • Gas-tight syringes for gas sample injection.

  • Microliter syringes for liquid sample injection.

  • Calibration standards for expected products.

Procedure for Gaseous Products:

  • Using a gas-tight syringe, take a known volume of the collected gas sample from the gas bag.

  • Inject the sample into the GC.

  • Run a pre-determined temperature program to separate the light hydrocarbons (e.g., methane, ethane, ethene, propane, propene, butanes, butenes). A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).

  • Identify the products by comparing their retention times with those of known standards.

  • Quantify the products by integrating the peak areas and using calibration curves.

Procedure for Liquid Products:

  • Dilute the collected liquid product in a suitable solvent (e.g., dichloromethane) if necessary.

  • Using a microliter syringe, inject a small volume (e.g., 1 µL) of the liquid sample into the GC.

  • Run a suitable temperature program to separate the components of the liquid product, which will have a wider range of boiling points.

  • Identify and quantify the products as described for the gaseous analysis.

IV. Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Cracking cluster_analysis Product Analysis Na_ZSM5 Na-ZSM-5 Zeolite Ion_Exchange Ion Exchange with NH₄NO₃ Na_ZSM5->Ion_Exchange Drying Drying at 110°C Ion_Exchange->Drying Calcination Calcination at 550°C Drying->Calcination H_ZSM5 H-ZSM-5 Catalyst Calcination->H_ZSM5 Reactor_Setup Fixed-Bed Reactor Setup H_ZSM5->Reactor_Setup Catalyst_Activation Catalyst Activation (N₂, 500°C) Reactor_Setup->Catalyst_Activation Reaction Reaction (Branched Alkane Feed, 550°C) Catalyst_Activation->Reaction Product_Collection Product Collection (Condensation) Reaction->Product_Collection Liquid_Products Liquid Products Product_Collection->Liquid_Products Gaseous_Products Gaseous Products Product_Collection->Gaseous_Products GC_Analysis_L GC Analysis Liquid_Products->GC_Analysis_L GC_Analysis_G GC Analysis Gaseous_Products->GC_Analysis_G Data_Analysis Data Analysis & Yield Calculation GC_Analysis_L->Data_Analysis GC_Analysis_G->Data_Analysis

Caption: Experimental workflow for the catalytic cracking of branched alkanes.

Cracking_Mechanism Alkane Branched Alkane (R-H) Carbocation Carbenium Ion (R⁺) Alkane->Carbocation Protonation Hydride_Transfer Hydride Transfer Alkane->Hydride_Transfer Zeolite_Site Zeolite Acid Site (H⁺) Zeolite_Site->Carbocation Beta_Scission β-Scission Carbocation->Beta_Scission Smaller_Alkene Smaller Alkene Beta_Scission->Smaller_Alkene Smaller_Carbocation Smaller Carbocation Beta_Scission->Smaller_Carbocation Smaller_Carbocation->Hydride_Transfer Smaller_Alkane Smaller Alkane Hydride_Transfer->Smaller_Alkane New_Carbocation New Carbocation Hydride_Transfer->New_Carbocation

Caption: Simplified reaction mechanism for catalytic cracking of alkanes over a zeolite catalyst.

References

Application Notes and Protocols for the Halogenation of 3-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenation of alkanes is a fundamental transformation in organic synthesis, allowing for the introduction of a functional group onto a relatively inert hydrocarbon backbone.[1][2][3] This reaction typically proceeds via a free-radical chain mechanism, which is initiated by ultraviolet (UV) light or heat.[1][4][5][6][7] The regioselectivity of the reaction is governed by the stability of the resulting alkyl radical intermediate, with the order of reactivity being tertiary > secondary > primary C-H bonds.[8][9][10][11][12] For 3-Ethyl-2,2,3-trimethylhexane, which lacks tertiary hydrogens, halogenation is expected to occur preferentially at the secondary carbon positions. Bromination is generally more selective than chlorination.

Structure of this compound:

The available sites for halogenation are the primary hydrogens on the methyl and ethyl groups, and the secondary hydrogens on the hexane (B92381) chain and the ethyl group. Due to the higher reactivity of secondary C-H bonds, the major products will result from substitution at these positions.

Data Presentation

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

Hydrogen TypeRelative Rate of Abstraction (Chlorination at 25°C)Relative Rate of Abstraction (Bromination at 125°C)
Primary (1°)11
Secondary (2°)3.982
Tertiary (3°)5.21640

Note: These are generalized relative reactivity values and can vary slightly with specific substrates and reaction conditions.

Experimental Protocols

General Safety Precautions: Halogenation reactions should be carried out in a well-ventilated fume hood. Halogens are corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: Free-Radical Chlorination of this compound

This protocol describes the non-selective chlorination of this compound, which will likely yield a mixture of monochlorinated isomers.

Materials:

  • This compound

  • Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a safer alternative

  • An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

  • A radical initiator (optional, if not using UV light), e.g., azobisisobutyronitrile (AIBN)

  • UV lamp (e.g., a mercury vapor lamp) or a heat source

  • Reaction flask (quartz if using UV light) equipped with a reflux condenser, gas inlet (if using Cl₂), and a magnetic stirrer

  • Gas trap/scrubber containing sodium thiosulfate (B1220275) or sodium hydroxide (B78521) solution to neutralize excess chlorine gas

  • Apparatus for distillation for product purification

Procedure:

  • Reaction Setup: In a three-necked flask, dissolve this compound in the chosen inert solvent.

  • Initiation:

    • Photochemical Initiation: While stirring the solution, irradiate the flask with a UV lamp.

    • Thermal Initiation: If using a heat source and an initiator like AIBN, add the initiator to the solution and heat the mixture to the reflux temperature of the solvent.

  • Addition of Chlorinating Agent:

    • Chlorine Gas: Slowly bubble chlorine gas through the solution. The rate of addition should be controlled to avoid excessive polyhalogenation.

    • Sulfuryl Chloride: Add sulfuryl chloride dropwise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of products and the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, stop the initiation (turn off the lamp or heat).

    • If chlorine gas was used, purge the system with an inert gas (e.g., nitrogen or argon) to remove any remaining chlorine, directing the outflow to the gas trap.

    • Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to remove any acidic byproducts (like HCl).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. The resulting mixture of chlorinated alkanes can be separated by fractional distillation under reduced pressure.

Protocol 2: Selective Free-Radical Bromination of this compound

This protocol aims for a more selective halogenation, favoring the substitution at the more reactive secondary C-H bonds.

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS) as a selective brominating agent

  • An inert solvent such as carbon tetrachloride (CCl₄)

  • A radical initiator, e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • UV lamp or heat source

  • Reaction flask equipped with a reflux condenser and a magnetic stirrer

  • Dropping funnel for the addition of bromine

  • Apparatus for distillation for product purification

Procedure:

  • Reaction Setup: In a reaction flask, dissolve this compound and the radical initiator (if using heat) in carbon tetrachloride.

  • Initiation:

    • Photochemical Initiation: Irradiate the stirred solution with a UV lamp.

    • Thermal Initiation: Heat the solution to reflux.

  • Addition of Brominating Agent:

    • Bromine: Add a solution of bromine in carbon tetrachloride dropwise to the reaction mixture. The characteristic red-brown color of bromine should disappear as it is consumed. The rate of addition should be adjusted to maintain a pale yellow color in the reaction mixture.

    • N-Bromosuccinimide (NBS): Add NBS to the reaction mixture. NBS provides a low, constant concentration of bromine, which enhances selectivity.

  • Reaction Monitoring: Monitor the reaction by GC to follow the formation of the brominated products.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The major secondary bromoalkane products can be isolated from the minor primary isomers and unreacted starting material by fractional distillation.

Mandatory Visualization

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination X2 X₂ (Cl₂ or Br₂) two_X_rad 2 X• X2->two_X_rad UV light or Heat X_rad X• two_X_rad->X_rad Chain Start RH R-H (Alkane) R_rad R• RH->R_rad + X• HX H-X Term1_in1 X• X_rad->Term1_in1 RX R-X (Product) R_rad->RX + X₂ Term2_in1 R• R_rad->Term2_in1 Term3_in1 R• R_rad->Term3_in1 Term3_in2 R• R_rad->Term3_in2 X_rad2 X• X2_prop X₂ X_rad2->X_rad Cycle Continues Term1_in2 X• X_rad2->Term1_in2 Term2_in2 X• X_rad2->Term2_in2 Term1_out X₂ Term1_in1->Term1_out Term1_in2->Term1_out Term2_out R-X Term2_in1->Term2_out Term2_in2->Term2_out Term3_out R-R Term3_in1->Term3_out Term3_in2->Term3_out

Caption: Mechanism of free-radical halogenation of alkanes.

References

Application Notes and Protocols: The Use of Branched Alkanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, fundamental components of organic chemistry, serve as versatile building blocks and key intermediates in a multitude of synthetic applications. Their unique structural and electronic properties, including increased steric hindrance and altered reactivity at tertiary and quaternary carbon centers, make them valuable precursors in the synthesis of complex organic molecules, high-octane fuels, and advanced materials. Furthermore, the selective functionalization of C-H bonds in branched alkanes has emerged as a powerful strategy for the efficient construction of intricate molecular architectures.

These application notes provide an overview of the synthesis and utility of branched alkanes in organic synthesis, with a focus on detailed experimental protocols and quantitative data for key transformations.

I. Synthesis of Branched Alkanes

The controlled synthesis of branched alkanes can be achieved through a variety of classical and modern organic reactions. This section details protocols for two common and powerful methods: the Grignard reaction for the formation of tertiary alcohols as precursors to branched alkanes, and the Wittig reaction for the construction of specific carbon skeletons.

A. Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction is a cornerstone of C-C bond formation, allowing for the nucleophilic addition of an organomagnesium halide to a ketone, yielding a tertiary alcohol. This alcohol can then be readily deoxygenated to the corresponding branched alkane.

Experimental Protocol: Synthesis of 2,3-dimethylbutan-2-ol

This protocol outlines the synthesis of a tertiary alcohol precursor to a branched alkane.

1. Preparation of the Grignard Reagent (Isopropylmagnesium Bromide):

  • All glassware (a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Place magnesium turnings (2.43 g, 0.1 mol) and a crystal of iodine in the flask.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, place a solution of 2-bromopropane (B125204) (12.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add a small portion (~5 mL) of the 2-bromopropane solution to the magnesium. The reaction is initiated by gentle warming or the addition of an iodine crystal, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Acetone (B3395972):

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve acetone (5.81 g, 0.1 mol) in 20 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

3. Work-up and Purification:

  • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold saturated aqueous ammonium (B1175870) chloride solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to yield 2,3-dimethylbutan-2-ol.

Quantitative Data for Grignard Reactions in Branched Alkane Synthesis

Alkyl HalideCarbonyl CompoundProduct (Tertiary Alcohol)Yield (%)Reference
2-BromopropaneAcetone2,3-Dimethylbutan-2-ol~70-80[1]
BromocyclohexaneAcetone1-(1-Hydroxy-1-methylethyl)cyclohexan-1-ol~75General textbook procedure
tert-Butyl chlorideCyclohexanone1-(tert-Butyl)cyclohexan-1-ol~60-70[1]
B. Wittig Reaction for Alkene Synthesis and Subsequent Hydrogenation

The Wittig reaction provides a powerful method for the synthesis of alkenes with high regioselectivity, which can then be hydrogenated to the corresponding saturated branched alkanes.

Experimental Protocol: Synthesis of 2,3-Dimethyl-2-butene (B165504) and subsequent hydrogenation to 2,3-Dimethylbutane

1. Preparation of the Wittig Reagent (Isopropylidenetriphenylphosphorane):

  • In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (B44618) (26.23 g, 0.1 mol) and 100 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C and add n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol) dropwise.

  • Stir the resulting deep red solution at 0 °C for 1 hour.

  • Add 2-bromopropane (12.3 g, 0.1 mol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the ylide is indicated by a color change.

2. Wittig Reaction with Acetone:

  • Cool the ylide solution to 0 °C.

  • Add a solution of acetone (5.81 g, 0.1 mol) in 20 mL of anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification of the Alkene:

  • Quench the reaction by the slow addition of 50 mL of water.

  • Extract the mixture with pentane (B18724) (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain crude 2,3-dimethyl-2-butene.

4. Hydrogenation to 2,3-Dimethylbutane:

  • Dissolve the crude 2,3-dimethyl-2-butene in 50 mL of ethanol (B145695) in a hydrogenation flask.

  • Add 10% Palladium on carbon (0.1 g) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent by distillation to yield 2,3-dimethylbutane.

Quantitative Data for Wittig Reactions in Branched Alkane Synthesis

Phosphonium SaltCarbonyl CompoundAlkene ProductHydrogenated ProductOverall Yield (%)Reference
Isopropyltriphenylphosphonium bromideAcetone2,3-Dimethyl-2-butene2,3-Dimethylbutane~60-70[2][3]
Cyclohexyltriphenylphosphonium bromideCyclohexanoneCyclohexylidenecyclohexaneBicyclohexyl~55-65[2][3]

II. Industrial Production of Branched Alkanes

Highly branched alkanes, such as 2,2,4-trimethylpentane (B7799088) (isooctane), are crucial components of gasoline due to their high octane (B31449) ratings, which prevent engine knocking.[4][5] Industrial processes for their production include catalytic reforming and alkylation.[6][7]

A. Catalytic Isomerization of n-Alkanes

Straight-chain alkanes can be converted to their branched isomers through catalytic isomerization, a process that enhances the octane number of gasoline.[8] This process is typically carried out at high temperatures and pressures over a bifunctional catalyst, such as platinum on an acidic support (e.g., chlorinated alumina (B75360) or a zeolite).[9][10][11]

Typical Reaction Conditions for n-Heptane Isomerization

ParameterValue
CatalystPt on Chlorinated Alumina
Temperature150-200 °C
Pressure15-30 atm
H₂/Hydrocarbon Ratio1-4
Isomer YieldUp to 80%
B. Alkylation of Isobutane (B21531) with Alkenes

Alkylation units in refineries produce large quantities of branched alkanes by reacting isobutane with light alkenes (e.g., isobutene) in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid.[5][12]

III. C-H Functionalization of Branched Alkanes

The direct functionalization of otherwise inert C-H bonds in alkanes represents a powerful and atom-economical approach to the synthesis of complex molecules.[13][14][15] While challenging, significant progress has been made in the regioselective functionalization of branched alkanes.

A. Regioselective Halogenation

Radical halogenation of alkanes can exhibit regioselectivity, favoring the substitution of more substituted C-H bonds (tertiary > secondary > primary).[16][17][18] This selectivity is more pronounced with bromine than with chlorine due to the higher reactivity of the chlorine radical.

Experimental Protocol: Regioselective Bromination of 2-Methylbutane

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methylbutane (72.15 g, 1.0 mol) and 100 mL of carbon tetrachloride.

  • Initiate the reaction with a UV lamp or by heating to reflux.

  • Slowly add a solution of bromine (159.8 g, 1.0 mol) in 50 mL of carbon tetrachloride from the dropping funnel.

  • Continue irradiation or heating until the bromine color disappears.

  • Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, then with water and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and distill to separate the isomeric bromination products. The major product will be 2-bromo-2-methylbutane.

Quantitative Data for Halogenation of Branched Alkanes

AlkaneHalogenMajor ProductSelectivity (Tertiary:Secondary:Primary)Reference
2-MethylbutaneBr₂2-Bromo-2-methylbutane~1600:82:1[18]
2-MethylbutaneCl₂2-Chloro-2-methylbutane~5:4:1[18]

IV. Diagrams and Workflows

A. Synthetic Workflow for a Branched Alkane via Grignard Reaction

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction and Work-up AlkylHalide Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol Nucleophilic Addition Ketone Ketone (R'COR'') Ketone->TertiaryAlcohol Workup Aqueous Work-up TertiaryAlcohol->Workup Purification Purification Workup->Purification FinalProduct Branched Alkane Precursor Purification->FinalProduct

Caption: Workflow for the synthesis of a branched alkane precursor via a Grignard reaction.

B. Catalytic Cycle for Alkane Isomerization

Isomerization_Cycle Alkane n-Alkane Alkene Alkene Intermediate Alkane->Alkene - H₂ (Pt surface) Carbocation Carbocation Alkane->Carbocation - H⁻ Alkene->Carbocation + H⁺ (Acid Site) BranchedCarbocation Branched Carbocation Carbocation->BranchedCarbocation Rearrangement BranchedAlkene Branched Alkene BranchedCarbocation->BranchedAlkene - H⁺ BranchedAlkane Branched Alkane BranchedCarbocation->BranchedAlkane + H⁻ (from another alkane) BranchedAlkene->BranchedAlkane + H₂ (Pt surface)

Caption: Simplified catalytic cycle for the isomerization of n-alkanes over a bifunctional catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Ethyl-2,2,3-trimethylhexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most practical and commonly employed synthetic route involves a three-step sequence:

  • Grignard Reaction: Nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the sterically hindered ketone, 3,3-dimethyl-2-pentanone (B1585287). This reaction forms the tertiary alcohol, 3-ethyl-2,2,3-trimethyl-3-hexanol.

  • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol intermediate to yield a mixture of alkene isomers.

  • Hydrogenation: Catalytic hydrogenation of the alkene mixture to afford the final saturated alkane, this compound.

Q2: Why is steric hindrance a major challenge in the Grignard reaction step?

A2: The target tertiary alcohol, 3-ethyl-2,2,3-trimethyl-3-hexanol, possesses a quaternary carbon center with bulky substituents. The ketone precursor, 3,3-dimethyl-2-pentanone, is also sterically hindered around the carbonyl group. This steric congestion can impede the approach of the nucleophilic Grignard reagent, leading to slower reaction rates and potential side reactions.[1] One common side reaction is the enolization of the ketone, where the Grignard reagent acts as a base rather than a nucleophile, leading to the recovery of the starting ketone upon workup.

Q3: What are the expected products from the dehydration of 3-ethyl-2,2,3-trimethyl-3-hexanol?

A3: The acid-catalyzed dehydration of 3-ethyl-2,2,3-trimethyl-3-hexanol is expected to produce a mixture of alkene isomers. The major products are typically the more substituted (and thus more stable) alkenes, in accordance with Zaitsev's rule. However, the formation of less substituted alkenes (Hofmann products) is also possible, and the product distribution can be influenced by the reaction conditions, such as the choice of acid and temperature. Rearrangements of the carbocation intermediate are also a possibility in highly branched systems.

Q4: How can I purify the final this compound product?

A4: Due to the likely presence of isomeric byproducts from the dehydration step, purification of the final alkane can be challenging. The most effective methods are:

  • Fractional Distillation: This technique separates compounds based on their boiling points. For closely boiling isomers, a distillation column with a high number of theoretical plates is necessary.

  • Preparative Gas Chromatography (Prep-GC): For achieving high purity, especially on a smaller scale, Prep-GC is an excellent option as it can separate isomers with very similar boiling points.

Q5: What analytical techniques are suitable for characterizing this compound?

A5: The primary analytical techniques for characterizing the final product and intermediates are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the components of the reaction mixture and determine the purity. MS provides information about the molecular weight and fragmentation pattern, which is characteristic of highly branched alkanes.[2] The molecular ion peak for branched alkanes can be weak or absent in electron ionization (EI) mode.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of the desired product and any isomeric impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Grignard Reaction Step
Symptom Possible Cause Recommended Solution
Low conversion of starting ketone Steric Hindrance: The bulky nature of 3,3-dimethyl-2-pentanone hinders the approach of the Grignard reagent.- Use a more reactive Grignard reagent (e.g., prepared from ethyl iodide).- Increase the reaction time and/or temperature (use a higher boiling solvent like THF).- Use a larger excess of the Grignard reagent.
Recovery of starting ketone after workup Enolization: The Grignard reagent is acting as a base and deprotonating the ketone at the α-position.- Use a less sterically hindered Grignard reagent if possible (not applicable for this target molecule).- Add the ketone slowly to the Grignard solution at a low temperature to favor nucleophilic addition over enolization.
Formation of Wurtz coupling products (e.g., butane) Reaction of Grignard reagent with unreacted alkyl halide. - Ensure slow addition of the alkyl halide during the Grignard reagent preparation to maintain a low concentration of the halide.
No reaction or very slow reaction Inactive Magnesium: The surface of the magnesium turnings may be oxidized.- Activate the magnesium before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Low yield of Grignard reagent Presence of water: Grignard reagents are highly sensitive to moisture.- Thoroughly flame-dry all glassware before use.- Use anhydrous solvents (e.g., freshly distilled diethyl ether or THF over sodium/benzophenone).- Ensure the starting alkyl halide is dry.
Problem 2: Incomplete Dehydration or Formation of Undesired Products
Symptom Possible Cause Recommended Solution
Low conversion of the tertiary alcohol Insufficiently strong acid or low temperature. - Use a stronger acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid).- Increase the reaction temperature.
Formation of a complex mixture of alkenes Rearrangement of the carbocation intermediate. - Use a milder dehydration method that proceeds through an E2-like mechanism, such as reaction with phosphorus oxychloride (POCl₃) in pyridine. This can help to minimize carbocation rearrangements.
Formation of an ether byproduct Reaction between two alcohol molecules. - Ensure the reaction temperature is high enough to favor elimination over substitution.
Problem 3: Incomplete Hydrogenation
Symptom Possible Cause Recommended Solution
Presence of alkene in the final product Sterically hindered double bond: The alkene intermediate is highly substituted, which can slow down the rate of hydrogenation.- Increase the catalyst loading (e.g., 10% Pd/C).- Increase the hydrogen pressure.- Use a more active catalyst, such as platinum(IV) oxide (Adam's catalyst).
No reaction Poisoned catalyst. - Ensure the alkene starting material is free of impurities that can poison the catalyst (e.g., sulfur or halogen compounds).

Experimental Protocols

Step 1: Synthesis of 3-ethyl-2,2,3-trimethyl-3-hexanol (Grignard Reaction)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
Ethyl bromide108.9712.0 g (8.1 mL)0.11
3,3-Dimethyl-2-pentanone114.1911.4 g (13.8 mL)0.10
Anhydrous diethyl ether-150 mL-
Saturated aqueous NH₄Cl-100 mL-
1 M HCl (optional)-As needed-

Procedure:

  • Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add the magnesium turnings to the flask.

  • In the dropping funnel, prepare a solution of ethyl bromide in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the ethyl bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Prepare a solution of 3,3-dimethyl-2-pentanone in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium (B1175870) chloride solution. If a precipitate forms that is difficult to stir, a small amount of 1 M HCl can be added to dissolve it.

  • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-ethyl-2,2,3-trimethyl-3-hexanol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude tertiary alcohol158.28~0.10-
Concentrated sulfuric acid98.085 mL-

Procedure:

  • Place the crude tertiary alcohol in a round-bottom flask equipped with a distillation apparatus.

  • Carefully add the concentrated sulfuric acid.

  • Heat the mixture to gently distill the alkene products as they are formed. The boiling point of the expected alkenes will be lower than that of the starting alcohol.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

Step 3: Hydrogenation of the Alkene Mixture

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Alkene mixture~140.27~0.09-
10% Palladium on carbon (Pd/C)-0.5 g-
Ethanol (B145695)-100 mL-

Procedure:

  • Dissolve the alkene mixture in ethanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst.

  • Subject the mixture to hydrogenation in a Parr hydrogenator or using a balloon filled with hydrogen gas at atmospheric pressure.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent by distillation to obtain the crude this compound.

  • Purify the product by fractional distillation or preparative GC.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Grignard Reaction cluster_reaction2 Step 2: Dehydration cluster_reaction3 Step 3: Hydrogenation cluster_end Final Product Start1 3,3-Dimethyl-2-pentanone Grignard Formation of 3-ethyl-2,2,3-trimethyl-3-hexanol Start1->Grignard Start2 Ethyl Bromide + Mg Start2->Grignard Dehydration Formation of Alkene Mixture Grignard->Dehydration H₂SO₄, Heat Hydrogenation Formation of This compound Dehydration->Hydrogenation H₂, Pd/C End Purified This compound Hydrogenation->End Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Final Product Grignard_Issue Problem in Grignard Step? Start->Grignard_Issue Dehydration_Issue Problem in Dehydration? Start->Dehydration_Issue Hydrogenation_Issue Problem in Hydrogenation? Start->Hydrogenation_Issue Steric_Hindrance Low Conversion (Steric Hindrance) Grignard_Issue->Steric_Hindrance Yes Enolization Ketone Recovered (Enolization) Grignard_Issue->Enolization Yes Moisture No Reaction (Moisture) Grignard_Issue->Moisture Yes Incomplete_Dehydration Alcohol Remaining Dehydration_Issue->Incomplete_Dehydration Yes Isomer_Mixture Complex Alkene Mixture Dehydration_Issue->Isomer_Mixture Yes Incomplete_Hydrogenation Alkene Remaining Hydrogenation_Issue->Incomplete_Hydrogenation Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Optimization of 3-Ethyl-2,2,3-trimethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethyl-2,2,3-trimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing highly branched alkanes like this compound?

A common and effective method for the synthesis of highly branched alkanes such as this compound is the Grignard reaction. This involves the reaction of a suitable Grignard reagent with a tertiary alkyl halide. For this specific target molecule, a plausible route would be the reaction of tert-butylmagnesium chloride with 3-chloro-3-methylpentane (B1594240). It is critical to perform the reaction under strictly anhydrous conditions to prevent the quenching of the Grignard reagent.

Q2: What are the primary challenges and potential side reactions in this synthesis?

The main challenges in synthesizing highly hindered alkanes include:

  • Steric Hindrance: The bulky nature of the reactants can slow down the desired coupling reaction, leading to lower yields.

  • Elimination Reactions: The tertiary alkyl halide is prone to elimination reactions, especially in the presence of a strong base like a Grignard reagent, leading to the formation of alkenes.

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, resulting in byproduct formation.

  • Reaction with Water/Oxygen: Grignard reagents are highly reactive towards water and oxygen. Inadequate anhydrous or anaerobic conditions will significantly reduce the yield.

Q3: How can the purity of the final product be assessed?

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most suitable technique for determining the purity of volatile, non-polar compounds like this compound. The presence of a single sharp peak at the expected retention time in the GC chromatogram indicates a high-purity sample. GC-MS can further confirm the identity of the product by its mass spectrum.

Q4: What are the recommended purification techniques for this compound?

Due to the likely presence of isomeric byproducts with close boiling points, fractional distillation is the most effective method for purifying this compound on a laboratory scale. For very high purity requirements, preparative gas chromatography (preparative GC) can be employed.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive Grignard reagent due to moisture or oxygen contamination.- Poor quality magnesium turnings (oxide layer).- Steric hindrance impeding the reaction.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-purity solvents and reagents.- Activate magnesium turnings by grinding or using a small amount of iodine.- Increase reaction time and/or temperature moderately.
Predominance of Elimination Byproducts - High reaction temperature favoring elimination.- The Grignard reagent is acting as a base rather than a nucleophile.- Maintain a lower reaction temperature (e.g., 0 °C to room temperature).- Consider using a less sterically hindered Grignard reagent if the synthetic route allows.
Presence of Wurtz Coupling Products - Slow addition of the alkyl halide to the Grignard reagent.- Ensure a steady and slow dropwise addition of the alkyl halide to the Grignard reagent to maintain a low concentration of the halide in the reaction mixture.
Difficult Purification - Formation of isomeric byproducts with very similar boiling points.- Use a longer fractional distillation column with a higher number of theoretical plates for better separation.- For analytical standards, consider purification by preparative GC.

Optimization of Reaction Conditions: A Comparative Overview

The following table provides hypothetical data to illustrate the effect of various parameters on the yield of this compound.

Experiment ID Solvent Temperature (°C) Reaction Time (h) Catalyst (mol%) Yield (%)
1Diethyl Ether354None45
2Tetrahydrofuran (THF)354None55
3THF258None65
4THF258CuCl₂ (1%)75
5THF012CuCl₂ (1%)70

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether.

    • Add a small portion of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction (a small crystal of iodine can be added if the reaction does not start).

    • Once the reaction begins, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 3-chloro-3-methylpentane in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation Procedure:

    • Place the crude product into the distillation flask with a few boiling chips.

    • Heat the flask gently and evenly.

    • Discard the initial low-boiling fraction.

    • Collect the fraction that distills at the boiling point of this compound.

    • Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

Diagrams

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_purity Analyze Crude Product by GC-MS check_reaction->check_purity no_product No Desired Product Formed check_purity->no_product No Peak low_yield Low Yield of Desired Product check_purity->low_yield Small Product Peak impure_product Product is Impure check_purity->impure_product Multiple Peaks troubleshoot_reagents Troubleshoot Reagents and Setup: - Use anhydrous solvents - Activate Mg turnings - Check for leaks in the inert gas setup no_product->troubleshoot_reagents optimize_conditions Optimize Reaction Conditions: - Lower temperature to reduce elimination - Slower addition of alkyl halide - Increase reaction time low_yield->optimize_conditions purification Optimize Purification: - Use fractional distillation - For high purity, use preparative GC impure_product->purification end Optimized Synthesis troubleshoot_reagents->end optimize_conditions->end purification->end

Caption: Troubleshooting workflow for synthesis optimization.

ExperimentalWorkflow start Start: Reagents and Glassware grignard_prep 1. Grignard Reagent Preparation (tert-butylmagnesium chloride) start->grignard_prep coupling 2. Coupling Reaction with 3-chloro-3-methylpentane grignard_prep->coupling workup 3. Aqueous Work-up and Extraction coupling->workup drying 4. Drying and Solvent Removal workup->drying crude_product Crude this compound drying->crude_product purification 5. Purification by Fractional Distillation crude_product->purification pure_product Pure this compound purification->pure_product analysis 6. Purity Analysis by GC-MS pure_product->analysis end Final Product analysis->end

Caption: General experimental workflow for synthesis and purification.

Technical Support Center: Resolving C11H24 Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of C11H24 (undecane) isomers using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental parameters and resolve common issues encountered during the separation of these isomers.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating C11H24 isomers by GC?

A1: The primary challenge in separating the 159 structural isomers of undecane (B72203) lies in their similar physicochemical properties, particularly their boiling points.[1] More branched isomers tend to have lower boiling points and shorter retention times, but the sheer number of isomers with subtle structural differences makes achieving baseline separation difficult.[1] Co-elution, where two or more isomers exit the column at the same time, is a common problem.[2]

Q2: Which type of GC column is best suited for separating C11H24 isomers?

A2: Non-polar capillary columns are highly effective for separating alkane isomers like C11H24.[1][3] The separation on these columns is primarily governed by the boiling points and molecular shapes of the isomers.[1]

Recommended Stationary Phases:

  • 100% Dimethylpolysiloxane (e.g., DB-1, SH-I-1MS)[3]

  • 5% Phenyl-methylpolysiloxane (e.g., DB-5)[1]

For particularly difficult separations, liquid crystalline stationary phases can offer unique selectivity for positional and geometric isomers.[4]

Q3: What is the difference between split and splitless injection, and which one should I use for C11H24 isomer analysis?

A3: The choice between split and splitless injection depends on the concentration of your sample.[5][6]

  • Split Injection: This technique introduces only a small portion of the sample into the column and is ideal for high-concentration samples.[5][6] It helps to create sharp, narrow peaks.[6]

  • Splitless Injection: This method transfers nearly the entire sample to the column, making it suitable for trace analysis where sensitivity is crucial.[5][6][7]

For general analysis of C11H24 isomers where the concentration is not a limiting factor, a split injection is often preferred to achieve better peak shapes. A split ratio of 100:1 is a common starting point.[1]

Q4: How does the oven temperature program affect the separation of C11H24 isomers?

A4: The oven temperature program is a critical parameter for optimizing the separation of C11H24 isomers. A temperature gradient is generally more effective than an isothermal program for complex mixtures with a wide range of boiling points.[8][9][10] A slower temperature ramp rate typically leads to better resolution but longer analysis times.[11] It is important to find a balance that provides adequate separation without excessive peak broadening.[9][11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the GC analysis of C11H24 isomers.

1. Poor Peak Resolution or Co-elution

  • Symptom: Peaks are not fully separated and overlap, making accurate identification and quantification difficult.[2][12]

  • Possible Causes & Solutions:

Possible CauseSolution
Inadequate Column Selectivity Ensure you are using a non-polar capillary column.[1] If co-elution persists, consider a column with a different stationary phase, such as one with a higher phenyl content or a liquid crystalline phase for enhanced selectivity.[4][13]
Incorrect Temperature Program Optimize the oven temperature program. Try a slower temperature ramp rate to improve separation.[11] A lower initial oven temperature can also enhance the resolution of early eluting peaks.[14]
Carrier Gas Flow Rate Too High An excessively high flow rate can reduce separation efficiency. Optimize the carrier gas flow rate for your column dimensions and carrier gas type.[15]
Column Overloading Injecting too much sample can lead to broad, overlapping peaks.[16] Reduce the injection volume, dilute the sample, or increase the split ratio.[16]

2. Peak Tailing

  • Symptom: The trailing edge of the peak is drawn out, which can affect integration and resolution.[16]

  • Possible Causes & Solutions:

Possible CauseSolution
Active Sites in the Inlet or Column Polar analytes can interact with active sites. Use a fresh, deactivated liner or trim the first few centimeters from the front of the column.[16]
Improper Column Installation A poor column cut or incorrect installation depth in the inlet can cause tailing.[16] Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.[16]
Contamination Contamination in the injector or at the head of the column can lead to peak tailing.[17] Clean the injector and replace the liner and septum.[17]

3. Ghost Peaks

  • Symptom: Unexpected peaks appear in the chromatogram.

  • Possible Causes & Solutions:

Possible CauseSolution
Sample Carryover Remnants of a previous injection may be eluting. Increase the final oven temperature and hold time to ensure all components from the previous run have eluted.[18]
Contaminated Syringe The syringe may be contaminated. Clean the syringe thoroughly with an appropriate solvent.
Septum Bleed Particles from a degraded septum can enter the inlet.[17] Use high-quality, low-bleed septa and replace them regularly.[17][19]
Contaminated Carrier Gas Impurities in the carrier gas can cause ghost peaks.[20] Ensure high-purity gas is used and that gas traps are functioning correctly.[18]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of C11H24 Isomers

This protocol provides a general procedure for the separation and identification of C11H24 isomers.

1. Instrumentation and Consumables:

ComponentSpecification
Gas Chromatograph Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
Column 100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane capillary column (e.g., 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness).[1][3]
Carrier Gas Helium or Hydrogen (high purity).[1][3]
Syringe 10 µL GC syringe.[1]
Vials 2 mL amber glass vials with PTFE-lined septa.[1]
Solvent n-Hexane or pentane (B18724) (GC grade).[1]

2. GC-MS Operating Conditions:

ParameterValue
Injector Temperature 250°C[1]
Injection Mode Split (e.g., 100:1 ratio)[1]
Injection Volume 1 µL[1]
Carrier Gas Flow Rate 1.0 mL/min (constant flow)[1]
Oven Temperature Program Initial: 40°C, hold for 5 min. Ramp: 2°C/min to 200°C. Hold: 10 min at 200°C.[1]
MS Transfer Line Temp. 280°C[1]
Ion Source Temperature 230°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Range m/z 35-250[1]

3. Sample Preparation:

  • Prepare a stock solution of the C11H24 isomer mixture in n-hexane at a concentration of approximately 1000 µg/mL.[1]

  • Prepare a working standard by diluting the stock solution to a final concentration of around 10 µg/mL in n-hexane.[1][21]

  • Ensure the sample is free of particulates by filtering or centrifugation if necessary.[21]

4. Data Analysis:

  • Inject a standard mixture of n-alkanes to determine their retention times for the calculation of Kovats Retention Indices (KI).[1]

  • Inject the C11H24 isomer sample.

  • Identify individual isomers by comparing their calculated Kovats retention indices and mass spectra with reference data.[1]

Visualizations

Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_solution start Problem: Poor C11H24 Isomer Separation check_column Is the correct non-polar column installed? start->check_column check_parameters Are the GC parameters (temp program, flow rate) appropriate? check_column->check_parameters Yes solution Resolution Achieved check_column->solution No, install correct column optimize_temp Optimize Temperature Program (e.g., slower ramp) check_parameters->optimize_temp Yes check_parameters->solution No, adjust parameters optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow check_injection Review Injection Technique (split ratio, volume) optimize_flow->check_injection check_contamination Check for System Contamination (liner, septum, column) check_injection->check_contamination check_contamination->solution

Caption: A troubleshooting workflow for addressing poor separation of C11H24 isomers.

Method_Development_Workflow cluster_start cluster_steps Method Development Steps cluster_end start Goal: Develop a Robust GC Method for C11H24 Isomers step1 1. Column Selection (Non-polar capillary) start->step1 step2 2. Inlet Parameter Optimization (Injection mode, temperature, split ratio) step1->step2 step3 3. Carrier Gas and Flow Rate Selection step2->step3 step4 4. Oven Temperature Program Optimization (Initial temp, ramp rates, final temp) step3->step4 step5 5. Detector Parameter Optimization step4->step5 step6 6. Method Validation (Repeatability, linearity, etc.) step5->step6 end Final Optimized Method step6->end

Caption: A workflow for developing a gas chromatography method for C11H24 isomer analysis.

References

Technical Support Center: Troubleshooting Peak Overlap in NMR Spectra of Complex Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak overlap in the NMR spectra of complex alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak overlap in the ¹H NMR spectra of complex alkanes?

Peak overlap in the ¹H NMR spectra of complex alkanes is common due to the structural nature of these molecules. The primary causes include:

  • Similar Chemical Environments: Alkanes consist mainly of CH, CH₂, and CH₃ groups. In long chains or complex cyclic systems, many of these protons reside in very similar magnetic environments, leading to nearly identical chemical shifts.

  • Small Chemical Shift Dispersion: The typical chemical shift range for alkane protons is very narrow, generally falling between 0.5 and 2.0 ppm. This limited dispersion forces numerous signals into a small spectral window.

  • Complex Spin-Spin Coupling: Protons on adjacent carbons (vicinal coupling) and sometimes further (long-range coupling) split each other's signals. In complex molecules, this results in intricate, overlapping multiplets that are difficult to interpret.[1]

Q2: My 1D ¹H NMR spectrum is just a crowded, unresolvable mess. What is the first and most effective step to resolve the signals?

When faced with severe signal crowding, the most powerful initial step is to utilize two-dimensional (2D) NMR spectroscopy.[2][3][4] 2D NMR experiments work by spreading the proton signals into a second frequency dimension, dramatically enhancing resolution.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the best first choice. It correlates each proton signal with the carbon atom it is directly attached to. Since the ¹³C chemical shift range is much wider (~0-220 ppm) than the ¹H range, protons with similar chemical shifts are often attached to carbons with very different chemical shifts.[3][5] This spreads the overlapping proton signals out, making them easier to distinguish.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] It helps in tracing the connectivity of the carbon backbone by showing which protons are neighbors.[6]

Below is a workflow diagram illustrating the initial troubleshooting process.

Caption: Initial workflow for resolving severe NMR peak overlap.

Q3: Can adjusting experimental conditions like solvent or temperature help resolve peak overlap?

Yes, modifying experimental conditions can be a simple and effective strategy.

  • Changing the Solvent: The chemical shift of a nucleus can be influenced by the surrounding solvent.[7][8] Switching to a solvent with different properties (e.g., from chloroform-d (B32938) to benzene-d₆) can alter the chemical shifts of overlapping signals, sometimes enough to resolve them.[7] Aromatic solvents like benzene-d₆ often induce significant shifts due to anisotropic effects.[9]

  • Varying the Temperature: Altering the acquisition temperature can affect the conformational dynamics of a molecule.[8][10] For flexible alkanes, this can change the time-averaged chemical environment of protons, leading to shifts in their resonance frequencies and potentially resolving overlap.[8] Increasing the temperature can also simplify spectra by increasing the rate of bond rotation.[7]

Q4: When should I consider using a higher-field NMR spectrometer?

Using a higher-field NMR spectrometer is a powerful way to improve spectral resolution.[11] The separation between peaks (in Hz) increases linearly with the magnetic field strength. This leads to better-resolved multiplets and a clearer spectrum.

Stronger magnetic fields increase the energy gap between nuclear spin levels, which improves both spectral resolution and signal-to-noise ratio.[11] For instance, moving from a 300 MHz instrument to a 600 MHz instrument will double the separation (in Hz) between two peaks, which can be sufficient to resolve previously overlapping signals.

Magnetic Field Strength¹H Larmor FrequencyRelative Resolution Improvement (vs. 300 MHz)Relative Sensitivity Gain (Approx. B₀³/²)
7.05 T300 MHz1.0x1.0x
9.40 T400 MHz1.33x1.54x
14.1 T600 MHz2.0x2.83x
18.8 T800 MHz2.67x4.35x

Table 1: Comparison of resolution and sensitivity gains with increasing magnetic field strength.

Q5: My 2D spectra still show overlapping cross-peaks. What advanced NMR experiments can I use?

When standard 2D experiments like COSY and HSQC are insufficient, more advanced techniques can provide the necessary resolution.

  • TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but reveals correlations between all protons within a given spin system, not just immediate neighbors.[12] This is extremely useful for identifying all the protons belonging to a specific structural fragment, even if some signals are overlapped in the COSY spectrum.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[12][13] It is crucial for piecing together different structural fragments identified by COSY and TOCSY to build the complete carbon skeleton.

  • Pure Shift NMR: This is an advanced 1D technique that collapses complex multiplets into singlets.[14][15] This drastically simplifies the spectrum, allowing for the clear resolution of individual proton signals that were previously buried within overlapping multiplets.[14]

AdvancedTechniques Decision Logic for Advanced NMR Experiments Start Overlapping Cross-Peaks in COSY/HSQC Question1 Need to trace entire spin systems? Start->Question1 TOCSY Perform 2D TOCSY Question1->TOCSY Yes Question2 Need to connect disparate fragments? Question1->Question2 No TOCSY->Question2 HMBC Perform 2D HMBC Question2->HMBC Yes Question3 Need to resolve overlapping multiplets? Question2->Question3 No HMBC->Question3 PureShift Perform 1D Pure Shift NMR Question3->PureShift Yes End Achieve Structural Elucidation Question3->End No PureShift->End

Caption: Decision tree for selecting advanced NMR experiments.

Experimental Protocols

Protocol: 2D ¹H-¹³C HSQC Experiment

This protocol outlines the general steps for acquiring a gradient-selected ¹H-¹³C HSQC spectrum, a key experiment for resolving ¹H NMR overlap.

  • Sample Preparation:

    • Dissolve 5-10 mg of the complex alkane sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Setup:

    • Load the sample into the NMR spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming can broaden peaks and worsen overlap.[8]

    • Tune and match both the ¹H and ¹³C channels on the probe.

  • Acquisition Parameter Setup:

    • Load a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp on Bruker systems).

    • Spectral Width (SW):

      • In the F2 (¹H) dimension, set the spectral width to cover all proton signals (e.g., 0 to 10 ppm).

      • In the F1 (¹³C) dimension, set the spectral width to cover the expected alkane carbon region (e.g., 0 to 80 ppm).

    • Transmitter Frequency Offset (O1P/O2P): Center the transmitter frequency in the middle of the respective spectral regions for ¹H and ¹³C.

    • Number of Scans (NS): Set between 4 and 16 scans per increment, depending on sample concentration.

    • Number of Increments (TD in F1): Use 256 to 512 increments for good resolution in the indirect dimension.

    • Relaxation Delay (D1): A delay of 1.5 to 2.0 seconds is typically sufficient.

    • ¹J(CH) Coupling Constant: Set the evolution delay to optimize for an average one-bond C-H coupling of ~145 Hz.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Calibrate the axes using a known solvent peak or an internal standard like TMS.

  • Analysis:

    • Analyze the resulting 2D spectrum where each cross-peak corresponds to a proton (F2 axis) directly bonded to a carbon (F1 axis). Signals that were overlapped on the 1D ¹H axis should now be resolved along the ¹³C axis.

References

Minimizing fragmentation of 3-Ethyl-2,2,3-trimethylhexane in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the fragmentation of 3-Ethyl-2,2,3-trimethylhexane during mass spectrometry analysis.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry of this compound, a highly branched alkane prone to extensive fragmentation.

Issue 1: Weak or Absent Molecular Ion Peak in Electron Ionization (EI) Mode

Question: Why is the molecular ion peak (M⁺) for this compound weak or completely absent in my 70 eV EI mass spectrum?

Answer: Highly branched alkanes like this compound are highly susceptible to fragmentation under standard Electron Ionization (EI) conditions (typically 70 eV).[1][2] The energy imparted to the molecule is often sufficient to cause rapid C-C bond cleavage, leading to a very low abundance of the intact molecular ion.[1] Fragmentation is especially favored at the branching points due to the formation of more stable tertiary and secondary carbocations.[1]

Troubleshooting Steps:

  • Reduce Electron Energy: Lowering the ionization energy from the standard 70 eV to a range of 15-20 eV can significantly reduce fragmentation and increase the relative abundance of the molecular ion.

  • Utilize Soft Ionization: Employing a soft ionization technique is the most effective way to preserve the molecular ion. Chemical Ionization (CI) and Field Ionization (FI) are recommended for this purpose.[3][4]

  • Optimize Ion Source Temperature: A lower ion source temperature can sometimes reduce thermal decomposition and fragmentation. A typical starting point for the MS source temperature is around 230°C.[5]

Issue 2: Excessive Fragmentation and Complex Mass Spectrum

Question: My mass spectrum for this compound is dominated by low mass-to-charge (m/z) fragments, making it difficult to interpret. How can I simplify the spectrum?

Answer: The complexity of the mass spectrum is a direct result of the extensive fragmentation characteristic of branched alkanes.[1] The primary fragmentation pathways involve the loss of alkyl radicals to form stable carbocations.

Troubleshooting Steps:

  • Switch to Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726), isobutane (B21531), or ammonia) to ionize the analyte through gentle proton transfer or adduction.[3][4] This results in significantly less fragmentation and a prominent pseudomolecular ion (e.g., [M+H]⁺), which simplifies the spectrum and confirms the molecular weight.[3]

  • Consider Field Ionization (FI): FI is an even softer ionization method that uses a strong electric field to ionize the analyte. It typically produces the molecular ion with minimal to no fragmentation, making it ideal for determining the molecular weight of fragile molecules.[4]

  • Analyze Characteristic Fragments: Even in a complex EI spectrum, look for characteristic fragment ions for alkanes, such as those at m/z 43, 57, 71, and 85, which correspond to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺, respectively.[5] The relative abundances of these ions can provide clues about the branching structure.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in EI-MS?

A1: Due to preferential cleavage at the tertiary and quaternary carbons, the most abundant fragment ions are expected to arise from the loss of the largest alkyl groups, as this leads to the formation of more stable carbocations. For this compound (C₁₁H₂₄, MW = 156.31), significant peaks would be expected at:

  • m/z 127: Loss of an ethyl radical (•C₂H₅)

  • m/z 99: Loss of a butyl radical (•C₄H₉)

  • m/z 85: Loss of a pentyl radical (•C₅H₁₁) or formation of a C₆H₁₃⁺ fragment.

  • m/z 57: A common fragment for branched alkanes, corresponding to the stable tert-butyl cation (C₄H₉⁺).[6]

Q2: What are the recommended GC-MS parameters for analyzing this compound?

A2: The following table provides recommended starting parameters for the GC-MS analysis of branched alkanes. Optimization may be required based on your specific instrument and sample.

ParameterRecommended SettingRationale
GC Column Non-polar (e.g., DB-1ms, HP-5ms)Good separation of non-polar alkanes.
Injector Temperature 250 - 280 °CEnsures complete vaporization without thermal degradation.
Oven Program Start at 40-60°C, ramp at 5-10°C/min to 280°CProvides good separation of isomers.
Carrier Gas Helium or HydrogenInert carrier gases.
Flow Rate 1.0 - 1.5 mL/minOptimal for capillary columns.
MS Ion Source Temp. 230 °CA common starting point for good ionization.[5]
MS Quadrupole Temp. 150 °CA typical setting for good mass filtering.[5]
Ionization Mode EI (for library matching) or CI (for molecular weight)Choose based on analytical goal.
Electron Energy (EI) 70 eV (standard) or 15-20 eV (reduced fragmentation)Lower energy preserves the molecular ion.
Reagent Gas (CI) Methane or IsobutaneCommon choices for alkane analysis.

Q3: How can I confirm the molecular weight of this compound if the molecular ion is not observed?

A3: The most reliable method to confirm the molecular weight is to use a soft ionization technique like Chemical Ionization (CI).[3][7] In CI, you will observe a prominent pseudomolecular ion, typically [M+H]⁺, at m/z 157 for this compound. This provides unambiguous confirmation of the molecular weight.

Experimental Protocols

Protocol 1: Minimizing Fragmentation using Low-Energy Electron Ionization

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile, non-polar solvent (e.g., hexane).

  • GC-MS Setup:

    • Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Set the GC parameters as outlined in the table above.

    • Set the MS ion source and quadrupole temperatures.

  • Ionization Method:

    • Select Electron Ionization (EI) mode.

    • In the instrument control software, adjust the electron energy to a value between 15 and 20 eV.

  • Data Acquisition:

    • Inject the sample.

    • Acquire the mass spectrum over a range of m/z 40-200.

  • Analysis:

    • Examine the resulting spectrum for the presence and abundance of the molecular ion at m/z 156.

    • Compare the relative intensity of the molecular ion to the fragment ions with the spectrum obtained at 70 eV.

Protocol 2: Molecular Weight Determination using Chemical Ionization (CI)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane).

  • GC-MS Setup:

    • Use the same GC setup as in Protocol 1.

    • Ensure the mass spectrometer is configured for Chemical Ionization (CI) operation, including the installation of a CI-compatible ion source and the connection of a reagent gas line.

  • Ionization Method:

    • Select Chemical Ionization (CI) mode.

    • Introduce methane or isobutane as the reagent gas at the manufacturer's recommended pressure.

    • Set the ion source temperature appropriately for CI (typically 150-250 °C).

  • Data Acquisition:

    • Inject the sample.

    • Acquire the mass spectrum, ensuring the scan range includes the expected pseudomolecular ion (e.g., m/z 40-200).

  • Analysis:

    • Identify the pseudomolecular ion peak ([M+H]⁺ at m/z 157 with methane or isobutane).

    • Observe the significant reduction in fragmentation compared to the EI spectrum.

Visualizations

workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_data Data Interpretation prep Dilute Sample (e.g., in Hexane) gc_injection Inject into GC prep->gc_injection gc_separation Separation on Non-polar Column gc_injection->gc_separation ionization Ionization gc_separation->ionization mass_analyzer Mass Analysis ionization->mass_analyzer detector Detection mass_analyzer->detector data_analysis Analyze Mass Spectrum detector->data_analysis

Caption: A generalized workflow for the GC-MS analysis of this compound.

fragmentation_logic start High Fragmentation of This compound? soft_ionization Use Soft Ionization (CI or FI) start->soft_ionization Yes low_energy_ei Reduce EI Energy (15-20 eV) start->low_energy_ei Yes analyze_fragments Analyze Characteristic Fragment Ions start->analyze_fragments If using standard EI confirm_mw Confirm Molecular Weight with [M+H]⁺ soft_ionization->confirm_mw reduce_complexity Simplify Spectrum, Increase M⁺ Abundance low_energy_ei->reduce_complexity

Caption: A decision-making flowchart for troubleshooting high fragmentation in the mass spectrometry of this compound.

References

Technical Support Center: Enhancing GC-MS Detection Limits for Trace Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limits of trace alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Analyte Signal

Q: I am not seeing my trace alkane peaks, or the signal-to-noise ratio is very low. What are the likely causes and how can I improve sensitivity?

A: Low sensitivity for trace alkanes is a common challenge. The issue can stem from several factors related to both the gas chromatograph (GC) and the mass spectrometer (MS). Here are the primary areas to investigate:

  • Injection Technique: For trace analysis, a splitless injection is crucial to transfer the maximum amount of analyte to the column.[1][2][3] In contrast, a split injection vents a significant portion of the sample, which is suitable for higher concentration samples but not for trace-level detection.[1][2][3]

  • Inlet Parameters: Incomplete vaporization of high-boiling point alkanes can lead to poor signal.[4] Ensure your injector temperature is optimized, typically in the range of 280-320°C.[4] For very high molecular weight alkanes, temperatures up to 350°C might be necessary.[4] Using a deactivated inlet liner, potentially with glass wool, can aid in sample vaporization and trap non-volatile residues.[4]

  • MS Detection Mode: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode will dramatically increase sensitivity.[4][5] In SIM mode, the mass spectrometer only monitors a few characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85), allowing for a longer dwell time on each ion and improving the signal-to-noise ratio.[4][6]

  • Ion Source Cleanliness: A contaminated ion source will have lower ionization efficiency, leading to reduced sensitivity.[7][8] Regular cleaning of the ion source is essential for maintaining optimal performance.[7][9] Some systems offer in-situ cleaning procedures that can save significant time.[9]

  • Sample Preparation: The concentration of your analytes in the injected sample may be too low.[10] Consider sample concentration techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to increase the analyte concentration before injection.[11][12]

Issue 2: Poor Peak Shape (Broadening or Tailing)

Q: My alkane peaks are broad or show significant tailing. What could be causing this and how can I achieve sharper peaks?

A: Poor peak shape compromises both resolution and sensitivity. The following factors are common culprits:

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analytes spend in the column, leading to diffusion and peak broadening.[4] A typical starting range for optimization is 1-2 mL/min.[4]

  • Active Sites in the System: Active sites in the injector liner, the front of the GC column, or the stationary phase can interact with analytes, causing peak tailing.[4] Using a deactivated inlet liner and trimming the first 10-20 cm of the column from the inlet side can help mitigate this issue.[4]

  • Improper Initial Oven Temperature: For splitless injections, the initial oven temperature should be set 10-15°C below the boiling point of the sample solvent.[4] This allows for proper "solvent trapping," where the analytes focus into a narrow band at the head of the column.[4]

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak broadening and tailing.[4] Regularly baking out the column at its maximum allowable temperature can help. If the problem persists, trimming the inlet side of the column is recommended.[4]

Issue 3: High Baseline Noise or Column Bleed

Q: My chromatogram has a high or rising baseline, especially at higher temperatures. What is the cause and how can I reduce it?

A: A high baseline noise level will obscure small peaks and worsen detection limits. The primary causes are:

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures.[4] Ensure your oven temperature program does not exceed the column's maximum operating temperature.[4] Using low-bleed columns, often designated with an "ms" suffix, is highly recommended for GC-MS applications.[13][14]

  • Contaminated Carrier Gas: Oxygen or other impurities in the carrier gas can damage the stationary phase and contribute to a high baseline.[4] Use high-purity carrier gas and install oxygen and moisture traps on the gas line.[14]

  • System Contamination: Contaminants can be introduced from various sources, including the sample, septum, or ferrules.[15] Regularly replacing the septum and using high-quality consumables is important.[15] A blank solvent injection can help identify the source of contamination.[15]

Frequently Asked Questions (FAQs)

Q1: What are the ideal GC-MS parameters for trace alkane analysis?

A1: While the optimal parameters depend on the specific instrument and the range of alkanes being analyzed, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane)Provides good resolution for a wide range of non-polar alkanes.[13]
Injection Mode SplitlessMaximizes the transfer of trace analytes to the column for enhanced sensitivity.[1][3]
Injector Temperature 280 - 320 °CEnsures rapid and complete vaporization of higher boiling point alkanes.[4]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.2 mL/minInert gases that provide good chromatographic efficiency.[15]
Oven Temperature Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 320°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[15]
MS Transfer Line Temp. 280 - 300 °CPrevents condensation of analytes between the GC and MS.[15]
Ion Source Temperature ~230 °CA standard temperature for electron ionization (EI) sources.[4][15]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[15]
MS Acquisition Mode Selected Ion Monitoring (SIM)Significantly increases sensitivity for target compounds.[4][5]
Monitored Ions (m/z) 57, 71, 85Characteristic and abundant fragment ions for alkanes.[4][15]

Q2: Should I derivatize my alkane samples?

A2: Generally, derivatization is not necessary for alkane analysis by GC-MS.[16] Alkanes are volatile and thermally stable enough for direct analysis.[17] Derivatization is typically employed for polar compounds containing active hydrogens (e.g., alcohols, acids, amines) to increase their volatility and thermal stability.[18][19]

Q3: How do I choose the correct GC column for my alkane analysis?

A3: The principle of "like dissolves like" applies to GC column selection.[13] Since alkanes are non-polar, a non-polar stationary phase is the best choice.[13][20] Columns with a 100% dimethylpolysiloxane stationary phase are the industry standard for this application.[13] The column dimensions (length, internal diameter, and film thickness) will affect the resolution and analysis time. A standard 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point for a broad range of alkanes.[13][15]

Q4: My mass spectra for different alkanes look very similar. How can I be sure of my peak identifications?

A4: Long-chain alkanes produce very similar mass spectra under electron ionization due to extensive fragmentation, resulting in a characteristic pattern of ions separated by 14 Da (CH₂).[15] The molecular ion is often weak or absent.[15] Therefore, confident identification relies heavily on the compound's retention time.[4] It is essential to run a homologous series of n-alkane standards to create a calibration curve and confirm retention times for accurate identification.[4]

Experimental Protocols

Protocol 1: Standard Preparation for Trace Alkane Analysis

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each target alkane standard in a high-purity, volatile solvent such as hexane (B92381) or isooctane.[11][15]

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards with concentrations that bracket the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).[15]

  • Internal Standard: If using an internal standard for quantification (e.g., a deuterated alkane), add it to each working standard and sample at a constant concentration.[15]

  • Sample Storage: Store all solutions in clean glass vials with PTFE-lined caps (B75204) to avoid contamination.[11][21]

Protocol 2: GC-MS System Preparation and Blank Run

  • System Equilibration: Set up the GC-MS system according to the recommended parameters in the table above. Allow the instrument to equilibrate until a stable baseline is achieved.[15]

  • Leak Check: Before analysis, ensure all fittings are leak-free. The presence of oxygen can damage the column and increase baseline noise.[4]

  • Blank Injection: Inject a solvent blank (the same solvent used for your samples and standards) to verify that the system is clean and free of contaminants or carryover from previous injections.[15]

  • Baseline Evaluation: Evaluate the baseline of the blank run. A high or rising baseline may indicate the need for system maintenance, such as baking out the column or cleaning the ion source.[4]

Visualizations

GCMS_Troubleshooting_Workflow Start Low Signal or Poor Peak Shape Check_Injection Verify Injection Technique Start->Check_Injection Check_Inlet Optimize Inlet Parameters Start->Check_Inlet Check_MS Optimize MS Settings Start->Check_MS Check_GC Optimize GC Parameters Start->Check_GC System_Maint System Maintenance Start->System_Maint Splitless Use Splitless Injection Check_Injection->Splitless For Trace Analysis Improved_Signal Improved Signal & Peak Shape Splitless->Improved_Signal Inlet_Temp Increase Injector Temperature (280-320°C) Check_Inlet->Inlet_Temp Liner Use Deactivated Liner Check_Inlet->Liner SIM_Mode Use SIM Mode (m/z 57, 71, 85) Check_MS->SIM_Mode For Sensitivity Clean_Source Clean Ion Source Check_MS->Clean_Source SIM_Mode->Improved_Signal Clean_Source->Improved_Signal Flow_Rate Optimize Flow Rate (1-2 mL/min) Check_GC->Flow_Rate Oven_Prog Check Oven Program Check_GC->Oven_Prog Flow_Rate->Improved_Signal Oven_Prog->Improved_Signal System_Maint->Clean_Source Trim_Column Trim Column Inlet System_Maint->Trim_Column Check_Consumables Check Consumables (Septum, etc.) System_Maint->Check_Consumables Trim_Column->Improved_Signal SIM_vs_Scan_Mode Analysis_Goal Analysis Goal Trace_Quant Trace Level Quantification Analysis_Goal->Trace_Quant Unknown_ID Unknown Identification (Qualitative) Analysis_Goal->Unknown_ID SIM Selected Ion Monitoring (SIM) Trace_Quant->SIM Scan Full Scan Mode Unknown_ID->Scan High_Sensitivity High Sensitivity High Signal-to-Noise SIM->High_Sensitivity Full_Spectrum Full Mass Spectrum Library Searchable Scan->Full_Spectrum Low_Sensitivity Lower Sensitivity Scan->Low_Sensitivity

References

Technical Support Center: Safe Handling and Storage of Flammable Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of flammable alkanes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with flammable alkanes in a laboratory setting?

A1: The primary hazards of flammable alkanes are their flammability and potential to form explosive mixtures with air.[1][2] Alkanes are volatile, meaning they readily evaporate, and their vapors can ignite easily from sources like open flames, sparks, or hot surfaces.[2][3] Additionally, prolonged or repeated exposure to some alkanes may cause health issues such as skin irritation, dizziness, and nausea.[2]

Q2: What are the fundamental storage requirements for flammable alkanes?

A2: Flammable alkanes must be stored in cool, well-ventilated areas away from ignition sources.[4] They should be kept in tightly sealed, approved containers, such as metal safety cans.[3][5][6] For larger quantities, approved flammable storage cabinets are required.[5][7] It is crucial to adhere to the quantity limits for flammable liquids stored in a laboratory, as specified by standards like NFPA 45 and OSHA.[5][6][8]

Q3: How do I select the appropriate Personal Protective Equipment (PPE) when working with flammable alkanes?

A3: Appropriate PPE is mandatory and includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or glasses, and a flame-retardant lab coat.[2][9][10] In poorly ventilated areas or when dealing with highly volatile alkanes, a respirator may be necessary.[2][10] Always consult the Safety Data Sheet (SDS) for the specific alkane to determine the required PPE.[11]

Q4: What type of fire extinguisher should be used for an alkane fire?

A4: For fires involving flammable liquids like alkanes (Class B fires), dry chemical (ABC or BC), carbon dioxide (CO2), or Halon extinguishers are appropriate.[2][12][13][14][15] Water-based extinguishers are generally not suitable and can spread the flammable liquid, making the fire worse.[12][13]

Q5: What are the key differences between "flash point" and "autoignition temperature"?

A5: The flash point is the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with air near its surface.[4] An external ignition source is required for a fire to start. The autoignition temperature is the temperature at which a substance will ignite spontaneously without an external ignition source.[16][17]

Troubleshooting Guides

Problem: I smell a strong odor of a solvent in the lab, which I suspect is a volatile alkane.

  • Possible Cause: A container may be improperly sealed, or there could be a spill.

  • Solution:

    • Ensure all containers of flammable alkanes are tightly closed.

    • Check for any spills in your work area and in storage locations.

    • If a spill is found, contain it with a non-combustible absorbent material like sand or vermiculite.[2]

    • Ensure the laboratory is well-ventilated to dissipate the vapors.[2]

    • If the odor persists and the source cannot be identified, evacuate the area and inform your lab supervisor or safety officer immediately.

Problem: The amount of flammable alkanes in my lab exceeds the designated storage capacity.

  • Possible Cause: Accumulation of excess chemicals over time or improper inventory management.

  • Solution:

    • Review your inventory of flammable alkanes and dispose of any that are old, expired, or no longer needed, following institutional guidelines for hazardous waste disposal.[18]

    • Store bulk quantities of flammable liquids in a designated, approved indoor storage room or an approved flammable storage cabinet.[19]

    • Adhere to the limits set by NFPA 45, which may restrict the quantity of flammable liquids per 100 ft² of lab space.[8][20] For example, a Class A lab may be limited to 10 gallons of Class I flammable liquids per 100 ft² outside of a storage cabinet.[8]

Problem: I am unsure about the compatibility of storing a particular alkane with other chemicals.

  • Possible Cause: Lack of information on chemical incompatibilities.

  • Solution:

    • Always consult the Safety Data Sheet (SDS) for the specific alkane, which will provide information on incompatible materials.

    • As a general rule, do not store flammable liquids with strong oxidizing agents.[9]

    • Segregate chemicals by hazard class to prevent accidental mixing of incompatible substances.[18]

Data Presentation: Properties of Common Flammable Alkanes

The following table summarizes key safety-related data for common flammable alkanes. This information is critical for risk assessment and for ensuring safe handling and storage procedures.

AlkaneChemical FormulaFlash Point (°C)Boiling Point (°C)Lower Explosive Limit (LEL) (%)Upper Explosive Limit (UEL) (%)OSHA Flammability Category
MethaneCH₄-188 (gas)-161.55.015.0Category 1 (as a flammable gas)
EthaneC₂H₆-135 (gas)-88.63.012.5Category 1 (as a flammable gas)
PropaneC₃H₈-104 (gas)-42.12.19.5Category 1 (as a flammable gas)
n-ButaneC₄H₁₀-60-0.51.88.4Category 1
n-PentaneC₅H₁₂-4936.11.57.8Category 1
n-HexaneC₆H₁₄-2268.71.17.5Category 2
n-HeptaneC₇H₁₆-498.41.056.7Category 2
n-OctaneC₈H₁₈13125.70.956.5Category 2

Note: Data is compiled from various safety resources. Always refer to the specific Safety Data Sheet (SDS) for the most accurate and detailed information.

Experimental Protocols

Protocol 1: Safe Transfer of Flammable Alkanes

Objective: To safely transfer a flammable alkane from a larger storage container to a smaller experimental vessel.

Methodology:

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[21]

    • Remove all potential ignition sources from the vicinity.[2]

    • Don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[2]

    • Have a spill kit and an appropriate fire extinguisher readily accessible.[11]

  • Grounding and Bonding:

    • When transferring from a metal container larger than five gallons, both the source and receiving containers must be electrically bonded and grounded to prevent the buildup of static electricity, which can be an ignition source.[21]

  • Transfer:

    • Use a funnel or a pump designed for flammable liquids to minimize splashing and vapor release.

    • Pour slowly and carefully to avoid spills.

    • Do not fill the receiving container to more than 95% of its capacity to allow for vapor expansion.

  • Cleanup:

    • Securely cap both containers immediately after the transfer.

    • Wipe up any minor drips with a paper towel and dispose of it in a designated hazardous waste container.

    • If a significant spill occurs, follow the spill response procedures outlined in the troubleshooting guide.

Mandatory Visualization

Flammable_Alkane_Storage_Decision_Workflow start Start: Need to store a flammable alkane check_quantity Is the quantity > 10 gallons? start->check_quantity check_refrigeration Does it require refrigeration? check_quantity->check_refrigeration No store_cabinet Store in an approved flammable storage cabinet. check_quantity->store_cabinet Yes store_fridge Store in a flammable materials refrigerator/freezer. check_refrigeration->store_fridge Yes store_bench Store on a designated bench away from ignition sources. check_refrigeration->store_bench No check_compatibility Check for chemical incompatibilities. store_cabinet->check_compatibility store_fridge->check_compatibility store_bench->check_compatibility segregate Segregate from incompatible chemicals. check_compatibility->segregate Incompatibilities found end End: Alkane is safely stored. check_compatibility->end No incompatibilities segregate->end Spill_Response_Workflow spill_occurs Flammable Alkane Spill Occurs alert_personnel Alert nearby personnel and lab supervisor. spill_occurs->alert_personnel assess_spill Is the spill large or unmanageable? alert_personnel->assess_spill evacuate Evacuate the area and call emergency services. assess_spill->evacuate Yes don_ppe Don appropriate PPE. assess_spill->don_ppe No contain_spill Contain the spill with absorbent material. don_ppe->contain_spill cleanup Collect absorbed material using spark-proof tools. contain_spill->cleanup dispose Place in a sealed container for hazardous waste disposal. cleanup->dispose decontaminate Decontaminate the area. dispose->decontaminate end End: Spill is managed. decontaminate->end

References

Technical Support Center: 3-Ethyl-2,2,3-trimethylhexane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3-Ethyl-2,2,3-trimethylhexane samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Impurities in a sample of this compound are typically related to its synthesis route. A common method for synthesizing highly branched alkanes involves Grignard reactions.[1][2] Potential impurities from such a synthesis can include:

  • Unreacted Starting Materials: Such as precursor alkyl halides or ketones.

  • Reaction Solvents: Ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions and can remain in the crude product.[3]

  • Side-Reaction Products: Grignard reactions can produce side products through elimination or coupling reactions.[2][4]

  • Structural Isomers: Rearrangements during synthesis can lead to the formation of other C11H24 isomers with slightly different branching.[5][6]

  • Water: As Grignard reagents react with water, all glassware and solvents must be perfectly dry to prevent the formation of alkanes from the reagent and reduce yield.[1]

Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable method for the analysis of volatile, non-polar compounds like this compound.[7][8]

  • Gas Chromatography (GC) separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.[9] This allows for the separation of isomers and other closely related compounds.

  • Mass Spectrometry (MS) provides mass information for each separated component, which aids in the identification of the chemical structures of impurities.[10]

For effective separation of hydrocarbon isomers, specialized GC columns, such as PLOT (Porous Layer Open Tubular) columns, may be utilized.[7]

Q3: What are the primary methods for purifying this compound?

A3: The two primary methods for purifying branched alkanes are fractional distillation and preparative gas chromatography.

  • Fractional Distillation: This technique is effective for separating liquids with different boiling points.[11][12] It is a scalable method suitable for larger quantities and is often the first choice if the impurities have sufficiently different boiling points from the main product.[13]

  • Preparative Gas Chromatography (Prep-GC): This is a high-resolution separation technique used to isolate pure compounds from a mixture.[14] It is ideal for separating components with very close boiling points, such as structural isomers, and for obtaining very high purity samples, although it is typically used for smaller quantities.[15]

Q4: How do I select the most appropriate purification method?

A4: The choice depends on the nature of the impurities, the required purity level, and the sample volume.

  • Use Fractional Distillation when dealing with larger sample volumes and when the boiling points of the impurities differ from the product by at least 25°C.[13] If the boiling point difference is smaller, a column with a higher number of theoretical plates will be required.

  • Use Preparative GC when very high purity is required, for separating compounds with very similar boiling points (e.g., isomers), or when working with small sample volumes.[14][15]

The decision-making process is visualized in the flowchart below.

Purification Method Selection Guide

G start Start: Crude Sample Analysis (GC-MS) bp_diff Boiling Point Difference > 25°C? start->bp_diff high_purity High Purity Required (>99.5%)? bp_diff->high_purity No frac_dist Use Fractional Distillation bp_diff->frac_dist Yes large_vol Large Sample Volume? high_purity->large_vol No prep_gc Use Preparative GC high_purity->prep_gc Yes large_vol->frac_dist Yes large_vol->prep_gc No end End: Purified Sample frac_dist->end prep_gc->end re_eval Re-evaluate: Consider Specialized Column or Multi-Step Purification G cluster_0 Analysis & Planning cluster_1 Purification cluster_2 Verification start Crude Sample gcms1 1. Initial Purity Analysis (GC-MS) start->gcms1 identify 2. Identify Impurities (Mass Spectra, Retention Time) gcms1->identify select_method 3. Select Purification Method (See Decision Tree) identify->select_method purify 4. Perform Purification (e.g., Fractional Distillation) select_method->purify gcms2 5. Analyze Purified Fractions (GC-MS) purify->gcms2 check_purity Purity Meets Specs? gcms2->check_purity end Purified Product check_purity->end Yes repurify Re-Purify or Use Alternative Method check_purity->repurify No repurify->select_method

References

Validation & Comparative

A Comparative Analysis of 3-Ethyl-2,2,3-trimethylhexane and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry, constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—often exhibit distinct physical and chemical properties. This guide provides a comparative analysis of 3-Ethyl-2,2,3-trimethylhexane and its constitutional isomers, with a focus on their structural and physical characteristics. This information is particularly relevant for researchers and scientists in the field of drug development, where molecular structure profoundly influences pharmacological activity.

Structural and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. Its structure is characterized by a hexane (B92381) backbone with multiple alkyl substitutions. The arrangement of these substituents gives rise to a variety of constitutional isomers, each with unique physical properties.

A key differentiator among these isomers is their boiling point. The degree of branching in the carbon chain significantly impacts the strength of intermolecular van der Waals forces. Generally, more compact, highly branched isomers have lower boiling points compared to their straight-chain or less branched counterparts due to a smaller surface area for intermolecular contact.

Isomer NameMolecular FormulaBoiling Point (°C)
This compoundC₁₁H₂₄169 - 171
n-UndecaneC₁₁H₂₄196
2-MethyldecaneC₁₁H₂₄193.5
3-MethyldecaneC₁₁H₂₄193
4-MethyldecaneC₁₁H₂₄192
5-MethyldecaneC₁₁H₂₄191
2,2-DimethylnonaneC₁₁H₂₄185
3,3-DimethylnonaneC₁₁H₂₄187

As illustrated in the table, the highly branched structure of this compound results in a significantly lower boiling point compared to the straight-chain isomer, n-undecane, and other less branched isomers.

Experimental Protocols

Determination of Boiling Point:

The boiling points of the isomeric alkanes were determined using standard laboratory procedures. A sample of the purified isomer was placed in a distillation flask equipped with a thermometer. The flask was heated, and the temperature at which the liquid and vapor phases were in equilibrium at a given atmospheric pressure was recorded as the boiling point.

Logical Relationship of Isomeric Structures

The following diagram illustrates the concept of constitutional isomerism, using C₁₁H₂₄ as an example.

G C11H24 Molecular Formula: C₁₁H₂₄ Isomer1 This compound C11H24->Isomer1 is an isomer of Isomer2 n-Undecane C11H24->Isomer2 is an isomer of Isomer3 2-Methyldecane C11H24->Isomer3 is an isomer of Isomer4 ... C11H24->Isomer4 is an isomer of

Caption: Relationship between a molecular formula and its constitutional isomers.

This guide provides a foundational comparison of this compound and its constitutional isomers. While the focus here is on physical properties, it is crucial for researchers in drug development to recognize that these structural differences can lead to vastly different biological activities and metabolic pathways. Further experimental investigation into the pharmacological profiles of these isomers is warranted.

A Comparative Guide to the Distinguishing Features of 3-Ethyl-2,2,3-trimethylhexane and Other C11 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Ethyl-2,2,3-trimethylhexane with other C11 alkane isomers. The information presented is supported by experimental data and detailed analytical protocols to aid in the identification and differentiation of these structurally similar compounds.

Comparative Analysis of Physicochemical Properties

The differentiation of alkane isomers is primarily achieved through the analysis of their distinct physicochemical properties, which are influenced by their molecular structure. As the degree of branching in an alkane's structure increases, the molecule becomes more compact, leading to a decrease in the surface area available for intermolecular van der Waals forces. This results in lower boiling points and often, altered densities compared to their straight-chain or less branched counterparts.[1][2][3]

Below is a table summarizing the boiling points and densities of n-undecane, this compound (estimated), and a selection of other C11 alkane isomers.

Compound Name Molecular Structure Boiling Point (°C) Density (g/mL)
n-UndecaneCH₃(CH₂)₉CH₃1960.740
This compound (CH₃)₃C-C(CH₃)(C₂H₅)-CH₂CH₂CH₃~175-185 (Estimated)~0.76-0.78 (Estimated)
3-Ethyl-2,2,5-trimethylhexane (B14566198)(CH₃)₃CCH(C₂H₅)CH₂CH(CH₃)₂170.7[4]N/A
3-Ethyl-2,4,4-trimethylhexane (B14558156)(CH₃)₃CCH₂CH(C₂H₅)CH(CH₃)₂182[5]0.777
2,2,4,4-Tetramethylheptane(CH₃)₃CCH₂C(CH₃)₂CH₂CH₃1770.753
2,3,4,5-TetramethylheptaneCH₃CH(CH₃)CH(CH₃)CH(CH₃)CH(CH₃)CH₂CH₃1830.768
2,2,3,3-Tetramethylheptane(CH₃)₃C-C(CH₃)₂CH₂CH₂CH₃1880.780

Experimental Protocols for Isomer Differentiation

The unambiguous identification of C11 alkane isomers requires the use of sophisticated analytical techniques. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates volatile compounds based on their boiling points and interaction with the stationary phase of the GC column.[6] Lower boiling point isomers will elute earlier. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint. For alkanes, characteristic fragment ions are observed at m/z values of 57, 71, and 85, corresponding to the loss of alkyl fragments.[7]

Experimental Protocol:

  • Sample Preparation: Dilute the alkane sample in a volatile solvent such as hexane (B92381) to a concentration of approximately 100 ppm.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 40 °C (hold for 2 minutes), then ramp at a rate of 5 °C/min to 200 °C (hold for 5 minutes).

    • Transfer Line Temperature: 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Rate: 2 scans/sec.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the elucidation of its precise structure. For complex isomers like C11 alkanes, two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and establishing connectivity.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified alkane isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the different proton environments.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of C-H single bonds.[9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and identifying branching points.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the differentiation and identification of C11 alkane isomers.

G Workflow for C11 Alkane Isomer Differentiation cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Analysis & Hypothesis cluster_3 Structural Confirmation cluster_4 Final Identification Sample Alkane Isomer Mixture Dilution Dilution in Hexane Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Injection RetentionTime Compare Retention Times GCMS->RetentionTime MassSpectra Analyze Mass Spectra GCMS->MassSpectra Hypothesis Propose Isomer Structures RetentionTime->Hypothesis MassSpectra->Hypothesis NMR 2D NMR (HSQC, HMBC) Hypothesis->NMR For each proposed isomer Structure Confirm Structure NMR->Structure

Caption: A typical workflow for C11 alkane isomer differentiation.

Logical Relationship of Isomer Properties

The following diagram illustrates the relationship between the molecular structure of C11 alkane isomers and their resulting physicochemical properties and analytical signatures.

G Structure-Property Relationships of C11 Alkane Isomers Structure Molecular Structure (Degree of Branching) IntermolecularForces Van der Waals Forces Structure->IntermolecularForces influences NMRSpectra ¹H and ¹³C NMR Spectra Structure->NMRSpectra determines MassSpectra Mass Spectrum (Fragmentation Pattern) Structure->MassSpectra determines BoilingPoint Boiling Point IntermolecularForces->BoilingPoint determines GCRetention GC Retention Time BoilingPoint->GCRetention inversely related to

Caption: Structure-property relationships of C11 alkane isomers.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparison of Analytical Techniques

Gas Chromatography is the preferred method for the analysis of volatile compounds like 3-Ethyl-2,2,3-trimethylhexane. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is robust, and provides excellent sensitivity and a wide linear range for hydrocarbon analysis.[6][7] It is often considered a gold standard for the quantification of many organic compounds. However, its selectivity is based solely on the chromatographic retention time, which might be a limitation in complex matrices where co-elution can occur.

  • Gas Chromatography with Mass Spectrometry (GC-MS): This method offers superior selectivity and specificity compared to GC-FID.[8][9] In addition to the retention time, the mass spectrometer provides mass spectral data, which acts as a "fingerprint" of the molecule, allowing for unambiguous identification. Operating the MS in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity.

Data Presentation: Summary of Validation Parameters

The following table summarizes the illustrative quantitative data from the validation of hypothetical GC-FID and GC-MS methods for the analysis of this compound.

Validation ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)Acceptance Criteria
Linearity (r²) > 0.999> 0.998> 0.999r² ≥ 0.995
Range (µg/mL) 1 - 5005 - 5000.1 - 100Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 101.8%80 - 120%
Precision (Repeatability, %RSD) < 2.0%< 2.5%< 1.5%≤ 15%
Intermediate Precision (%RSD) < 3.0%< 3.5%< 2.5%≤ 15%
Limit of Detection (LOD) (µg/mL) 0.31.50.03Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) 1.05.00.1Signal-to-Noise ratio of 10:1

Experimental Protocols

The following are detailed methodologies for the validation of GC-FID and GC-MS methods for the quantification of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL with a 20:1 split ratio.

  • Internal Standard: n-Dodecane (or other suitable non-interfering hydrocarbon).

Validation Experiments:

  • Specificity: Analyze blank matrix, matrix spiked with this compound and internal standard, and matrix spiked with potential impurities to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a series of at least five calibration standards of this compound (e.g., 1, 10, 50, 250, 500 µg/mL) in the chosen matrix. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the correlation coefficient (r²). The range is the concentration interval over which the method is shown to be linear, accurate, and precise.

  • Accuracy: Analyze samples with known concentrations of this compound at three levels (low, medium, and high) across the determined range. The accuracy is expressed as the percentage of recovery of the known amount.

  • Precision:

    • Repeatability: Perform at least six replicate analyses of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A gas chromatograph coupled to a mass selective detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Same as GC-FID.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for initial identification and specificity.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound for enhanced sensitivity and quantification.

  • Internal Standard: A deuterated analog of a similar hydrocarbon, if available, or n-Dodecane.

Validation Experiments:

The validation experiments for GC-MS are the same as for GC-FID (Specificity, Linearity and Range, Accuracy, Precision, LOD, and LOQ). For specificity in GC-MS, the mass spectra of the analyte peak in a spiked sample should be compared to that of a pure standard to confirm identity and lack of co-eluting interferences.

Mandatory Visualization

AnalyticalMethodValidation start Method Development & Optimization protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability results Evaluate Results vs. Acceptance Criteria specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results system_suitability->results fail Method Refinement results->fail Fail pass Validation Report results->pass Pass fail->start end Validated Method Implementation pass->end

Caption: Workflow for Analytical Method Validation.

References

Core Physicochemical Properties: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Branched and Linear Alkanes for Scientific Applications

This guide provides a detailed comparative analysis of the core properties of branched versus linear alkanes. For researchers, scientists, and professionals in drug development, a thorough understanding of these differences is fundamental. The structural isomerism between straight-chain and branched alkanes gives rise to distinct physical and chemical properties that can influence everything from reaction kinetics to a molecule's pharmacokinetic profile. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of core concepts to facilitate a deeper understanding.

The differences between linear and branched alkanes primarily arise from variations in intermolecular forces (specifically London dispersion forces), molecular surface area, and the efficiency of molecular packing.[1][2]

Physical Properties

The physical state and bulk properties of alkanes are dictated by the strength of van der Waals forces. These forces are influenced by the molecule's surface area and its ability to pack closely with neighboring molecules.[2]

  • Boiling Point : Straight-chain alkanes consistently exhibit higher boiling points than their branched isomers with the same number of carbon atoms.[1] This is because the elongated shape of linear molecules allows for a larger surface area, leading to more significant intermolecular London dispersion forces.[1] To transition into the gaseous phase, more energy is required to overcome these stronger forces.[1] As branching increases, the molecule becomes more compact and spherical, which reduces the surface area available for intermolecular contact and, consequently, lowers the boiling point.[2][3]

  • Melting Point : The trend for melting points is less straightforward and is heavily influenced by how well the molecules can pack into a crystal lattice. Highly symmetrical molecules, even if branched, can have unusually high melting points because they pack more efficiently into a solid structure. For example, the highly symmetrical 2,2,3,3-tetramethylbutane (B1293380) is a solid at room temperature. While linear alkanes are generally more symmetrical than many of their branched counterparts and tend to have higher melting points, extreme branching can lead to high symmetry and thus anomalously high melting points.

  • Density and Viscosity : Generally, for a given number of carbon atoms, increased branching leads to a lower density. The more compact structure of branched alkanes results in less mass per unit volume. Similarly, the reduced intermolecular forces and more spherical shape of branched alkanes typically result in lower viscosity compared to their linear counterparts.

Table 1: Physical Properties of Pentane (C₅H₁₂) Isomers

IsomerStructureBoiling Point (°C)Melting Point (°C)
n-PentaneLinear36.1-130
Isopentane (2-methylbutane)Branched27.7-159.9
Neopentane (B1206597) (2,2-dimethylpropane)Highly Branched9.5-16.6

Data sourced from multiple references. The high melting point of neopentane is due to its high symmetry, allowing for efficient crystal packing.[4]

Table 2: Physical Properties of Hexane (C₆H₁₄) Isomers

IsomerStructureBoiling Point (°C)Melting Point (°C)
n-HexaneLinear68-95
2-MethylpentaneBranched60-154
3-MethylpentaneBranched63-118
2,2-DimethylbutaneHighly Branched50-100
2,3-DimethylbutaneHighly Branched58-129

Data demonstrates the general trend of decreasing boiling points with increased branching.[5]

cluster_linear Linear Alkane (n-Pentane) cluster_branched Branched Alkane (Neopentane) l_mol Large Surface Area l_forces Stronger London Dispersion Forces l_mol->l_forces allows for l_bp Higher Boiling Point l_forces->l_bp results in b_mol Compact, Spherical Shape (Smaller Surface Area) b_forces Weaker London Dispersion Forces b_mol->b_forces leads to b_bp Lower Boiling Point b_forces->b_bp results in

Caption: Structure's effect on intermolecular forces and boiling point.

Thermodynamic Stability and Reactivity
  • Stability : In terms of thermodynamic stability, branched alkanes are generally more stable than their linear isomers.[1][6][7] This increased stability is reflected in their lower standard enthalpy of formation and, consequently, their lower heat of combustion.[1] The energy released when a compound undergoes complete combustion is its heat of combustion; a lower value indicates that the molecule was in a lower, more stable energy state to begin with.[1][8] The greater stability of branched alkanes is attributed to factors including electrostatic effects and electron correlation.[7]

  • Reactivity : While thermodynamically more stable, branched alkanes can be more reactive in certain reactions, such as free radical halogenation. This is because the stability of the resulting free radical intermediate is highest on a tertiary carbon, followed by secondary, and then primary carbons.[9] Therefore, reactions proceeding through such intermediates are often faster for branched alkanes.[9] Studies on oxidation behavior have also shown that branched alkanes can react earlier and faster at the initial stages of low-temperature oxidation compared to their linear counterparts.[10]

Table 3: Heat of Combustion for Octane (C₈H₁₈) Isomers

IsomerStructureHeat of Combustion (-ΔH°c, kJ/mol)Relative Stability
n-OctaneLinear5470Least Stable
2-MethylheptaneBranched5466More Stable
2,2,4-TrimethylpentaneHighly Branched5452Most Stable

Data shows that as branching increases, the heat of combustion decreases, indicating greater thermodynamic stability.[8][11]

cluster_0 Potential Energy l_alkane Linear Alkane (Higher Energy) products Combustion Products (CO₂ + H₂O) l_alkane->products  Larger ΔH (less stable) b_alkane Branched Alkane (Lower Energy) b_alkane->products  Smaller ΔH (more stable)

Caption: Energy diagram showing the relative stability of alkane isomers.

Relevance in Drug Development

The structure of alkyl groups is critical in drug development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[2]

  • Lipophilicity and Solubility : Branching can decrease a molecule's surface area, which can alter its lipophilicity (logP). This, in turn, affects solubility, membrane permeability, and plasma protein binding.

  • Metabolic Stability : The introduction of branched alkyl groups, particularly at sites susceptible to metabolism by cytochrome P450 enzymes, can introduce steric hindrance. This can block metabolic pathways, increasing the drug's half-life. For example, replacing a linear chain with a branched one can prevent unwanted oxidation.

  • Receptor Binding : The shape of a molecule is crucial for its interaction with biological targets. Branching alters the three-dimensional structure of a molecule, which can enhance or diminish its binding affinity and selectivity for a specific receptor or enzyme.

Experimental Protocols

Determination of Boiling Point

This fundamental experiment directly measures the energy required to overcome intermolecular forces.

Methodology:

  • Apparatus Setup : Assemble a distillation apparatus. Place a small volume (e.g., 5-10 mL) of the alkane sample (e.g., n-hexane or an isomer) into a round-bottom flask with a few boiling chips.

  • Heating : Gently heat the flask using a heating mantle.

  • Temperature Monitoring : Place a thermometer so that the top of the bulb is level with the side arm of the distillation head. This ensures the temperature of the vapor distilling into the condenser is measured, not the liquid.

  • Observation : Record the temperature at which the liquid boils and a stable temperature is maintained on the thermometer as the vapor condenses. This stable temperature is the boiling point.

  • Comparison : Repeat the procedure for the corresponding linear or branched isomer under identical atmospheric pressure conditions and compare the results.

start Start: Place Alkane Sample in Flask heat Gently Heat the Sample start->heat boil Liquid Boils and Vapor Rises heat->boil measure Measure Stable Vapor Temperature with Thermometer boil->measure record Record Boiling Point measure->record end End record->end

Caption: Experimental workflow for determining an alkane's boiling point.

Advanced Characterization: 2D DQF-COSY NMR Spectroscopy

For complex mixtures, advanced techniques are required to discriminate between isomers.

Methodology Summary (based on literature): [12]

Two-dimensional Double Quantum Filtered Correlation Spectroscopy (2D DQF-COSY) is a powerful NMR technique for characterizing mixtures of linear and branched alkanes, even within porous media.[12]

  • Sample Preparation : Samples of pure alkanes and their mixtures are prepared.

  • Data Acquisition : 2D ¹H DQF-COSY spectra are acquired. This technique helps in resolving overlapping signals that would be indistinguishable in a standard 1D NMR spectrum.[12]

  • Spectral Analysis : The resulting 2D spectra provide correlation peaks that reveal the connectivity of protons in each molecule, allowing for the unambiguous identification of different isomers based on their unique branching patterns and submolecular groups [e.g., CH₃CH₂, (CH₃)₂CH].[12]

  • Quantification : By applying chemometric methods like Partial Least Squares Regression (PLSR) to the spectral data, the composition of the mixture can be accurately quantified.[12] This method has been shown to estimate the composition of linear, 2-methyl, and other monomethyl alkanes in a mixture with a root mean square error of prediction (RMSEP) of less than 3 mol %.[12]

References

A Comparative Guide to Alkane Identification: Cross-Validation of GC-MS and FTIR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of alkanes are critical in a multitude of applications, from environmental analysis to quality control in the pharmaceutical and petroleum industries. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, for the identification of alkanes, supported by experimental data and detailed methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy are both cornerstone techniques in the analytical laboratory, yet they operate on fundamentally different principles. GC-MS separates volatile compounds in a mixture before identifying them based on their mass-to-charge ratio, offering high sensitivity and specificity for individual components.[1] In contrast, FTIR spectroscopy identifies functional groups within a sample by measuring the absorption of infrared radiation, providing a rapid chemical fingerprint of the bulk material.[1][2] This guide delves into a cross-validation of these techniques for alkane identification, presenting their performance characteristics and experimental protocols to aid in methodology selection.

Quantitative Performance Comparison

The selection of an analytical technique often hinges on its quantitative performance. The following table summarizes key performance metrics for GC-MS and FTIR in the context of alkane analysis. It is important to note that the data for GC-MS pertains to the analysis of individual n-alkanes, reflecting its strength in component-specific quantification. The data for FTIR is based on the analysis of total petroleum hydrocarbons (TPH), showcasing its utility for rapid screening of bulk hydrocarbon content.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Analyte Individual n-Alkanes (C21-C36)Total Petroleum Hydrocarbons (TPH)
Limit of Detection (LOD) Not explicitly stated, but LOQ is 5 nmol on column.0.25 - 0.8 mg/L[3][4]
Limit of Quantitation (LOQ) 5 nmol on column[5]0.75 mg/L[3]
Accuracy (Recovery) > 91%[5]Data not available
Precision (RSD) 0.1% - 12.9% (Intra-assay CV)[5]2.86% - 9.47%[4]
**Linearity (R²) **Data not available> 0.999[4]

Principles of Alkane Identification

GC-MS: In GC-MS, a sample is vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a capillary column containing a stationary phase. The separation of alkanes is based on their boiling points and interaction with the stationary phase; shorter-chain alkanes and those with more branching tend to elute faster. As each compound exits the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a unique fingerprint for each alkane, allowing for definitive identification. For n-alkanes, characteristic fragment ions are often observed at m/z 57, 71, and 85.

FTIR Spectroscopy: FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, its molecules absorb energy at frequencies corresponding to these vibrations. For alkanes, the most prominent absorption bands are due to C-H stretching and bending vibrations.[6] The C-H stretching vibrations of sp³ hybridized carbons in alkanes typically appear in the 2850-3000 cm⁻¹ region of the infrared spectrum.[7] Additional bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups can be observed in the 1470-1350 cm⁻¹ region.[6] While FTIR is excellent for confirming the presence of alkane functional groups, distinguishing between different alkanes in a mixture can be challenging due to the overlapping nature of their spectra.[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for n-Alkane Analysis

This protocol is adapted from a method for the quantitation of n-alkanes in plant and fecal material.[5]

1. Sample Preparation:

  • Perform automated solid-liquid extraction using an accelerated solvent extractor.

  • Use a suitable solvent such as hexane.

  • The final extract volume should be adjusted based on the expected alkane concentration.

2. Instrumentation:

  • GC System: Agilent 7890 GC or equivalent.

  • Column: HP-5MS (5% diphenyl/95% dimethylsiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant pressure of 53.1 kPa.

  • Injector: Splitless injection at 300°C.

  • Oven Program: Initial temperature of 50°C, hold for 1 minute, ramp at 25°C/min to 140°C, then ramp at 10°C/min to 300°C, and hold for 5 minutes.

  • MS System: Agilent 5975C mass spectrometer or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MSD Temperature: 280°C.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode, monitoring characteristic alkane fragments (e.g., m/z 57, 71, 85).

  • Identify alkanes by comparing their retention times and mass spectra to those of known standards.

  • Quantify the alkanes by creating a calibration curve from the analysis of standards of known concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol for Total Hydrocarbon Analysis

This protocol is based on the ASTM D7678 method for the analysis of total petroleum hydrocarbons in water.[3][4]

1. Sample Preparation:

  • Acidify a 900 mL water sample.

  • Perform a liquid-liquid extraction with 20 mL of cyclohexane (B81311).

  • Separate the cyclohexane layer, which now contains the extracted hydrocarbons.

2. Instrumentation:

  • FTIR Spectrometer: Agilent 4500 or 5500 series FTIR, or equivalent.

  • Accessory: DialPath or TumblIR accessory with a 1000 µm pathlength.

  • Detector: Deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or Mercury Cadmium Telluride (MCT).

  • Resolution: 4 cm⁻¹.

  • Scans: 32-64 co-added scans for both background and sample spectra.

3. Data Acquisition and Analysis:

  • Collect a background spectrum using pure cyclohexane.

  • Introduce the sample extract into the sample cell and collect the sample spectrum.

  • Measure the absorbance of the methyl group C-H bending vibration around 1378 cm⁻¹.

  • Quantify the total hydrocarbon concentration by comparing the sample's absorbance to a calibration curve prepared from standards of known hydrocarbon concentrations (e.g., mineral oil in cyclohexane).

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of GC-MS and FTIR for alkane identification.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Identification cluster_validation Cross-Validation cluster_output Final Report Sample Alkane-Containing Sample Solvent_Extraction Solvent Extraction Sample->Solvent_Extraction GCMS GC-MS Analysis Solvent_Extraction->GCMS FTIR FTIR Analysis Solvent_Extraction->FTIR GCMS_Data Chromatogram & Mass Spectra Analysis GCMS->GCMS_Data FTIR_Data Infrared Spectrum Analysis FTIR->FTIR_Data Comparison Comparison of Results (Qualitative & Quantitative) GCMS_Data->Comparison FTIR_Data->Comparison Report Validated Alkane Identification & Quantification Comparison->Report

Caption: Workflow for the cross-validation of GC-MS and FTIR techniques.

Conclusion

Both GC-MS and FTIR are invaluable tools for the analysis of alkanes, each with distinct advantages. GC-MS provides unparalleled separation and identification capabilities for individual alkanes within a complex mixture, offering high sensitivity and specificity. Its quantitative performance is excellent for determining the concentration of specific target compounds.

FTIR spectroscopy, on the other hand, is a rapid and non-destructive technique that provides a quick assessment of the total hydrocarbon content by identifying the characteristic C-H bonds of alkanes. While it is less suited for the identification of individual alkanes in a mixture, its speed and ease of use make it an excellent screening tool.

The choice between GC-MS and FTIR ultimately depends on the specific analytical goal. For detailed, quantitative analysis of individual alkanes, GC-MS is the superior method. For rapid, qualitative or semi-quantitative screening of total hydrocarbon content, FTIR is a highly effective and efficient alternative. A cross-validation approach, as outlined in this guide, can leverage the strengths of both techniques to provide a comprehensive and robust characterization of alkane-containing samples.

References

The Impact of Branching on Alkane Octane Ratings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octane (B31449) rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in an internal combustion engine. For alkanes, the degree of branching in their isomeric structures plays a pivotal role in determining this property. This guide provides an objective comparison of the octane ratings of various branched alkane isomers, supported by experimental data and detailed methodologies.

Data Presentation: Octane Ratings of Alkane Isomers

The following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for a series of pentane, hexane, heptane, and octane isomers. A clear trend emerges: as the degree of branching increases, the octane rating generally increases. This is because branched alkanes are more resistant to the free-radical chain reactions that lead to knocking.[1] Straight-chain alkanes, in contrast, have lower octane numbers and are more prone to autoignition.

Alkane IsomerChemical StructureResearch Octane Number (RON)Motor Octane Number (MON)
**Pentanes (C₅H₁₂) **
n-PentaneCH₃(CH₂)₃CH₃61.761.9
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃92.390.3
Neopentane (2,2-Dimethylpropane)(CH₃)₄C85.580.2
Hexanes (C₆H₁₄)
n-HexaneCH₃(CH₂)₄CH₃24.826.0
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃73.473.5
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃74.574.0
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃91.893.4
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂103.594.3
Heptanes (C₇H₁₆)
n-HeptaneCH₃(CH₂)₅CH₃00
2-Methylhexane(CH₃)₂CH(CH₂)₃CH₃42.446.4
3-MethylhexaneCH₃CH₂CH(CH₃)(CH₂)₂CH₃52.055.0
2,2-Dimethylpentane(CH₃)₃C(CH₂)₂CH₃89.892.8
2,3-Dimethylpentane(CH₃)₂CHCH(CH₃)CH₂CH₃91.188.5
2,4-Dimethylpentane(CH₃)₂CHCH₂CH(CH₃)₂83.180.1
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃80.886.1
3-Ethylpentane(CH₃CH₂)₃CH65.069.3
2,2,3-Trimethylbutane(CH₃)₃CCH(CH₃)₂112.1101.3
Octanes (C₈H₁₈)
n-OctaneCH₃(CH₂)₆CH₃-19-17
2-Methylheptane(CH₃)₂CH(CH₂)₄CH₃2323.8
3-MethylheptaneCH₃CH₂CH(CH₃)(CH₂)₃CH₃35.538.5
4-MethylheptaneCH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃39.039.9
2,2-Dimethylhexane(CH₃)₃C(CH₂)₃CH₃74.078.0
2,3-Dimethylhexane(CH₃)₂CHCH(CH₃)(CH₂)₂CH₃71.377.0
2,4-Dimethylhexane(CH₃)₂CHCH₂CH(CH₃)CH₂CH₃65.069.8
2,5-Dimethylhexane(CH₃)₂CH(CH₂)₂CH(CH₃)₂55.769.8
3,3-DimethylhexaneCH₃CH₂C(CH₃)₂(CH₂)₂CH₃75.576.1
3,4-DimethylhexaneCH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃76.079.5
2,2,3-Trimethylpentane(CH₃)₃CCH(CH₃)CH₂CH₃109.6100.1
2,2,4-Trimethylpentane (B7799088) (Iso-octane)(CH₃)₃CCH₂CH(CH₃)₂100100
2,3,3-Trimethylpentane(CH₃)₂CH(CH₃)₂CCH₂CH₃112.1101.3
2,3,4-Trimethylpentane(CH₃)₂CHCH(CH₃)CH(CH₃)₂102.799.9
2,2,3,3-Tetramethylbutane(CH₃)₃CC(CH₃)₃113.1102.5

Note: Data compiled from various sources. Minor discrepancies may exist between different datasets.

Experimental Protocols

The octane ratings presented in this guide are determined by standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is a measure of a fuel's anti-knock performance under mild operating conditions, representative of city driving with lower engine speeds and frequent acceleration.

Methodology:

  • Engine Preparation: A standardized CFR engine is calibrated and brought to specified operating conditions.

  • Test Conditions: The engine is operated at a constant speed of 600 rpm.

  • Knock Intensity Measurement: The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Reference Fuel Comparison: The knocking behavior of the test fuel is then compared to that of primary reference fuels, which are mixtures of n-heptane (RON 0) and 2,2,4-trimethylpentane (iso-octane, RON 100).[1]

  • Octane Number Determination: The RON of the test fuel is the percentage by volume of iso-octane in the reference fuel blend that produces the same knock intensity as the test fuel under the specified conditions.[1]

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) evaluates a fuel's anti-knock characteristics under more severe operating conditions, simulating highway driving at higher engine speeds and temperatures.

Methodology:

  • Engine Preparation: A standardized CFR engine is calibrated and set to the specific operating conditions for the MON test.

  • Test Conditions: The engine is operated at a higher speed of 900 rpm, and the fuel-air mixture is preheated to a higher temperature than in the RON test.[1]

  • Knock Intensity Measurement: Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity for the test fuel.

  • Reference Fuel Comparison: The test fuel's knocking is compared against primary reference fuel blends of n-heptane and iso-octane.

  • Octane Number Determination: The MON is the percentage by volume of iso-octane in the reference fuel blend that matches the knock intensity of the test fuel under these more severe conditions.

Visualizations

Relationship Between Alkane Branching and Octane Number

The following diagram illustrates the general principle that increased branching in alkane isomers leads to a higher octane number and greater resistance to engine knock.

G cluster_structure Alkane Structure cluster_property Engine Performance Straight-Chain Straight-Chain Slightly Branched Slightly Branched Straight-Chain->Slightly Branched Increasing Branching Low Octane Number Low Octane Number Straight-Chain->Low Octane Number Highly Branched Highly Branched Slightly Branched->Highly Branched Increasing Branching High Octane Number High Octane Number Highly Branched->High Octane Number High Knock Tendency High Knock Tendency Low Octane Number->High Knock Tendency Low Knock Tendency Low Knock Tendency High Octane Number->Low Knock Tendency

Caption: Increasing alkane branching correlates with higher octane numbers.

Experimental Workflow for Octane Number Determination

This diagram outlines the standardized procedure for determining the Research Octane Number (RON) and Motor Octane Number (MON) of a fuel sample.

G cluster_setup Engine Setup & Calibration cluster_testing Sample Testing cluster_comparison Reference Fuel Comparison cluster_result Result Calculation Calibrate_CFR Calibrate CFR Engine with Reference Fuels Introduce_Sample Introduce Test Fuel Sample Calibrate_CFR->Introduce_Sample Set_Conditions Set Operating Conditions (RON: 600 rpm / MON: 900 rpm) Introduce_Sample->Set_Conditions Adjust_CR Adjust Compression Ratio to Standard Knock Intensity Set_Conditions->Adjust_CR Record_CR Record Compression Ratio Adjust_CR->Record_CR Select_Refs Select Primary Reference Fuels (n-Heptane & Iso-octane Blends) Record_CR->Select_Refs Test_Refs Test Reference Fuels at Recorded Compression Ratio Select_Refs->Test_Refs Compare_Knock Compare Knock Intensity of Sample and References Test_Refs->Compare_Knock Determine_ON Determine Octane Number (% Iso-octane in Matching Blend) Compare_Knock->Determine_ON

Caption: Standardized workflow for RON/MON determination.

References

Decoding the Intricate Structure of 3-Ethyl-2,2,3-trimethylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of organic molecules is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of 3-Ethyl-2,2,3-trimethylhexane with its structural isomers, supported by established analytical techniques and predicted spectral data to facilitate its unambiguous identification.

The correct structural elucidation of a chemical entity is paramount for understanding its physicochemical properties and predicting its behavior in a biological system. In the case of highly branched alkanes such as this compound, the potential for isomeric confusion necessitates a multi-faceted analytical approach. This guide outlines the key structural features of this compound and contrasts them with those of its isomers, providing a framework for its definitive identification.

Structural Confirmation and Isomeric Landscape

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₁H₂₄. Its structure, as defined by IUPAC nomenclature, features a hexane (B92381) main chain with an ethyl group and three methyl groups at specific positions. The systematic naming conventions for alkanes dictate a process of identifying the longest continuous carbon chain and numbering it to give the substituents the lowest possible locants. In this case, the hexane backbone is substituted at the 2 and 3 positions.

The molecular formula C₁₁H₂₄ corresponds to a vast number of structural isomers, each with unique physical properties. The degree of branching significantly influences properties such as boiling point and density. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area for intermolecular van der Waals forces, resulting in a lower boiling point compared to less branched or linear isomers.

Comparative Analysis of C₁₁H₂₄ Isomers

To illustrate the impact of structural variations, the physical properties of this compound are compared with those of other C₁₁H₂₄ isomers.

Compound NameIUPAC NameBoiling Point (°C)
Target Molecule This compound179.5 (Predicted)
Isomer 1n-Undecane196
Isomer 22,3-Dimethylnonane186
Isomer 34,4-Dimethylnonane188 (Predicted)
Isomer 43,3-Diethylheptane186.7

Note: Some boiling points are predicted values due to the limited availability of experimental data for all isomers.

Experimental Protocols for Structural Verification

The definitive confirmation of this compound's structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom within a molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Analysis: The spectrum of this compound is expected to be complex due to the high degree of branching and the presence of multiple, chemically similar alkyl groups. The signals for protons on methyl, methylene, and methine groups will appear in the characteristic upfield region for alkanes (typically 0.8-1.7 ppm). The integration of the signals will correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer with proton decoupling.

  • Data Analysis: The number of distinct signals in the ¹³C NMR spectrum will correspond to the number of non-equivalent carbon atoms in the molecule. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals in the upfield region (typically 10-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms). The temperature program should be optimized to ensure good separation from any impurities or isomers.

  • MS Analysis: The eluting compounds are introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.

  • Data Analysis: For branched alkanes, the molecular ion peak (M⁺) is often weak or absent.[1][2][3] Fragmentation will preferentially occur at the branching points to form more stable carbocations.[1][2][3] The fragmentation pattern of this compound is expected to show characteristic losses of alkyl radicals (methyl, ethyl, propyl, etc.) from the parent molecule.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound.

G Workflow for Structural Confirmation of this compound cluster_synthesis Sample Acquisition cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_confirmation Structural Verification Synthesis Synthesis or Procurement of Sample GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MassSpec Analyze Mass Spectrum (Fragmentation Pattern, Molecular Ion) GCMS->MassSpec NMRSpec Analyze NMR Spectra (Chemical Shifts, Integration, Coupling) NMR->NMRSpec Structure Proposed Structure: This compound MassSpec->Structure NMRSpec->Structure Comparison Compare with Isomer Data and Predicted Spectra Structure->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Logical workflow for the structural confirmation of this compound.

Relationship Between IUPAC Name and Structure

The following diagram illustrates the relationship between the IUPAC name and the chemical structure of this compound.

G IUPAC Naming of this compound cluster_name IUPAC Name Components cluster_structure Structural Features Hexane hexane Backbone Six-carbon main chain Hexane->Backbone Ethyl 3-Ethyl EthylGroup Ethyl group at C3 Ethyl->EthylGroup Trimethyl 2,2,3-trimethyl MethylGroups Two methyl groups at C2 One methyl group at C3 Trimethyl->MethylGroups Structure Final Structure: This compound Backbone->Structure EthylGroup->Structure MethylGroups->Structure

Caption: Relationship between the IUPAC name and the structure of the molecule.

References

A Comparative Analysis of 3-Ethyl-2,2,3-trimethylhexane and 2,2,4-trimethylpentane: Physicochemical Properties and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hydrocarbon research and application, a detailed understanding of the physicochemical properties of isomers is paramount for their effective utilization. This guide provides a comparative analysis of two branched-chain alkanes: 3-Ethyl-2,2,3-trimethylhexane and the well-characterized 2,2,4-trimethylpentane (B7799088), commonly known as iso-octane. While 2,2,4-trimethylpentane is a primary reference standard for octane (B31449) ratings in fuels, data for this compound is less prevalent in public literature. This guide consolidates available data and outlines the experimental protocols necessary for their determination.

Physicochemical Properties: A Comparative Overview

PropertyThis compound2,2,4-trimethylpentane (Iso-octane)
Molecular Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol 114.23 g/mol
Boiling Point Estimated: ~175-185 °C ¹99.2 °C
Melting Point Not available-107.4 °C
Density Estimated: ~0.77-0.78 g/mL at 20°C ²0.692 g/mL at 20°C
Viscosity Not available0.50 mPa·s at 20°C

¹ Estimation based on the boiling points of similar C11 alkane isomers, such as 3-ethyl-2,2,5-trimethylhexane (B14566198) (170.7 °C)[1] and 3-ethyl-2,4,4-trimethylhexane (B14558156) (182 °C)[2]. ² Estimation based on the density of 3-ethyl-2,4,4-trimethylhexane (0.777 g/mL)[2].

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is crucial for the application and modeling of chemical compounds. The following are detailed methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the alkane sample (approximately 0.5 mL) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Density, the mass per unit volume of a substance, can be accurately measured using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • The alkane sample

  • Distilled water (for calibration)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water and placed in a thermostatic water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is determined by measuring the mass of the water and using the known density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with the alkane sample.

  • The filled pycnometer is again brought to thermal equilibrium in the water bath.

  • The mass of the pycnometer filled with the alkane is measured.

  • The density of the alkane is calculated by dividing the mass of the alkane by the volume of the pycnometer.

Viscosity Determination (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer is a common instrument for measuring the kinematic viscosity of liquids.

Apparatus:

  • Ostwald viscometer

  • Thermostatic water bath

  • Stopwatch

  • Pipette

  • The alkane sample

  • A reference liquid with known viscosity and density (e.g., water)

Procedure:

  • The viscometer is cleaned and dried thoroughly.

  • A specific volume of the reference liquid (e.g., water) is introduced into the larger bulb of the viscometer.

  • The viscometer is placed vertically in a thermostatic water bath to maintain a constant temperature.

  • The liquid is drawn up through the capillary tube into the upper bulb using a pipette bulb.

  • The time taken for the liquid to flow from the upper mark to the lower mark on the capillary tube is measured using a stopwatch. This is the flow time of the reference liquid (t₁).

  • The viscometer is then cleaned, dried, and the same volume of the alkane sample is introduced.

  • The same procedure is repeated to measure the flow time of the alkane sample (t₂).

  • The viscosity of the alkane (η₂) can be calculated using the following equation:

    η₂ = (ρ₂ * t₂) / (ρ₁ * t₁) * η₁

    where:

    • η₁ and η₂ are the viscosities of the reference liquid and the alkane, respectively.

    • ρ₁ and ρ₂ are the densities of the reference liquid and the alkane, respectively.

    • t₁ and t₂ are the flow times of the reference liquid and the alkane, respectively.

Molecular Structure and Boiling Point Relationship

The boiling points of alkanes are primarily determined by the strength of the intermolecular van der Waals forces, which increase with molecular size and surface area. Branching in the carbon chain generally leads to a lower boiling point compared to a straight-chain alkane with the same number of carbon atoms because the more compact, spherical shape of branched isomers reduces the surface area available for intermolecular contact.

G cluster_c11 C11H24 Isomers cluster_c8 C8H18 Isomers This compound This compound (Highly Branched) BoilingPoint Boiling Point This compound->BoilingPoint Lower BP (Est. ~175-185 °C) Undecane n-Undecane (Straight Chain) Undecane->BoilingPoint Higher BP (~196 °C) 2,2,4-trimethylpentane 2,2,4-trimethylpentane (Highly Branched) 2,2,4-trimethylpentane->BoilingPoint Lower BP (99.2 °C) Octane n-Octane (Straight Chain) Octane->BoilingPoint Higher BP (125.7 °C)

Caption: Impact of branching on the boiling point of alkane isomers.

References

Comparative Analysis of Branched versus Linear Alkane Reaction Rates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors influencing the reaction rates of alkanes is paramount. The structural isomerism, specifically the degree of branching in an alkane, significantly impacts its reactivity in various chemical transformations. This guide provides an objective comparison of the reaction rates of branched and linear alkanes across several key reaction types, supported by experimental data and detailed methodologies.

The reactivity of an alkane is largely determined by the strength of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. Branched alkanes possess tertiary (3°) and secondary (2°) C-H bonds, which are weaker and more susceptible to cleavage than the primary (1°) and secondary (2°) C-H bonds that dominate in linear alkanes. This fundamental difference in bond dissociation energy is a key determinant of the observed variations in reaction rates.

Oxidation and Combustion

The oxidation of alkanes is a cornerstone of combustion chemistry and is also relevant in various industrial processes. The rate of oxidation is critically dependent on the alkane's structure.

Key Findings:

  • Low-Temperature Oxidation: At lower temperatures, branched alkanes generally exhibit higher reaction rates than their linear counterparts. This is attributed to the presence of weaker tertiary C-H bonds, which are more readily attacked by radicals, initiating the oxidation process at an earlier stage.[1]

  • High-Temperature Combustion: In high-temperature combustion, the trend can be more complex. While the initial steps may be faster for branched alkanes, the overall combustion rate, as indicated by ignition delay times, can vary. For instance, in shock tube experiments with C1-C4 alkanes, methane (B114726) (linear) has the longest ignition delay time, while ethane (B1197151) (linear) has the shortest, with propane (B168953) (linear) and n-butane (linear) showing intermediate values.[1] This highlights that factors beyond just C-H bond strength, such as the stability of the resulting alkyl radicals and the subsequent reaction pathways, play a crucial role at elevated temperatures.

  • Product Distribution: The oxidation of branched alkanes tends to produce a higher proportion of oxygenated compounds with C-O single bonds, whereas linear alkanes yield more products containing carbonyl groups (C=O).[1]

Quantitative Data Summary: Ignition Delay Times of C1-C4 Alkanes

AlkaneStructureIgnition Delay Time Trend (at constant equivalence ratio and pressure)
MethaneLinearLongest
EthaneLinearShortest
PropaneLinearIntermediate
n-ButaneLinearIntermediate

Data sourced from shock tube experiments.[1]

Halogenation

Halogenation is a classic example of a free-radical substitution reaction where the reactivity of alkanes is directly linked to the type of C-H bonds present.

Key Findings:

  • Reactivity Hierarchy: The rate of halogenation is dictated by the stability of the alkyl radical formed during the hydrogen abstraction step. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Consequently, the reactivity of C-H bonds towards halogen radicals also follows this order. This means that branched alkanes, with their tertiary and secondary hydrogens, are generally more reactive towards halogens than linear alkanes.

  • Product Distribution: The halogenation of a branched alkane will preferentially occur at the most substituted carbon atom. For example, the light-induced gas phase chlorination of propane at 25°C yields 45% 1-chloropropane (B146392) and 55% 2-chloropropane, indicating a higher reactivity of the secondary hydrogens.[2]

Quantitative Data Summary: Relative Reactivity of C-H Bonds in Chlorination

Type of C-H BondRelative Reactivity
Primary (1°)1.0
Secondary (2°)~3-5
Tertiary (3°)~5-7

Relative reactivity is calculated from the product distribution of competitive halogenation reactions.

Catalytic Cracking

Catalytic cracking is a vital industrial process for converting large, less valuable hydrocarbons into smaller, more useful ones, such as gasoline components. This process typically utilizes solid acid catalysts like zeolites.

Key Findings:

  • Mechanism: Catalytic cracking proceeds through the formation of carbocation intermediates on the catalyst surface.[3][4] The process favors the production of branched alkanes and alkenes from long-chain linear alkanes.[3][4]

  • Reactivity: While direct kinetic comparisons are complex due to the intricate reaction network, the industrial practice of using catalytic cracking to produce high-octane (highly branched) gasoline from linear alkanes underscores the inherent reactivity of linear alkanes under these conditions to be converted into more stable branched products. The mechanism involves the formation of more stable tertiary and secondary carbocations, which are intermediates in the formation of branched products.

Experimental Protocols

1. Oxidation Rate Analysis via Gas Chromatography

This method is used to determine the rate of disappearance of reactants and the formation of products during oxidation.

  • Sample Preparation: Prepare a gaseous mixture of the alkane (linear or branched) and an oxidant (e.g., air or oxygen) in known proportions in a temperature-controlled reactor.

  • Reaction Initiation: Initiate the reaction by raising the temperature of the reactor to the desired level.

  • Sampling: At specific time intervals, withdraw a small sample of the gas mixture from the reactor using a gas-tight syringe.

  • Gas Chromatography (GC) Analysis:

    • Inject the gas sample into a gas chromatograph equipped with a suitable column (e.g., a packed column with a molecular sieve or a capillary column with a non-polar stationary phase) and a detector (e.g., a flame ionization detector - FID).

    • The different components of the mixture will separate based on their boiling points and interactions with the stationary phase, resulting in a chromatogram with distinct peaks for each component.

    • The area under each peak is proportional to the concentration of that component.

  • Data Analysis:

    • Calibrate the GC by injecting known concentrations of the reactants and expected products to obtain calibration curves (peak area vs. concentration).

    • Use the calibration curves to determine the concentration of the alkane and products at each time point.

    • Plot the concentration of the alkane as a function of time to determine the reaction rate.

2. Halogenation Kinetics via Competitive Reactions

This method allows for the determination of the relative reactivity of different C-H bonds.

  • Reaction Setup: In a photoreactor, combine a mixture of an alkane (or a mixture of alkanes) and a halogen (e.g., chlorine or bromine) in an inert solvent.

  • Initiation: Initiate the reaction by exposing the mixture to UV light.

  • Reaction Quenching: After a short period (to ensure low conversion), quench the reaction by removing the light source and adding a radical scavenger.

  • Product Analysis: Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different halogenated isomers.

  • Calculation of Relative Reactivity: The relative reactivity of different C-H bonds can be calculated by comparing the statistical probability of halogenation at each site with the experimentally determined product distribution.

3. Catalytic Cracking in a Fixed-Bed Reactor

This protocol is used to evaluate the cracking activity of a catalyst on different alkanes.

  • Catalyst Preparation: Place a known amount of the solid acid catalyst (e.g., zeolite) in a fixed-bed reactor.

  • Catalyst Activation: Heat the catalyst under a flow of inert gas to a high temperature to remove any adsorbed water and activate it.

  • Reaction: Introduce a continuous flow of the vaporized alkane (linear or branched) over the heated catalyst bed at a specific temperature and pressure.

  • Product Collection: The products exiting the reactor are cooled to condense the liquid fraction, and the gaseous products are collected separately.

  • Analysis:

    • Analyze the liquid products using gas chromatography (GC) to determine the distribution of different hydrocarbons.

    • Analyze the gaseous products using a gas analyzer or GC to quantify the light hydrocarbons.

  • Rate Determination: The reaction rate can be determined by measuring the conversion of the reactant alkane as a function of the space velocity (the ratio of the feed flow rate to the catalyst volume).

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental differences in the reaction pathways of linear and branched alkanes.

G Free Radical Halogenation Pathway cluster_linear Linear Alkane (e.g., Propane) cluster_branched Branched Alkane (e.g., Isobutane) Propane CH3-CH2-CH3 Primary_Radical Primary Radical (CH3-CH2-CH2•) Propane->Primary_Radical H abstraction (1°) Secondary_Radical Secondary Radical (CH3-CH•-CH3) Propane->Secondary_Radical H abstraction (2°) Reactivity_Order Reactivity: 3° > 2° > 1° Isobutane (CH3)3CH Tertiary_Radical Tertiary Radical ((CH3)3C•) Isobutane->Tertiary_Radical H abstraction (3°) Primary_Radical_Iso Primary Radical ((CH3)2CH-CH2•) Isobutane->Primary_Radical_Iso H abstraction (1°)

Figure 1: Relative stability of alkyl radicals formed during halogenation.

G Catalytic Cracking Mechanism Linear_Alkane Long-Chain Linear Alkane Carbocation_Formation Carbocation Formation on Catalyst Surface Linear_Alkane->Carbocation_Formation Rearrangement Rearrangement to more stable (e.g., tertiary) carbocation Carbocation_Formation->Rearrangement Beta_Scission Beta-Scission (C-C bond cleavage) Rearrangement->Beta_Scission Branched_Alkane Shorter Branched Alkane Beta_Scission->Branched_Alkane Alkene Alkene Beta_Scission->Alkene

Figure 2: Simplified mechanism of catalytic cracking favoring branched products.

Conclusion

The degree of branching in an alkane has a profound and predictable effect on its reaction rate in several key chemical transformations. In general, the presence of weaker tertiary and secondary C-H bonds in branched alkanes leads to higher reactivity in radical-initiated reactions like low-temperature oxidation and halogenation. In catalytic cracking, the mechanism inherently favors the formation of more stable branched products from linear precursors. This guide provides a foundational understanding and practical methodologies for researchers to further investigate and apply these principles in their respective fields.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-2,2,3-trimethylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is crucial for maintaining a safe working environment and ensuring regulatory compliance. 3-Ethyl-2,2,3-trimethylhexane is a flammable hydrocarbon, and as such, requires careful handling and disposal to prevent ignition, environmental contamination, and exposure risks.

I. Understanding the Hazards

While specific hazard information for this compound is not detailed here, it should be treated as a flammable liquid. Similar hydrocarbons can cause skin and eye irritation, and inhalation of vapors may lead to respiratory irritation. Therefore, adherence to strict safety protocols is paramount throughout its handling and disposal.

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, ensure the following personal protective equipment is worn and safety measures are in place:

  • Eye Protection: Chemical splash goggles or a face shield should be worn.

  • Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile gloves.

  • Protective Clothing: A flame-retardant lab coat or a chemical-resistant apron is necessary.

  • Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: All potential ignition sources, including open flames, hot surfaces, and sparks, must be eliminated from the handling area.[1]

III. Step-by-Step Disposal Protocol

The following is a detailed methodology for the safe disposal of this compound:

  • Waste Segregation and Collection:

    • Do not mix this compound with other waste streams, especially with incompatible chemicals like oxidizers.[2]

    • Collect the waste in a designated, properly labeled, and sealable container.[2][3] The container must be made of a material compatible with flammable hydrocarbons.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

    • Indicate the associated hazards, such as "Flammable Liquid."

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[2]

    • This area should be a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[2][3]

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Complete all required hazardous waste manifests or tags as per your institution's and local regulations.[2] The tag should accurately reflect the contents of the waste container.

Important Considerations:

  • Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[2] This can lead to environmental contamination and create a fire or explosion hazard.[2]

  • In case of a spill, soak up the material with an inert absorbent material and place it in a suitable, closed container for disposal.[3]

IV. Quantitative Data Summary

Since a specific Safety Data Sheet for this compound was not found, the following table provides data for a structurally similar flammable hydrocarbon, 3-ethyl-2-methylhept-2-ene, for reference purposes.

PropertyValue
Molecular Formula C11H24
Molecular Weight 156.31 g/mol [4]
Boiling Point Not available
Flash Point Not available
Density Not available

V. Experimental Protocols

Waste Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure proper classification for disposal, the components of a waste stream containing this compound can be identified and quantified.

  • Objective: To identify and quantify the components of a hydrocarbon waste stream.

  • Materials: Gas chromatograph coupled with a mass spectrometer (GC-MS), appropriate capillary column (e.g., non-polar), helium carrier gas, sample vials, and a known standard of this compound (if available).

  • Procedure:

    • Prepare a dilute solution of the waste sample in a volatile solvent (e.g., hexane).

    • Inject a small volume of the prepared sample into the GC.

    • The sample is vaporized and carried by the helium gas through the capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase.[1]

    • The separated components then enter the mass spectrometer, which provides data on their mass-to-charge ratio, allowing for identification.

    • Compare the resulting spectra with a known standard or a spectral library to confirm the identity and purity of the waste components.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate Waste from Incompatible Chemicals C->D E Collect in a Labeled, Sealable Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full or Per Institutional Policy? F->G G->F No H Contact EHS or Licensed Hazardous Waste Contractor G->H Yes I Complete Hazardous Waste Manifest/Tag H->I J Arrange for Pickup and Disposal I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Ethyl-2,2,3-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 3-Ethyl-2,2,3-trimethylhexane (CAS No. 61868-72-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential risks associated with this chemical.

Hazard Summary
Quantitative Data Summary

The key physical and chemical properties of this compound are summarized below for quick reference.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol [3]
CAS Number 61868-72-2[3]
Physical State Liquid (presumed)
Boiling Point Data not readily available
Density Data not readily available

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against chemical exposure. All personnel handling this compound must use the following equipment:

PPE CategoryItemMaterial/Standard Specification
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified. A face shield should be worn in situations with a higher risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or Viton® gloves are recommended for incidental contact. For extended contact, Viton® is preferred. Always inspect gloves for degradation or punctures before use and change them frequently.[4]
Body Protection Flame-Retardant Laboratory CoatMust be made of a non-flammable material such as Nomex® or treated cotton. Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.[4]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesNot generally required for small-scale use in a properly functioning chemical fume hood. A risk assessment should be performed to determine the need for respiratory protection if working outside a fume hood or with large quantities.[4]
Footwear Closed-toe ShoesMust be made of a non-porous material to protect against spills.[4]

Operational Plan: Step-by-Step Handling Procedures

Pre-Handling Preparations
  • Safety Review: Before beginning work, review the available safety information and this guide.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for damage and ensure it fits correctly.

  • Emergency Equipment: Locate and verify the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit rated for flammable liquids readily available.

Handling the Chemical
  • Location: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[4]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the immediate vicinity.[4]

  • Grounding: Ground and bond containers when transferring the material to prevent static electricity buildup.[2]

  • Container Handling: Keep containers tightly closed when not in use to prevent the release of vapors.[4]

  • Heating: If heating is necessary, it must be conducted using a safe source like a heating mantle or water bath, never an open flame.[4]

Post-Handling Decontamination
  • Work Surface: Wipe down the work surface with an appropriate solvent and then clean with soap and water.

  • Equipment: Clean any non-disposable equipment used during the procedure.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic liquids.

  • Solid Waste: Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, filter paper) must be collected in a separate, clearly labeled hazardous waste bag or container.[4]

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible materials.

Final Disposal
  • EHS Contact: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do Not: Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Pre-Handling Preparation handling Chemical Handling in Fume Hood prep->handling Proceed when ready ppe_check Inspect & Don PPE prep->ppe_check safety_check Verify Safety Equipment (Fume Hood, Eyewash) prep->safety_check spill_kit Ensure Spill Kit is Available prep->spill_kit decon Post-Handling Decontamination handling->decon After experiment waste_collect Waste Collection (Liquid & Solid) decon->waste_collect Segregate waste remove_ppe Properly Remove PPE decon->remove_ppe disposal Final Disposal via EHS waste_collect->disposal Full or scheduled label_store Label & Store Waste waste_collect->label_store wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.